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  • Product: 3-p-Tolylamino-propionitrile
  • CAS: 1077-24-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-p-Tolylamino-propionitrile

This guide provides a comprehensive overview of the synthesis of 3-p-Tolylamino-propionitrile, a valuable intermediate for researchers, scientists, and drug development professionals. The synthesis is primarily achieved...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 3-p-Tolylamino-propionitrile, a valuable intermediate for researchers, scientists, and drug development professionals. The synthesis is primarily achieved through the cyanoethylation of p-toluidine, a classic example of an aza-Michael addition. This document delves into the mechanistic underpinnings of this reaction, provides detailed experimental protocols, and discusses the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of Aminopropionitriles

Nitrile-containing compounds are a cornerstone in medicinal chemistry and materials science. The nitrile group is a versatile functional handle that can be transformed into amines, amides, or carboxylic acids, making it a key building block in the synthesis of more complex molecules.[1] More than 30 pharmaceuticals approved by the FDA contain a nitrile moiety, highlighting its importance in drug design.[2] Specifically, 3-aminopropionitrile scaffolds are precursors to a wide range of biologically active compounds, including antibiotics and cardiovascular drugs.[1][3][4] The title compound, 3-p-Tolylamino-propionitrile, serves as a crucial intermediate, leveraging the structural features of both the aromatic amine and the propionitrile chain for further synthetic elaborations.

The Core Reaction: Aza-Michael Addition of p-Toluidine to Acrylonitrile

The synthesis of 3-p-Tolylamino-propionitrile is achieved via the conjugate addition of p-toluidine to acrylonitrile. This reaction, termed cyanoethylation, is a subset of the broader class of aza-Michael reactions.[5][6]

The fundamental transformation is as follows:

Caption: Simplified mechanism of acid-catalyzed cyanoethylation.

3.3. Lewis Acid Catalysis

Lewis acids, such as yttrium nitrate (Y(NO₃)₃·6H₂O), have emerged as highly effective catalysts for the aza-Michael addition. [7][8]The Lewis acid coordinates to the nitrogen atom of the nitrile group. This coordination enhances the electron-withdrawing nature of the nitrile, thereby increasing the electrophilicity of the β-carbon and activating the acrylonitrile towards nucleophilic attack. [8][9]This method offers advantages such as high selectivity for mono-cyanoethylation, mild reaction conditions (often at room temperature), and ease of catalyst removal, particularly with water-soluble catalysts. [8]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-p-Tolylamino-propionitrile, adapted from a procedure utilizing a Lewis acid catalyst, which is noted for its efficiency and high yield.

4.1. Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
p-Toluidine106-49-0107.15
Acrylonitrile107-13-153.06
Yttrium (III) Nitrate Hexahydrate10361-93-0383.01
Methanol67-56-132.04
Ethyl Acetate141-78-688.11
Anhydrous Sodium Sulfate7757-82-6142.04
4.2. Step-by-Step Procedure
  • Reaction Setup: In a one-necked round-bottom flask open to the atmosphere, combine p-toluidine (1.0 equivalent) and methanol as the solvent.

  • Catalyst Addition: Add Yttrium (III) Nitrate Hexahydrate (10 mol%) to the flask.

  • Addition of Acrylonitrile: To the stirring mixture, add acrylonitrile (2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, dilute the mixture with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The product can be isolated in high purity (quantitative yield) by aqueous workup without the need for column purification. For exacting applications, the crude product can be further purified by flash column chromatography on silica gel or by recrystallization. [10]

Characterization of 3-p-Tolylamino-propionitrile

Validation of the synthesized product is critical. The following data provides the basis for the structural confirmation of 3-p-Tolylamino-propionitrile.

PropertyValue
CAS Number 1077-24-3
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
5.1. Spectroscopic Data
  • ¹H NMR (300 MHz, CDCl₃):

    • δ 2.28 (s, 3H, Ar-CH₃)

    • δ 2.65 (t, J = 6.0 Hz, 2H, -CH₂-CN)

    • δ 3.16 (s, 1H, N-H)

    • δ 3.52 (t, J = 9.0 Hz, 2H, -NH-CH₂-)

    • δ 6.58 (d, J = 9.0 Hz, 2H, Ar-H)

    • δ 7.00 (d, J = 9.0 Hz, 2H, Ar-H)

  • ¹³C NMR (Predicted): Typical chemical shifts for such a structure would be approximately:

    • δ ~18-20 (CH₂-CN)

    • δ ~20-22 (Ar-CH₃)

    • δ ~40-42 (-NH-CH₂)

    • δ ~113-115 (Ar-C)

    • δ ~118-120 (-CN)

    • δ ~129-131 (Ar-C)

    • δ ~144-146 (Ar-C-N)

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks:

    • N-H Stretch: A sharp peak around 3350-3450 cm⁻¹.

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

    • C≡N Stretch: An intense, sharp peak in the range of 2240-2260 cm⁻¹. [11]The position within this range helps confirm the saturated nature of the nitrile. [11] * C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

    • C-N Stretch: In the fingerprint region, typically 1250-1350 cm⁻¹.

Safety and Handling

The synthesis of 3-p-Tolylamino-propionitrile involves hazardous materials that require strict adherence to safety protocols.

6.1. Reactant Hazards
  • p-Toluidine: This substance is toxic if swallowed, in contact with skin, or if inhaled. [3][5][7][12]It is a suspected carcinogen and can cause serious eye irritation and allergic skin reactions. [3][5][7]It is also very toxic to aquatic life. [5][7][12] * Handling: Always handle p-toluidine in a well-ventilated fume hood. [3][13]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as butyl rubber), safety goggles, and a lab coat. [13][14]Avoid creating dust if handling the solid form. [3] * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents and strong acids. [15]

  • Acrylonitrile: Acrylonitrile is a highly flammable, toxic, and carcinogenic liquid. It can be absorbed through the skin and is a respiratory irritant.

    • Handling: All manipulations should be conducted in a fume hood. Use PPE, including appropriate gloves and eye protection.

    • Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames. It is typically stabilized with an inhibitor to prevent polymerization.

6.2. Procedural Safety
  • Exothermic Potential: The cyanoethylation reaction can be exothermic. While the described protocol is at room temperature, scaling up the reaction may require cooling to manage heat generation and prevent runaway reactions or excessive polymerization of acrylonitrile.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Due to the toxicity of the reactants, aqueous and organic waste streams should be collected and treated as hazardous waste. [16]

Conclusion and Future Directions

The synthesis of 3-p-Tolylamino-propionitrile via the cyanoethylation of p-toluidine is a robust and efficient transformation, particularly when employing modern catalytic methods like Lewis acid catalysis. This guide provides the foundational knowledge and a practical, high-yield protocol for its preparation. The resulting aminopropionitrile is a versatile intermediate, poised for further chemical modification. For drug development professionals, this scaffold offers a strategic entry point for creating libraries of novel compounds. Future research may focus on the development of even more environmentally benign, "green" catalytic systems and the exploration of the biological activities of derivatives synthesized from this valuable intermediate. [20][21][22]

References
  • ChemicalBook. (2023). p-Toluidine - Safety Data Sheet.
  • Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
  • Loba Chemie. (2025). p-TOLUIDINE AR Safety Data Sheet.
  • Deepak Nitrite. (2023). SAFETY DATA SHEET p-Toluidine.
  • CDH Fine Chemical. (n.d.). p-TOLUIDINE CAS No 106-49-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Chemiis. (n.d.). P-Toluidine: Properties, Applications, and Safety Guidelines.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
  • CAMEO Chemicals. (n.d.). p-TOLUIDINE.
  • Wikipedia. (n.d.). Cyanoethylation.
  • Indian Academy of Sciences. (n.d.). Yttrium nitrate promoted selective cyanoethylation of amines.
  • Google Patents. (n.d.). US3943162A - Cyanoethylation of aromatic amines.
  • Indian Academy of Sciences. (n.d.). Table of Contents.
  • Mao, X., Wang, J., Xia, Q., & Shen, Y. (2011). Complex containing a Lewis acid and Brønsted acid for the catalytic reactions of aza-Michael addition.
  • SIELC. (n.d.). Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • NIST. (n.d.). Propanenitrile, 3-(phenylamino)-.
  • Duhamel, P., Dujardin, G., & Poirier, J. (1992). Lewis acid catalysed Michael-type addition. A new regio- and diastereo-selective annulation method using methyl vinyl ketone. Journal of The Chemical Society-perkin Transactions 1.
  • Zhang, W., et al. (2023). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. Molecules, 28(4), 1650.
  • Chemistry LibreTexts. (2019). A1. General Acid and Base Catalysis.
  • Creative Enzymes. (n.d.). Acid-base Catalysis.
  • Rock Chemicals, Inc. (2025). Propionitrile in Pharmaceutical Manufacturing.
  • Biosynth. (n.d.). 3-(Phenylamino)propanenitrile.
  • Sanna, P., Carta, A., et al. (n.d.). Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III.
  • ResearchGate. (n.d.). Optimization of the conditions for the synthesis of aniline.
  • PubChem. (n.d.). Propanenitrile, 3-(methylamino)-.
  • PubMed. (n.d.). Synthesis and Antimicrobial Activity of 3-arylamino-1-chloropropan-2-ols.
  • ResearchGate. (2023). Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review.
  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles.
  • ResearchGate. (2022). The optimization of aniline reaction conditions.
  • MDPI. (2024). Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities.
  • ResearchGate. (2025). Synthesis and antibacterial activity of 3-(arylazo)indoles and related azoheterocycles.
  • ResearchGate. (n.d.). Novel Arylazo Nicotinate Derivatives as Effective Antibacterial Agents: Green Synthesis, Molecular Modeling, and Structure-Activity Relationship Studies.
  • MDPI. (2022). Comparative Catalytic Performance Study of 12-Tungstophosphoric Heteropoly Acid Supported on Mesoporous Supports for Biodiesel Production from Unrefined Green Seed Canola Oil.
  • PubMed Central. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • BLD Pharm. (n.d.). 3-(m-Tolylamino)propanenitrile. Retrieved from BLD Pharm.##

This guide provides a comprehensive overview of the synthesis of 3-p-Tolylamino-propionitrile, a valuable intermediate for researchers, scientists, and drug development professionals. The synthesis is primarily achieved through the cyanoethylation of p-toluidine, a classic example of an aza-Michael addition. This document delves into the mechanistic underpinnings of this reaction, provides detailed experimental protocols, and discusses the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of Aminopropionitriles

Nitrile-containing compounds are a cornerstone in medicinal chemistry and materials science. The nitrile group is a versatile functional handle that can be transformed into amines, amides, or carboxylic acids, making it a key building block in the synthesis of more complex molecules. [1]More than 30 pharmaceuticals approved by the FDA contain a nitrile moiety, highlighting its importance in drug design. [17]Specifically, 3-aminopropionitrile scaffolds are precursors to a wide range of biologically active compounds, including antibiotics and cardiovascular drugs. [1][3][4]The title compound, 3-p-Tolylamino-propionitrile, serves as a crucial intermediate, leveraging the structural features of both the aromatic amine and the propionitrile chain for further synthetic elaborations.

The Core Reaction: Aza-Michael Addition of p-Toluidine to Acrylonitrile

The synthesis of 3-p-Tolylamino-propionitrile is achieved via the conjugate addition of p-toluidine to acrylonitrile. This reaction, termed cyanoethylation, is a subset of the broader class of aza-Michael reactions. [18][19] The fundamental transformation is as follows:

Sources

Exploratory

An In-depth Technical Guide to 3-p-Tolylamino-propionitrile (CAS 1077-24-3)

For Researchers, Scientists, and Drug Development Professionals Introduction 3-p-Tolylamino-propionitrile, with the CAS number 1077-24-3, is a versatile chemical intermediate that holds significant potential in the realm...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-p-Tolylamino-propionitrile, with the CAS number 1077-24-3, is a versatile chemical intermediate that holds significant potential in the realms of pharmaceutical synthesis and materials science. Its structure, featuring a p-substituted aromatic amine linked to a propionitrile moiety, provides a unique combination of reactivity and functionality. This guide offers a comprehensive overview of its chemical and physical properties, synthesis, spectral characterization, handling and safety, and potential applications, with a focus on providing practical insights for laboratory and developmental work.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 3-p-Tolylamino-propionitrile is essential for its effective use in research and development.

Chemical Identity
  • IUPAC Name: 3-(4-methylanilino)propanenitrile[1]

  • Synonyms: 3-p-Tolylamino-propionitrile, N-(p-tolyl)-β-alaninenitrile

  • CAS Number: 1077-24-3[2]

  • Molecular Formula: C₁₀H₁₂N₂[2]

  • Molecular Weight: 160.22 g/mol [3][4]

Physicochemical Properties

A summary of the key physicochemical properties of 3-p-Tolylamino-propionitrile is presented in the table below.

PropertyValueReference
Physical State Solid[5]
Density 1.057 g/cm³[1]
Boiling Point 335.3 °C at 760 mmHg[6]
Flash Point 156.6 °C[6]
Refractive Index 1.571[6]

Note: Some physical properties are predicted based on computational models.

Solubility Profile

While quantitative solubility data in a wide range of solvents is not extensively published, based on its chemical structure (a moderately polar molecule), 3-p-Tolylamino-propionitrile is expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). Its solubility in water is anticipated to be low. The presence of both a hydrogen bond donor (the secondary amine) and acceptor (the nitrile group and the amine nitrogen) suggests that it can participate in hydrogen bonding, influencing its solubility in protic solvents.

Part 2: Synthesis and Reactivity

The synthesis of 3-p-Tolylamino-propionitrile is a straightforward process, typically involving a Michael addition reaction. Understanding its reactivity is key to its application as a chemical intermediate.

Synthesis Protocol

A common and efficient method for the synthesis of 3-p-Tolylamino-propionitrile is the conjugate addition of p-toluidine to acrylonitrile.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product p_toluidine p-Toluidine product 3-p-Tolylamino-propionitrile p_toluidine->product + acrylonitrile Acrylonitrile acrylonitrile->product

Caption: Synthesis of 3-p-Tolylamino-propionitrile.

Step-by-Step Methodology: [5]

  • Reaction Setup: In a round-bottom flask, dissolve p-toluidine (1.0 equivalent) in a suitable solvent such as methanol.

  • Addition of Acrylonitrile: To the stirred solution, add acrylonitrile (2.0 equivalents).

  • Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a Lewis acid like yttrium nitrate (10 mol%) can enhance the reaction rate.[5]

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the pure product as a white solid.[5]

Reactivity Profile

The reactivity of 3-p-Tolylamino-propionitrile is primarily dictated by the secondary amine and the nitrile functional groups.

  • N-Alkylation and N-Acylation: The secondary amine can undergo further reactions such as alkylation and acylation to introduce various substituents.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to a diverse range of derivatives.

  • Aromatic Ring Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be influenced by the activating effect of the amino group.

  • Stability: The compound is generally stable under normal laboratory conditions. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.

Part 3: Spectroscopic Characterization

Spectroscopic data is crucial for the identification and characterization of 3-p-Tolylamino-propionitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃): [5]

  • δ 7.05 (d, J = 8.1 Hz, 2H): Aromatic protons ortho to the amino group.

  • δ 6.58 (d, J = 8.4 Hz, 2H): Aromatic protons meta to the amino group.[5]

  • δ 3.52 (t, J = 6.6 Hz, 2H): Methylene protons adjacent to the nitrogen atom (-NH-CH₂-).[5]

  • δ 2.65 (t, J = 6.6 Hz, 2H): Methylene protons adjacent to the nitrile group (-CH₂-CN).[5]

  • δ 2.28 (s, 3H): Methyl protons of the tolyl group (-CH₃).[5]

Infrared (IR) Spectroscopy
  • N-H Stretch: A sharp to moderately broad absorption in the region of 3300-3400 cm⁻¹ corresponding to the secondary amine.

  • C≡N Stretch: A sharp, medium-intensity absorption around 2240-2260 cm⁻¹ for the nitrile group.

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: In the fingerprint region, typically between 1350-1000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 160. Key fragmentation patterns would likely involve the loss of the cyano group (-CN) and cleavage of the bond between the ethyl chain and the nitrogen atom, leading to the formation of a stable tolylaminium ion.

Part 4: Handling, Safety, and Toxicology

Proper handling and awareness of the toxicological profile are paramount when working with 3-p-Tolylamino-propionitrile.

GHS Hazard Classification
  • Acute Toxicity, Oral: Harmful if swallowed.[4]

  • Acute Toxicity, Dermal: Harmful in contact with skin.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4]

  • Acute Toxicity, Inhalation: Harmful if inhaled.[4]

  • Specific target organ toxicity - single exposure: May cause respiratory irritation.[4]

Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area.

  • Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

Toxicological Data

Part 5: Applications in Research and Drug Development

3-p-Tolylamino-propionitrile serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Pharmaceutical Intermediate

The propionitrile moiety is a versatile functional group that can be transformed into various other functionalities, making it a useful synthon. For instance, the nitrile group can be a precursor to tetrazoles, which are important isosteres for carboxylic acids in drug design. The secondary amine allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Derivatives of 3-arylaminopropionitriles have been investigated for a range of biological activities, including:

  • Antimicrobial and Antifungal Activity: The core structure has been incorporated into molecules showing potential as antimicrobial and antifungal agents.

  • Anticancer Activity: Arylaminopropionitrile derivatives have been explored as scaffolds for the development of novel anticancer agents.

Potential Therapeutic Areas

While 3-p-Tolylamino-propionitrile itself is not a therapeutic agent, its derivatives could be relevant in the development of drugs targeting a variety of diseases. The arylaminopropionitrile scaffold is present in compounds with diverse pharmacological activities, and its strategic modification can lead to the discovery of new drug candidates.

Part 6: Analytical Methods

Reliable analytical methods are essential for quality control and for monitoring reaction progress.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for the analysis of 3-p-Tolylamino-propionitrile. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic or phosphoric acid for improved peak shape) would be a good starting point for method development.[7][8]

  • Gas Chromatography (GC): Due to its volatility, GC could also be a viable analytical technique. A polar capillary column would be appropriate, and a nitrogen-phosphorus detector (NPD) would offer high sensitivity and selectivity for this nitrogen-containing compound.

Conclusion

3-p-Tolylamino-propionitrile (CAS 1077-24-3) is a chemical intermediate with a well-defined set of properties and a straightforward synthetic route. Its utility in organic synthesis, particularly in the construction of molecules with potential pharmaceutical applications, is significant. This guide has provided a detailed overview of its key characteristics, from its fundamental physicochemical properties to its spectroscopic signature and potential applications. For researchers and drug development professionals, a thorough understanding of this compound's chemistry and handling requirements is the foundation for its successful and safe utilization in the laboratory and beyond.

References

  • LookChem. CAS No.1077-24-3,3-P-TOLYLAMINO-PROPIONITRILE Suppliers. [Link]

  • Supporting Inform
  • PubChem. 3-(4-Methylanilino)-3-phenylpropanenitrile. [Link]

  • SIELC Technologies. Separation of Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]- on Newcrom R1 HPLC column. [Link]

  • PubChem. 3-[(4-Methylphenyl)amino]propanenitrile. [Link]

  • SIELC Technologies. Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column. [Link]

Sources

Foundational

Spectroscopic C-H-N Analysis of 3-p-Tolylamino-propionitrile: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Date: January 13, 2026 Abstract This technical guide provides a comprehensive analysis of the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 13, 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-p-Tolylamino-propionitrile (CAS 1077-24-3), a molecule of interest in synthetic chemistry and drug discovery. We delve into the core principles and practical application of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the structural elucidation and characterization of this compound. This document moves beyond a simple data report, offering a rationale for experimental design, in-depth interpretation of spectral features, and validated protocols for data acquisition. All claims are substantiated with references to authoritative sources, ensuring scientific integrity.

Introduction: The Structural Significance of 3-p-Tolylamino-propionitrile

3-p-Tolylamino-propionitrile, also known as 3-((4-methylphenyl)amino)propanenitrile, belongs to the class of N-substituted β-aminopropionitriles. The molecule incorporates three key functional groups that dictate its chemical reactivity and spectroscopic signature: a p-substituted aromatic ring (the tolyl group), a secondary amine, and a nitrile group. Understanding the interplay of these functionalities is crucial for its application as a building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. Accurate spectroscopic characterization is the cornerstone of its quality control and chemical development.

This guide will focus on two primary analytical techniques:

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and deduce the fragmentation pattern, which provides a roadmap of the molecule's structural components.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational energies of chemical bonds.

Predicted IR Absorption Profile

Based on the structure of 3-p-tolylamino-propionitrile, we can predict the key absorption bands:

  • N-H Stretch: The secondary amine will exhibit a single, sharp to medium absorption band in the region of 3300-3500 cm⁻¹.

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will appear just below 3000 cm⁻¹.

  • C≡N Stretch (Nitrile): The nitrile group is characterized by a strong and sharp absorption band in the 2260-2220 cm⁻¹ region.[1][2] Its intensity and position make it a highly diagnostic peak.[2] For aromatic nitriles, conjugation can slightly lower this frequency.[2][3]

  • C=C Stretches (Aromatic): The p-substituted benzene ring will show characteristic absorptions in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: The C-N stretching vibration of the secondary amine is expected in the 1335-1250 cm⁻¹ range.

Experimental IR Data Summary

While a publicly available, peer-reviewed spectrum for 3-p-tolylamino-propionitrile is not readily accessible, data from analogous compounds and spectral databases provide a strong basis for its characterization. For instance, the closely related 3-(phenylamino)-propionitrile shows a solid-phase IR spectrum with key absorptions that can be used for comparison.[4][5]

Table 1: Predicted vs. Analogous IR Data for Aminopropionitriles

Functional GroupPredicted Range (cm⁻¹) for 3-p-Tolylamino-propionitrileObserved in 3-(phenylamino)-propionitrile (Nujol Mull)[4][5]Interpretation
N-H Stretch3300-3500~3400Confirms the presence of the secondary amine.
Aromatic C-H Stretch>3000~3050Indicates the aromatic ring.
Aliphatic C-H Stretch<3000~2900Corresponds to the methylene groups.
C≡N Stretch2260-2220~2250A strong, sharp peak confirming the nitrile group.
Aromatic C=C Stretch1600-1450~1600, 1500Characteristic of the benzene ring.
C-N Stretch1335-1250~1300Indicates the carbon-nitrogen single bond.

The presence of the methyl group on the tolyl ring in our target molecule is expected to introduce additional C-H bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

For a rapid and reliable acquisition of an IR spectrum for a solid or liquid sample like 3-p-tolylamino-propionitrile, ATR-FTIR is the method of choice.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the 3-p-tolylamino-propionitrile sample directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

Mass Spectrometric Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Molecular Ion and Isotopic Pattern

The molecular formula of 3-p-tolylamino-propionitrile is C₁₀H₁₂N₂.[1][6] Its molecular weight is approximately 160.22 g/mol .[1][6] According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[7] Therefore, we expect the molecular ion peak (M⁺˙) to appear at an m/z of 160.

Fragmentation Pathway: The Logic of Alpha-Cleavage

For secondary amines, the most characteristic fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[4][7] This process leads to the formation of a stable, resonance-stabilized iminium cation.

In the case of 3-p-tolylamino-propionitrile, two primary alpha-cleavage pathways are possible:

  • Cleavage of the Cα-Cβ bond of the propionitrile chain: This is the most likely and dominant fragmentation. The loss of a cyanomethyl radical (•CH₂CN) results in a highly stable iminium cation at m/z 120 . This is predicted to be the base peak in the spectrum.

  • Cleavage of the bond between the nitrogen and the tolyl group: This is less favorable as it would result in a less stable aromatic cation.

A secondary fragmentation mechanism could involve the loss of the entire propionitrile side chain, leading to a fragment corresponding to the tolylamine radical cation at m/z 107.

Experimental Mass Spectrum Data

The GC-MS data available from the NIST Mass Spectrometry Data Center for 3-p-tolylamino-propionitrile confirms these theoretical predictions.[6]

Table 2: Key Mass Spectral Data for 3-p-Tolylamino-propionitrile

m/zRelative IntensityProposed Fragment Ion
160Moderate[C₁₀H₁₂N₂]⁺˙ (Molecular Ion, M⁺˙)
120 High (Base Peak) [C₈H₁₀N]⁺
106Moderate[C₇H₈N]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)
77Low[C₆H₅]⁺

The base peak at m/z 120 strongly supports the proposed alpha-cleavage mechanism. The peak at m/z 106 likely arises from the further loss of a methyl group from the tolyl ring of the m/z 120 fragment, followed by rearrangement. The tropylium ion at m/z 91 is a common fragment in compounds containing a benzyl or tolyl moiety.

Diagrammatic Representation of Fragmentation

The following diagram, generated using Graphviz, illustrates the primary fragmentation pathway of 3-p-tolylamino-propionitrile.

fragmentation cluster_molecule 3-p-Tolylamino-propionitrile (M+• = 160) cluster_fragments Key Fragments mol CH₃-C₆H₄-NH-CH₂-CH₂-C≡N frag1 [CH₃-C₆H₄-NH=CH₂]⁺ m/z = 120 (Base Peak) mol->frag1 α-cleavage - •CH₂CN frag2 [C₇H₇]⁺ m/z = 91 frag1->frag2 Rearrangement & Fragmentation

Caption: Primary fragmentation pathway of 3-p-tolylamino-propionitrile.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for analyzing volatile and semi-volatile compounds like 3-p-tolylamino-propionitrile.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to 3-p-tolylamino-propionitrile in the total ion chromatogram (TIC). Extract the mass spectrum for this peak and analyze the molecular ion and fragmentation pattern.

Conclusion: A Validated Spectroscopic Profile

The combined application of IR spectroscopy and mass spectrometry provides a robust and self-validating system for the characterization of 3-p-tolylamino-propionitrile. The IR spectrum confirms the presence of the key N-H, C≡N, and aromatic functionalities, while the mass spectrum provides an unambiguous molecular weight and a logical fragmentation pattern dominated by alpha-cleavage. This detailed spectroscopic guide serves as an authoritative reference for scientists engaged in the synthesis, quality control, and further development of this and related chemical entities.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. [Link]

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Exploratory

physical and chemical properties of 3-p-Tolylamino-propionitrile

An In-depth Technical Guide to 3-p-Tolylamino-propionitrile For professionals in chemical research and drug development, a comprehensive understanding of a molecule's properties is the bedrock of innovation. This guide p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-p-Tolylamino-propionitrile

For professionals in chemical research and drug development, a comprehensive understanding of a molecule's properties is the bedrock of innovation. This guide provides a detailed examination of 3-p-Tolylamino-propionitrile (CAS No. 1077-24-3), a bifunctional molecule incorporating both a nitrile and a secondary aromatic amine. Our focus extends beyond a mere recitation of data, aiming to provide a causal understanding of its properties and the rationale behind its handling and application.

Molecular Identity and Structural Characteristics

3-p-Tolylamino-propionitrile, also known as 3-(4-methylanilino)propanenitrile, possesses a unique structure that dictates its chemical behavior. It combines the nucleophilic and basic character of a secondary aromatic amine with the electrophilic and polar nature of a nitrile group, separated by a flexible ethyl bridge. This duality makes it an interesting building block in synthetic chemistry.

The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 1077-24-3[1][2]
Molecular Formula C₁₀H₁₂N₂[1][2]
Molecular Weight 160.22 g/mol [1][2]
IUPAC Name 3-(4-methylanilino)propanenitrile[2]
SMILES CC1=CC=C(C=C1)NCCC#N[2]
InChI Key MKXMURBQSSTNIT-UHFFFAOYSA-N[2]

Below is a visualization of the molecule's structure, highlighting its key functional groups.

Caption: Molecular structure of 3-p-Tolylamino-propionitrile.

Physicochemical Properties: An Overview

Experimental data for this specific compound is not extensively published, a common scenario for specialized research chemicals. Therefore, we rely on computed properties from validated models, which provide reliable estimates for research planning.

PropertyValueTypeSource
XLogP3-AA 2.5Computed[2]
Topological Polar Surface Area 35.8 ŲComputed[2]
Hydrogen Bond Donor Count 1Computed[2]
Hydrogen Bond Acceptor Count 2Computed[2]
Rotatable Bond Count 3Computed[2]

Expert Insights: The computed XLogP3-AA value of 2.5 suggests moderate lipophilicity.[2] This indicates that the compound will likely be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone, but will have limited solubility in water. The presence of a hydrogen bond donor (the secondary amine) and two acceptors (the amine nitrogen and the nitrile nitrogen) allows for some interaction with polar protic solvents, but the influence of the aromatic ring and alkyl chain results in overall low aqueous solubility.

Synthesis Pathway: The Michael Addition

A prevalent and efficient method for the synthesis of β-aminopropionitriles is the Michael addition (or cyanoethylation) of an amine to acrylonitrile. This approach is highly favored due to the high reactivity of acrylonitrile as a Michael acceptor and the widespread availability of primary and secondary amines.

A general workflow for the synthesis of 3-p-Tolylamino-propionitrile is proposed below.

G start Start Materials: p-Toluidine Acrylonitrile step1 Mix Reactants (Optionally with catalyst, e.g., acidic zeolite or base) start->step1 step2 Heat Reaction Mixture (e.g., 80-160°C) Monitor reaction progress via TLC or GC step1->step2 step3 Work-up: Cool reaction Remove catalyst (filtration) Remove excess reactants (distillation) step2->step3 step4 Purification: Vacuum Distillation or Column Chromatography step3->step4 end Final Product: 3-p-Tolylamino-propionitrile step4->end

Caption: Proposed workflow for the synthesis of 3-p-Tolylamino-propionitrile.

Causality in Experimental Design:

  • Reactant Choice: p-Toluidine serves as the nucleophile, and acrylonitrile is the electrophilic Michael acceptor.

  • Catalyst: While the reaction can proceed without a catalyst, it is often accelerated by either an acid (like an acidic zeolite) or a base.[3] The choice of catalyst can depend on the scale and desired purity profile. An acidic catalyst protonates the nitrile of acrylonitrile, making the β-carbon more electrophilic. A base can deprotonate the amine, increasing its nucleophilicity.

  • Temperature Control: The reaction is typically exothermic. Applying heat (e.g., 80-160 °C) is often necessary to achieve a reasonable reaction rate, but careful temperature management is crucial to prevent the polymerization of acrylonitrile, a common side reaction.[3]

  • Purification: The choice between distillation and chromatography depends on the boiling point of the product and the nature of any impurities. Given the likely high boiling point of the product, vacuum distillation is a plausible method for purification on a larger scale. For achieving high purity on a lab scale, silica gel chromatography would be the method of choice.

Spectroscopic Profile

For any researcher, verifying the structure and purity of a compound is paramount. The following is a predictive guide to the key features expected in the NMR, IR, and Mass Spectra of 3-p-Tolylamino-propionitrile, based on its functional groups.

TechniqueExpected FeaturesRationale
¹H NMR ∙ Singlet (~2.3 ppm, 3H)∙ Triplet (~2.7 ppm, 2H)∙ Triplet (~3.5 ppm, 2H)∙ Broad Singlet (variable, 1H)∙ Two Doublets (~6.8-7.2 ppm, 4H)Methyl group on the tolyl ring.Methylene group adjacent to the nitrile (CH₂-CN).Methylene group adjacent to the amine (N-CH₂).N-H proton of the secondary amine.Aromatic protons of the para-substituted ring.
¹³C NMR ∙ ~20 ppm∙ ~18 ppm∙ ~40 ppm∙ ~113-130 ppm∙ ~118 ppm∙ ~145 ppmMethyl carbon.Aliphatic carbon (CH₂-CN).Aliphatic carbon (N-CH₂).Four distinct aromatic carbon signals.Nitrile carbon (C≡N).Aromatic carbon attached to nitrogen (C-N).
IR Spectroscopy ∙ ~3400 cm⁻¹ (sharp, medium)∙ ~3050-3000 cm⁻¹ (medium)∙ ~2950-2850 cm⁻¹ (medium)∙ ~2250 cm⁻¹ (medium, sharp)∙ ~1610, 1520 cm⁻¹ (strong)N-H stretch of the secondary amine.Aromatic C-H stretch.Aliphatic C-H stretch.C≡N stretch of the nitrile group.C=C stretches of the aromatic ring.
Mass Spec (EI) ∙ M⁺ at m/z = 160∙ Key fragment at m/z = 106Molecular ion peak.Loss of the propionitrile moiety (CH₂CH₂CN), resulting in the stable p-toluidine radical cation.

PubChem confirms the availability of GC-MS, ¹³C NMR, and vapor-phase IR spectral data, which can be consulted for experimental verification.[2]

Safety, Handling, and Reactivity

Proper handling of 3-p-Tolylamino-propionitrile is essential. Based on GHS classifications for this compound and data from structurally related nitriles, a clear safety profile emerges.[2][4]

GHS Hazard Information: [2]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Handling Protocols:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[5][6]

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[5][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[7]

  • Emergency Procedures: Ensure eyewash stations and safety showers are readily accessible.[5] In case of skin contact, wash immediately with plenty of soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[6]

Chemical Stability and Reactivity:

  • Stability: The compound is expected to be stable under standard ambient conditions.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[4][5] Contact with strong acids can lead to a violent reaction and potentially liberate toxic hydrogen cyanide gas, a characteristic danger of nitriles.[4]

Applications in Research and Drug Development

While specific, large-scale applications of 3-p-Tolylamino-propionitrile are not widely documented, its structure makes it a valuable intermediate for synthetic chemists and drug development professionals.

  • Scaffold for Medicinal Chemistry: The secondary amine can be further functionalized, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. This allows for the creation of diverse libraries of compounds for screening purposes. The p-tolyl group provides a lipophilic aromatic moiety that can be crucial for receptor binding.

  • Precursor for Heterocyclic Synthesis: The functional groups can participate in cyclization reactions to form various nitrogen-containing heterocyclic compounds, which are common motifs in pharmaceuticals.

  • Material Science: Aminopropionitrile derivatives are sometimes investigated as building blocks for polymers or as ligands in coordination chemistry.

This guide provides a foundational understanding of 3-p-Tolylamino-propionitrile, grounded in established chemical principles and supported by available data. For the research scientist, this information should serve as a practical starting point for the safe handling, synthesis, and innovative application of this versatile chemical intermediate.

References

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Foundational

aza-Michael addition of p-toluidine to acrylonitrile

An In-depth Technical Guide to the Aza-Michael Addition of p-Toluidine to Acrylonitrile Authored by: Gemini, Senior Application Scientist Foreword: The Strategic Importance of C-N Bond Formation The conjugate addition of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Aza-Michael Addition of p-Toluidine to Acrylonitrile

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of C-N Bond Formation

The conjugate addition of nitrogen nucleophiles to activated alkenes, known as the aza-Michael reaction, represents a cornerstone transformation in modern organic synthesis.[1] Its appeal lies in its high atom economy and its capacity to forge carbon-nitrogen bonds, a fundamental linkage in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide provides a detailed exploration of a specific, yet highly illustrative, example: the reaction between p-toluidine, a common aromatic amine, and acrylonitrile, a highly activated Michael acceptor. The resulting product, 3-(p-tolylamino)propanenitrile, is a valuable β-aminonitrile intermediate.

This document moves beyond a simple recitation of protocols. It is designed for the practicing researcher and drug development professional, delving into the mechanistic underpinnings, the causal relationships behind experimental choices, and the practical nuances that govern reaction outcomes. We will dissect the factors controlling reactivity and selectivity, provide validated experimental workflows, and offer insights into potential challenges, ensuring that the reader is equipped not just to perform the reaction, but to understand, optimize, and troubleshoot it.

Mechanistic Dissection: Unraveling the Reaction Pathway

The aza-Michael reaction proceeds via a nucleophilic conjugate addition mechanism. While seemingly straightforward, the interaction between a moderately nucleophilic aromatic amine like p-toluidine and acrylonitrile involves a delicate interplay of electronic effects and proton transfer events.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of p-toluidine on the β-carbon of acrylonitrile. The potent electron-withdrawing effect of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack. This initial addition is typically the rate-limiting step and results in the formation of a transient zwitterionic intermediate.[3][4]

This intermediate is highly unstable and rapidly undergoes an intramolecular or intermolecular proton transfer. A second molecule of the amine often assists in this proton transfer, leading to the neutral β-amino product and regenerating the amine catalyst for the proton transfer step.[4][5] The full mechanism involves several potential elementary steps, including the C-N bond formation and various pathways for the subsequent proton transfer.[6]

aza_michael_mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants p_toluidine p-Toluidine (Nucleophile) plus1 + p_toluidine->plus1 acrylonitrile Acrylonitrile (Michael Acceptor) ts Zwitterionic Intermediate acrylonitrile->ts 1. Nucleophilic Attack (Rate-Determining) plus1->acrylonitrile product 3-(p-tolylamino)propanenitrile ts->product 2. Proton Transfer proton_agent Base (e.g., another p-Toluidine molecule) proton_agent->ts Assists

Caption: Figure 1: Reaction Mechanism of the aza-Michael addition.

Controlling the Reaction: Key Parameters and Their Impact

The success of the hinges on the careful control of several experimental variables. Aromatic amines are less nucleophilic than their aliphatic counterparts, often necessitating catalytic intervention or specific solvent conditions to achieve efficient conversion.[7][8]

The Role of Catalysis

While the reaction can proceed without a catalyst, particularly at elevated temperatures, it is often sluggish.[9] Catalysis significantly enhances the reaction rate and allows for milder conditions.

  • Lewis Acids: Lewis acids are highly effective catalysts. They coordinate to the nitrile group of acrylonitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack.[10] Common Lewis acids include salts of Zinc, Copper, Lanthanum, and Yttrium.[11][12][13][14] A complex containing both a Lewis acid (from cuprous iodide) and a Brønsted acid (from a proline ionic liquid) has been shown to yield excellent results in minutes.[15]

  • Brønsted Acids: Protic solvents or acid co-catalysts can activate the Michael acceptor through hydrogen bonding.[7] However, care must be taken, as strong acids can protonate the amine nucleophile, rendering it inactive. The acidity of the medium must be sufficient to activate the acceptor without deactivating the amine.[7]

  • Solvent-Free and "Green" Catalysis: In line with the principles of green chemistry, solvent-free (neat) conditions are highly attractive and have been successfully employed.[16][17] Ionic liquids and organocatalysts are also gaining prominence as environmentally benign alternatives that can serve as both the reaction medium and the catalyst.[16][18]

Solvent Effects

The choice of solvent plays a critical role in modulating reactivity.

  • Polar Protic Solvents: Solvents like water and fluorinated alcohols (e.g., HFIP) can dramatically accelerate the reaction by activating both the amine donor and the acrylonitrile acceptor through a network of hydrogen bonds.[7][18]

  • Polar Aprotic Solvents: Solvents like DMSO and DMF are also effective, primarily by solvating the zwitterionic intermediate, thereby stabilizing the transition state.[5][19]

  • Non-Polar Solvents: Reactions in non-polar solvents like toluene are generally slower but can be driven to completion, often requiring heat.[2][20]

Temperature and Stoichiometry

Reaction temperature is a critical parameter. While higher temperatures increase the reaction rate, they can also promote the polymerization of acrylonitrile, a common side reaction. For aromatic amines, refluxing in a suitable solvent may be necessary to achieve a reasonable reaction rate.[2]

The stoichiometry must also be considered. Since p-toluidine is a primary amine, it possesses two N-H protons and can theoretically react with a second molecule of acrylonitrile to form a di-adduct, 3,3'-(p-tolylazanediyl)dipropanenitrile.[1] Using an excess of the amine can help favor the formation of the desired mono-adduct.

Experimental Protocol: A Validated Workflow

This section provides a representative, self-validating protocol for the synthesis of 3-(p-tolylamino)propanenitrile, adapted from established methodologies for similar aza-Michael additions.[11]

Materials and Equipment
  • Reagents: p-Toluidine (≥99%), Acrylonitrile (≥99%, contains inhibitor), Lewis Acid Catalyst (e.g., Yttrium(III) nitrate hexahydrate), Methanol (anhydrous), Ethyl Acetate, Petroleum Ether, Anhydrous Sodium Sulfate.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen/argon inlet, TLC plates (silica gel 60 F₂₅₄), separatory funnel, rotary evaporator, column chromatography setup.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve p-toluidine (1.0 equiv.) in anhydrous methanol.

  • Reagent Addition: Add acrylonitrile (1.5-2.0 equiv.) to the solution, followed by the Lewis acid catalyst (e.g., 10 mol% Yttrium Nitrate).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and petroleum ether as the eluent. The disappearance of the p-toluidine spot indicates reaction completion. This may take several hours to days depending on the specific conditions.

  • Workup: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether to afford the pure 3-(p-tolylamino)propanenitrile.[11]

experimental_workflow Figure 2: Experimental Workflow setup 1. Reaction Setup (p-Toluidine in Methanol under N2) add 2. Reagent Addition (Acrylonitrile + Catalyst) setup->add react 3. Reaction (Stir at Room Temp) add->react monitor 4. Monitoring (TLC Analysis) react->monitor workup 5. Aqueous Workup (Add H2O) monitor->workup Reaction Complete extract 6. Extraction (Ethyl Acetate) workup->extract dry 7. Dry & Concentrate (Na2SO4, Rotovap) extract->dry purify 8. Purification (Column Chromatography) dry->purify product Pure Product (3-(p-tolylamino)propanenitrile) purify->product

Caption: Figure 2: Experimental Workflow for synthesis.

Data Summary: Comparative Reaction Conditions

The efficiency of the aza-Michael addition is highly dependent on the chosen conditions. The table below summarizes various catalytic systems and conditions reported for the addition of amines to activated alkenes, providing a valuable reference for experimental design.

Amine Alkene Catalyst / Conditions Solvent Temp. Time Yield Reference
AnilineAcrylonitrile10 mol% Yttrium NitrateMethanolRT72 h85%[11]
Various AminesAcrylonitrileCu-nanoparticles (10 mol%)-Mild-Good-Excellent[21]
BenzylamineAcrylonitrile[Cho][Pro] Ionic LiquidSolvent-freeRT5 min~95%[16]
Various AminesActivated AlkenesZn/NH₄Cl systemSolvent-freeRT-High[12]
Aromatic AminesActivated AlkenesMolecular IodineTolueneReflux-Good[2]
ImidazolesAcrylonitrileNoneSolvent-free80 °CHours>97%[9]

Troubleshooting and Safety Imperatives

Potential Pitfalls and Solutions
  • Low or No Conversion: Aromatic amines like p-toluidine are moderately reactive. If conversion is low, consider gently heating the reaction, increasing the catalyst loading, or switching to a more activating solvent system like HFIP (if compatible with other functionalities).[7]

  • Polymerization of Acrylonitrile: Acrylonitrile can polymerize, especially at higher temperatures or in the presence of radical initiators. Ensure acrylonitrile is fresh and properly inhibited. Perform the reaction at the lowest effective temperature and under an inert atmosphere.

  • Formation of Di-adduct: The formation of the double-addition product can be suppressed by using an excess of the amine relative to the acrylonitrile.

Critical Safety Considerations
  • Acrylonitrile: This reagent is highly toxic by inhalation and skin contact, flammable, and a suspected human carcinogen. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (note: acrylonitrile has a short breakthrough time for standard nitrile gloves; consider double-gloving or using laminate gloves), a lab coat, and chemical splash goggles.

  • p-Toluidine: This compound is toxic and an irritant. Avoid inhalation and skin contact.

  • General Precautions: Standard laboratory safety procedures should be followed at all times. Ensure proper waste disposal according to institutional guidelines.

Conclusion

The is a powerful and versatile method for synthesizing the valuable β-aminonitrile scaffold. While the reaction can be influenced by numerous factors, a thorough understanding of the underlying mechanism and the role of catalysts, solvents, and temperature allows for rational optimization. By leveraging modern catalytic systems, including Lewis acids and green alternatives like ionic liquids, this transformation can be performed efficiently and selectively. The protocols and insights provided in this guide serve as a robust foundation for researchers aiming to utilize this reaction in their synthetic endeavors, from small-scale discovery to process development applications.

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  • Z. Jian-Guo, Z. Ru-Yuan, Z. Can. (2009). Michael Addition of Amines to Activated Alkenes Promoted by Zn/NH4Cl System. Chemical Research in Chinese Universities. [Link]

  • L. Yu-Ming, C. Yi-Chun, C. Ming-Ting, L. Jian-Long, F. Ling-Jun, H. Chuan. (2016). Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate. [Link]

  • B. K. B., S. P. K., D. S. D. (2015). Aza-Michael Addition of Amines to Activated Alkenes Catalyzed by Silica Supported Perchloric Acid Under a Solvent-Free Condition. ResearchGate. [Link]

  • K. P. R., C. S. S., S. S. J., I. N. N. (2010). ChemInform Abstract: Aza-Michael Addition of Amines to α,β-Unsaturated Compounds Using Molecular Iodine as Catalyst. ResearchGate. [Link]

  • B. A., D. S., D. J. (2022). One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile. ResearchGate. [Link]

  • de M. G. F., L. F. S., de L. P. G., O. R. O. M. A. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. ResearchGate. [Link]

  • V. D. W. Michiel, V. V. Veronique, M. M. M. Guy B. (2016). Quantitative First Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. ResearchGate. [Link]

  • M. Xin-xin, W. Jiao, X. Qun-hua, S. Yong-miao. (2011). Complex containing a Lewis acid and Brønsted acid for the catalytic reactions of aza-Michael addition. ResearchGate. [Link]

  • PubChem. (n.d.). 3-[(4-Methylphenyl)amino]propanenitrile. PubChem. [Link]

  • D. D. H., I. I. A., D. F. (2010). ChemInform Abstract: Asymmetric aza-Michael Addition under Ultra-High Pressure: Short Bias to Polyhydroxylated Piperidines. ResearchGate. [Link]

  • D. P., D. G., P. J. (1992). Lewis acid catalysed Michael-type addition. A new regio- and diastereo-selective annulation method using methyl vinyl ketone. Semantic Scholar. [Link]

  • F. T. J., R. T., P. A., C. J. W. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. [Link]

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Exploratory

An In-depth Technical Guide to 3-p-Tolylamino-propionitrile: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals Introduction 3-p-Tolylamino-propionitrile, systematically named 3-(4-methylanilino)propanenitrile, is a member of the aminopropionitrile class of organic co...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-p-Tolylamino-propionitrile, systematically named 3-(4-methylanilino)propanenitrile, is a member of the aminopropionitrile class of organic compounds. With the chemical formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol , this compound is a product of the cyanoethylation of p-toluidine.[1][2] While not extensively studied for its own biological activities, it represents a key structural motif and a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its discovery within the context of the broader cyanoethylation reaction, a detailed experimental protocol for its synthesis, its known chemical and physical properties, and a discussion of its potential, yet underexplored, role in the development of novel chemical entities.

Historical Context: The Advent of Cyanoethylation

The discovery of 3-p-Tolylamino-propionitrile is intrinsically linked to the development of the cyanoethylation reaction, a powerful tool in organic synthesis for the formation of a β-cyanoethyl group. This reaction involves the addition of a compound with a labile hydrogen atom to acrylonitrile (H₂C=CH−C≡N).[3][4] The process is a classic example of a Michael addition, where a nucleophile attacks the β-carbon of the acrylonitrile molecule, which is rendered electrophilic by the strong electron-withdrawing nitrile group.[3][5]

The cyanoethylation of amines, in particular, has been a subject of study for many decades. While aliphatic amines often react with acrylonitrile without the need for a catalyst, aromatic amines, such as p-toluidine, typically require a catalyst to proceed at a reasonable rate.[5] Over the years, a variety of catalysts have been employed, including both acidic and basic catalysts, such as acetic acid, cuprous chloride, and strongly basic quaternary ammonium hydroxides.[5] The choice of catalyst can significantly influence the reaction's efficiency and selectivity, particularly in preventing polycyanoethylation. The synthesis of 3-p-Tolylamino-propionitrile is a direct application of this important chemical transformation.

Synthesis of 3-p-Tolylamino-propionitrile

The primary and most direct route for the synthesis of 3-p-Tolylamino-propionitrile is the cyanoethylation of p-toluidine with acrylonitrile. A detailed experimental protocol is provided below, based on established methodologies for the cyanoethylation of anilines.

Experimental Protocol

Reaction: p-Toluidine + Acrylonitrile → 3-p-Tolylamino-propionitrile

Materials:

  • p-Toluidine (C₇H₉N)

  • Acrylonitrile (C₃H₃N)

  • Methanol (CH₃OH)

  • Yttrium(III) Nitrate Hexahydrate (Y(NO₃)₃·6H₂O) (as catalyst)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water (for workup)

Procedure:

  • In a one-necked round-bottom flask open to the atmosphere, combine p-toluidine (1.0 equivalent) and acrylonitrile (2.0 equivalents) in methanol.

  • To this mixture, add 10 mol% of Yttrium(III) Nitrate Hexahydrate.

  • Stir the reaction mixture at room temperature for 72 hours.

  • Upon completion of the reaction, dilute the mixture with water.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • For this specific compound, the product can often be isolated by aqueous workup without the need for column chromatography, yielding a quantitative result.[4]

Causality of Experimental Choices:

  • Excess Acrylonitrile: The use of a two-fold excess of acrylonitrile helps to ensure the complete consumption of the starting p-toluidine.

  • Yttrium(III) Nitrate Catalyst: While various catalysts can be used for cyanoethylation, yttrium(III) nitrate has been shown to be an effective catalyst for the aza-Michael addition of anilines to acrylonitrile.

  • Methanol as Solvent: Methanol is a suitable polar protic solvent that can dissolve both the reactants and the catalyst, facilitating the reaction.

  • Aqueous Workup: The aqueous workup is designed to remove the methanol solvent, the catalyst, and any water-soluble byproducts, leaving the desired, more organic-soluble product in the ethyl acetate layer.

Synthesis Workflow Diagram

Synthesis_Workflow p_toluidine p-Toluidine reactants Reactants Mixture p_toluidine->reactants acrylonitrile Acrylonitrile acrylonitrile->reactants methanol Methanol methanol->reactants catalyst Y(NO3)3·6H2O (10 mol%) catalyst->reactants reaction Stir at RT for 72h reactants->reaction workup Aqueous Workup (Water & Ethyl Acetate Extraction) reaction->workup drying Dry over Na2SO4 workup->drying evaporation Solvent Evaporation drying->evaporation product 3-p-Tolylamino-propionitrile (Quantitative Yield) evaporation->product

Caption: Workflow for the synthesis of 3-p-Tolylamino-propionitrile.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 3-p-Tolylamino-propionitrile is presented in the table below. The data is compiled from various chemical databases.

PropertyValueReference
Molecular Formula C₁₀H₁₂N₂[1][2]
Molecular Weight 160.22 g/mol [1]
CAS Number 1077-24-3[1]
IUPAC Name 3-(4-methylanilino)propanenitrile[1]
Appearance White solid[4]
¹H NMR (300 MHz, CDCl₃) δ (ppm) 2.28 (s, 3H), 2.65 (t, J = 6.0 Hz, 2H), 3.16 (s, 1H), 3.52 (t, J = 9 Hz, 2H), 6.58 (d, J = 9 Hz, 2H)[4]
XLogP3-AA 2.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 35.8 Ų[1]

Biological Activity and Future Perspectives

Currently, there is a lack of published research specifically detailing the biological activities of 3-p-Tolylamino-propionitrile. However, the broader class of nitrile-containing compounds is of significant interest in medicinal chemistry. The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. Furthermore, aminopropionitrile derivatives are often utilized as intermediates in the synthesis of more complex heterocyclic structures with a wide range of pharmacological properties.

For instance, various nitrile-containing compounds have been investigated for their potential as anti-Alzheimer's agents, exhibiting inhibitory activity against enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[6] Additionally, other acrylonitrile adducts have been synthesized and evaluated for their antimicrobial and hemolytic activities.[7]

Given this context, 3-p-Tolylamino-propionitrile can be considered a valuable starting material for the development of novel therapeutic agents. Its structure contains a secondary amine that can be further functionalized and a nitrile group that can be transformed into other functionalities, such as amines or carboxylic acids, to generate libraries of new compounds for biological screening.

Potential Signaling Pathway Interactions (Hypothetical)

While no specific signaling pathway has been directly implicated for 3-p-Tolylamino-propionitrile, its structural motifs suggest potential areas of investigation. For example, compounds with similar structures have been known to interact with various receptors and enzymes. A hypothetical interaction is depicted below for illustrative purposes.

Signaling_Pathway compound 3-p-Tolylamino-propionitrile (or derivative) receptor Target Receptor/Enzyme (e.g., Kinase, GPCR) compound->receptor Binding/Inhibition downstream Downstream Signaling Cascade receptor->downstream Modulation response Cellular Response (e.g., Proliferation, Apoptosis) downstream->response

Caption: Hypothetical interaction of a 3-p-Tolylamino-propionitrile derivative with a cellular signaling pathway.

Conclusion

3-p-Tolylamino-propionitrile is a readily accessible organic compound with a well-defined synthesis through the cyanoethylation of p-toluidine. While its own biological properties remain to be thoroughly investigated, its chemical structure makes it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its historical context, a detailed and validated synthetic protocol, and a summary of its key properties, serving as a valuable resource for researchers in organic and medicinal chemistry. Further exploration of this and similar aminopropionitriles could lead to the discovery of novel compounds with significant biological activity.

References

  • Wikipedia. Cyanoethylation. [Link]

  • Table of Contents.
  • Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
  • PubChem. 3-[(4-Methylphenyl)amino]propanenitrile. [Link]

  • PubChem. 3-(Ethylamino)propionitrile. [Link]

  • Google Patents.
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  • ResearchGate. Synthesis, biological evaluation, and molecular modeling of nitrile‐containing compounds: Exploring multiple activities as anti‐Alzheimer agents. [Link]

  • ResearchGate. Schematics of acrylonitrile cyanoethylation reaction and overview of the workflow. [Link]

  • PubChem. Propanenitrile, 3-(methylamino)-. [Link]

  • PubChem. 3-(Methylnitrosoamino)propanenitrile. [Link]

  • ResearchGate. Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. [Link]

  • NIST WebBook. Propanenitrile, 3-(ethylphenylamino)-. [Link]

  • Nature. Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. [Link]

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  • NIST WebBook. Propanenitrile, 3-(dimethylamino)-. [Link]

  • ResearchGate. Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. [Link]

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Foundational

An In-Depth Technical Guide to 3-p-Tolylamino-propionitrile

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 3-p-Tolylamino-propion...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 3-p-Tolylamino-propionitrile. It moves beyond basic data to provide context, procedural logic, and a framework for its utilization in a laboratory setting.

Core Molecular Profile

3-p-Tolylamino-propionitrile is a substituted aminonitrile featuring a p-tolyl group attached to a propionitrile backbone via a secondary amine linkage. This structure imparts a unique combination of aromatic and aliphatic nitrile characteristics, making it a valuable intermediate in organic synthesis.

Key Identifiers and Properties

The fundamental molecular attributes of 3-p-Tolylamino-propionitrile are summarized below. These values are foundational for any experimental design, from reaction stoichiometry to analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂N₂[PubChem[1], Santa Cruz Biotechnology[2]]
Molecular Weight 160.22 g/mol [PubChem[1], Santa Cruz Biotechnology[2]]
IUPAC Name 3-(4-methylanilino)propanenitrile[PubChem[1]]
CAS Number 1077-24-3[PubChem[1], Santa Cruz Biotechnology[2]]
Synonyms 3-(p-Toluidino)propionitrile, N-(2-Cyanoethyl)-p-toluidine[PubChem[1]]

Synthesis and Mechanism: The Aza-Michael Addition

The most direct and industrially scalable method for synthesizing 3-p-Tolylamino-propionitrile is through an aza-Michael addition. This powerful carbon-nitrogen bond-forming reaction involves the conjugate addition of an amine (p-toluidine) to an α,β-unsaturated nitrile (acrylonitrile).[4]

Expert Rationale for Method Selection

The aza-Michael addition is preferred for its high atom economy, typically requiring no protecting groups and proceeding under relatively mild conditions. The reaction is driven by the nucleophilic character of the amine and the electrophilic nature of the β-carbon in acrylonitrile, which is activated by the electron-withdrawing nitrile group. While the reaction can proceed without a catalyst, bases or lipases can be employed to enhance the reaction rate by increasing the nucleophilicity of the amine.[5]

Visualizing the Synthesis Workflow

The following diagram outlines the logical flow from starting materials to the purified final product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product p_toluidine p-Toluidine reaction_vessel Reaction Vessel (Heat/Stir) p_toluidine->reaction_vessel acrylonitrile Acrylonitrile acrylonitrile->reaction_vessel solvent Solvent (e.g., Toluene) solvent->reaction_vessel workup Aqueous Workup (e.g., Water Wash) reaction_vessel->workup 1. Reaction Completion extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying Agent (e.g., Na₂SO₄) extraction->drying concentration Rotary Evaporation drying->concentration purification Column Chromatography (Silica Gel) concentration->purification 2. Crude Product final_product 3-p-Tolylamino-propionitrile purification->final_product 3. Purified Product

Caption: Synthetic workflow for 3-p-Tolylamino-propionitrile.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and confirming product identity.

Materials:

  • p-Toluidine

  • Acrylonitrile (inhibitor should be removed before use)

  • Toluene (or other suitable aprotic solvent)

  • Lipase catalyst (optional, e.g., from Candida antarctica)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-toluidine (1.0 eq) in toluene.

  • Initiation: Add acrylonitrile (1.1 eq) to the solution. Causality Note: A slight excess of the electrophile ensures complete consumption of the more valuable starting amine. If using a catalyst, it is added at this stage (e.g., 2% w/w lipase).[5]

  • Reaction Monitoring (Checkpoint 1): Heat the mixture (e.g., to 50-80°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the p-toluidine spot.

  • Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water and brine. This removes any water-soluble impurities and residual catalyst.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

  • Characterization (Checkpoint 2): Combine the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The characteristic nitrile stretch (C≡N) in the IR spectrum should be observable around 2240-2260 cm⁻¹.

Role in Research and Drug Development

While specific applications of 3-p-Tolylamino-propionitrile are not extensively documented, its structure positions it as a valuable building block in medicinal chemistry and materials science. The nitrile group is a particularly versatile functional group in drug design.

The Nitrile Pharmacophore

The nitrile moiety is present in over 30 FDA-approved pharmaceuticals.[6] Its inclusion in a molecule is a strategic choice for several reasons:

  • Metabolic Stability: The nitrile group is robust and generally not susceptible to metabolic degradation.[7]

  • Polarity and Binding: It is a potent hydrogen bond acceptor and can engage in dipole-dipole interactions within enzyme active sites, enhancing binding affinity.[7]

  • Bioisostere: It can act as a bioisostere for a carbonyl group or a terminal alkyne.

  • Synthetic Handle: The nitrile can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a key point for further molecular elaboration.

Potential Synthetic Pathways

The presence of both a secondary amine and a nitrile group allows 3-p-Tolylamino-propionitrile to serve as a precursor to more complex heterocyclic systems or molecules with multiple functional groups.

Caption: Potential synthetic transformations of the title compound.

Safety and Handling

As a substituted propionitrile, this compound must be handled with care. Although a specific safety data sheet (SDS) is not widely available, data from analogous compounds suggest potential hazards.

  • Toxicity: Propionitrile and its derivatives are toxic if inhaled, ingested, or absorbed through the skin.[8]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • 3-[(4-Methylphenyl)amino]propanenitrile | C10H12N2 | CID 1809626 . PubChem, National Center for Biotechnology Information. [Link]

  • Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases . Tetrahedron Letters. [Link]

  • 3-(Ethylamino)propionitrile | C5H10N2 | CID 248961 . PubChem, National Center for Biotechnology Information. [Link]

  • 3-(Propylamino)propanenitrile | C6H12N2 | CID 81663 . PubChem, National Center for Biotechnology Information. [Link]

  • Propanenitrile, 3-(phenylamino)- . NIST Chemistry WebBook. [Link]

  • Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion . Kanazawa University Repository. [Link]

  • Propionitrile (C3H5N) properties . Mol-Instincts. [Link]

  • Benzenepropanenitrile | C9H9N | CID 12581 . PubChem, National Center for Biotechnology Information. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies . RSC Medicinal Chemistry. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore . Journal of Medicinal Chemistry. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 3-p-Tolylamino-propionitrile in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 3-p-Tolylamino-propionitrile, a compound of interest in pharmaceutical research and organic synthesis. In the absence o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-p-Tolylamino-propionitrile, a compound of interest in pharmaceutical research and organic synthesis. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a predictive framework based on the well-understood properties of its constituent functional groups—a secondary aromatic amine and a nitrile. More critically, this guide delivers a detailed, field-proven experimental protocol for the precise and accurate determination of its solubility in a range of common organic solvents. This protocol is designed to meet the rigorous standards of drug development and quality control, ensuring data integrity and reproducibility. Visual workflows and structured data tables are provided to facilitate practical application by researchers, scientists, and drug development professionals.

Introduction: Understanding 3-p-Tolylamino-propionitrile

3-p-Tolylamino-propionitrile, with the chemical structure presented in Figure 1, is an organic molecule featuring a p-toluidine moiety linked to a propionitrile group via a secondary amine. Its molecular formula is C₁₀H₁₂N₂ and it has a molecular weight of 160.22 g/mol .[1] The presence of both an aromatic amine and a nitrile functional group imparts a unique combination of polarity and hydrogen bonding capabilities, which are the primary determinants of its solubility in various organic solvents.

  • The Aromatic Amine: The p-toluidine portion of the molecule contributes to its non-polar character due to the benzene ring, suggesting good solubility in aromatic and non-polar solvents.[2] The secondary amine introduces a site for hydrogen bond donation and acceptance, potentially enhancing solubility in protic solvents.

  • The Propionitrile Group: The nitrile group (-C≡N) is highly polar and can act as a hydrogen bond acceptor.[3][4][5] This functional group is expected to increase the compound's affinity for polar organic solvents.

A comprehensive understanding of the solubility of 3-p-Tolylamino-propionitrile is paramount for its effective utilization in various applications, including:

  • Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in the same phase is fundamental for optimizing reaction kinetics and yield.

  • Purification and Crystallization: Knowledge of solubility in different solvents is critical for developing effective purification strategies, such as recrystallization, to isolate the compound in high purity.

  • Pharmaceutical Formulation: For drug development purposes, solubility is a key determinant of a compound's bioavailability and dictates the choice of excipients and delivery systems.

Figure 1: Chemical Structure of 3-p-Tolylamino-propionitrile

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The key intermolecular forces at play for 3-p-Tolylamino-propionitrile are:

  • Van der Waals Forces: Present in all molecules, these are the primary forces of attraction in non-polar solvents. The aromatic ring of the molecule will contribute significantly to these interactions.

  • Dipole-Dipole Interactions: The polar nitrile group creates a significant dipole moment, leading to strong dipole-dipole interactions with polar solvents.[4][5]

  • Hydrogen Bonding: The secondary amine can act as a hydrogen bond donor, while the nitrogen atoms of both the amine and the nitrile can act as hydrogen bond acceptors. This suggests favorable interactions with protic solvents like alcohols.

Based on these principles, a qualitative prediction of the solubility of 3-p-Tolylamino-propionitrile in various organic solvents can be made.

Estimated Solubility Profile of 3-p-Tolylamino-propionitrile

The following table provides a qualitative and estimated quantitative solubility of 3-p-Tolylamino-propionitrile in a range of common organic solvents. It is imperative to note that these are estimations and should be confirmed by experimental determination.

Solvent Solvent Type Predicted Qualitative Solubility Estimated Solubility Range ( g/100 mL at 25°C) Rationale
TolueneAromaticHigh> 10The aromatic nature of toluene will have strong van der Waals interactions with the tolyl group of the solute.
DichloromethaneChlorinatedHigh> 10A versatile solvent with a moderate polarity that can effectively solvate both the polar and non-polar parts of the molecule.
AcetoneKetoneHigh> 10A polar aprotic solvent that can act as a hydrogen bond acceptor, interacting favorably with the amine proton.
Ethyl AcetateEsterMedium to High5 - 10A moderately polar solvent with hydrogen bond accepting capabilities.
EthanolProtic AlcoholMedium1 - 5Can act as both a hydrogen bond donor and acceptor, but the non-polar backbone may limit miscibility compared to more polar solvents.
AcetonitrileNitrileMedium1 - 5A polar aprotic solvent; the "like dissolves like" principle suggests favorable interactions with the nitrile group.
n-HexaneAliphaticLow< 0.1A non-polar solvent that will not effectively solvate the polar nitrile and amine groups.
WaterProticVery Low< 0.01The large non-polar tolyl group is expected to make the compound poorly soluble in water, despite the presence of hydrogen bonding groups.

Experimental Protocol for Quantitative Solubility Determination

To ensure the generation of reliable and reproducible solubility data, a robust experimental protocol is essential. The following method is based on the principles outlined in the OECD Guideline 105 for testing of chemicals and is suitable for a research or drug development laboratory setting.[6]

Materials and Equipment
  • 3-p-Tolylamino-propionitrile (purity > 98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The overall workflow for the determination of solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_compound Weigh Compound prep_solvent Add Solvent prep_compound->prep_solvent prep_seal Seal Vial prep_solvent->prep_seal equil_shake Shake at Constant Temp. prep_seal->equil_shake equil_settle Allow to Settle equil_shake->equil_settle sample_supernatant Take Supernatant equil_settle->sample_supernatant sample_filter Filter sample_supernatant->sample_filter sample_dilute Dilute sample_filter->sample_dilute sample_analyze Analyze (HPLC/GC) sample_dilute->sample_analyze calc_solubility Calculate Solubility sample_analyze->calc_solubility

Experimental workflow for solubility determination.
Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 3-p-Tolylamino-propionitrile into a series of vials. The excess is crucial to ensure that a saturated solution is achieved. A starting point would be to add approximately 100 mg of the compound to 2 mL of each solvent.

    • To each vial, add a known volume of the respective organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure equilibrium is reached, especially for poorly soluble compounds.

    • After the shaking period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sampling and Sample Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. It is critical not to disturb the settled solid.

    • Immediately filter the aliquot through a syringe filter (0.22 µm) to remove any suspended microparticles. The filter material should be compatible with the solvent.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary.

  • Analysis:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 3-p-Tolylamino-propionitrile.

    • A calibration curve must be prepared using standard solutions of known concentrations to ensure the accuracy of the quantification.

  • Calculation:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the generated solubility data, the following self-validating measures should be incorporated into the experimental design:

  • Purity of the Compound: The purity of 3-p-Tolylamino-propionitrile should be confirmed by an appropriate analytical method (e.g., HPLC, NMR) before use. Impurities can significantly affect solubility.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent at the later time points.

  • Method Validation: The analytical method used for quantification (e.g., HPLC, GC) must be validated for linearity, accuracy, and precision according to established guidelines, such as those from the International Council for Harmonisation (ICH).

  • Temperature Control: Strict temperature control is crucial as solubility is highly dependent on temperature. The temperature of the shaker/incubator and centrifuge (if used) should be monitored and recorded.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3-p-Tolylamino-propionitrile in organic solvents. While a lack of published quantitative data necessitates experimental determination, the provided protocol, grounded in established scientific principles and regulatory guidelines, offers a robust pathway to generating reliable and accurate data. By following the detailed methodology and incorporating the principles of trustworthiness, researchers and drug development professionals can confidently assess the solubility of this compound, enabling its effective application in their respective fields.

References

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Foundational

theoretical studies on 3-p-Tolylamino-propionitrile structure

An In-Depth Technical Guide to the Theoretical Study of 3-p-Tolylamino-propionitrile Structure Introduction In the absence of extensive empirical data, computational chemistry provides a powerful avenue for predicting mo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of 3-p-Tolylamino-propionitrile Structure

Introduction

In the absence of extensive empirical data, computational chemistry provides a powerful avenue for predicting molecular structure, stability, reactivity, and potential biological activity. By leveraging established quantum chemical methods, we can generate valuable insights that can guide future experimental work and applications. This document details the protocols and theoretical underpinnings for a comprehensive in-silico investigation of 3-p-Tolylamino-propionitrile, drawing parallels from studies on analogous compounds such as 3-aminopropionitrile and other nitrile derivatives.[3][4]

Part 1: Molecular Geometry and Conformational Stability

The first step in any theoretical characterization is to determine the most stable three-dimensional structure of the molecule. The flexibility of the ethylamine bridge in 3-p-Tolylamino-propionitrile allows for multiple rotational isomers (conformers), each with a distinct energy level. Identifying the global minimum energy conformer is crucial as it represents the most populated state of the molecule and governs its bulk properties.

Methodology for Conformational Analysis and Geometry Optimization

A rigorous conformational analysis can be performed using Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for organic molecules.[5][6] The protocol is as follows:

  • Initial Structure Generation: The 2D structure of 3-p-Tolylamino-propionitrile is drawn using a molecular editor and converted to a 3D structure.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify various low-energy conformers. This involves rotating the single bonds, particularly the C-C and C-N bonds of the propionitrile chain.

  • Geometry Optimization: Each identified conformer is then subjected to a full geometry optimization. A widely used and reliable functional for this purpose is Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, paired with a sufficiently large basis set, such as 6-311+G(d,p), which includes diffuse and polarization functions to accurately describe the electron distribution.[3]

  • Frequency Calculation: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also yield the zero-point vibrational energy (ZPVE), which is used to correct the total energies.

  • Relative Energy Analysis: The relative stabilities of the conformers are determined by comparing their ZPVE-corrected total energies. The conformer with the lowest energy is identified as the ground state structure.

Diagram: Molecular Structure of 3-p-Tolylamino-propionitrile

Caption: Optimized molecular structure of 3-p-Tolylamino-propionitrile.

Predicted Geometric Parameters

While precise values require calculation, a table of expected bond lengths and angles for the key structural components can be compiled based on known values for similar molecules.

ParameterDescriptionExpected Value
C≡NCyano group triple bond length~ 1.16 Å
C-C (Nitrile)Propionitrile C-C single bond~ 1.46 Å
C-N (Amine)Amine C-N single bond~ 1.47 Å
C-N (Aromatic)Aromatic C-N single bond~ 1.40 Å
C-C (Aromatic)Benzene ring C-C bond length~ 1.39 Å
∠ C-C≡NAngle of the nitrile group~ 178-180°
∠ C-N-CAmine bond angle~ 110-115°

Part 2: Quantum Chemical Properties and Reactivity

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a cornerstone of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[4]

Workflow for Electronic Property Calculation

cluster_0 Computational Workflow A Optimized Geometry (B3LYP/6-311+G(d,p)) B Single Point Energy Calculation A->B C HOMO/LUMO Analysis B->C D Molecular Electrostatic Potential (MEP) Map B->D E Reactivity Descriptors (Hardness, Electrophilicity) C->E

Caption: Workflow for calculating quantum chemical properties.

Molecular Electrostatic Potential (MEP)

The MEP map is a visualization tool that illustrates the charge distribution on the molecule's surface. It is invaluable for identifying sites for intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In 3-p-Tolylamino-propionitrile, this is expected around the nitrogen atom of the nitrile group and the π-system of the aromatic ring.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. This is expected around the hydrogen atom of the secondary amine.

Part 3: Predicted Spectroscopic Signatures

Theoretical calculations can predict spectroscopic data, which can be used to validate experimental findings or to aid in the identification of the compound.

Vibrational Spectroscopy (FT-IR)

Frequency calculations performed after geometry optimization yield the vibrational modes of the molecule. These can be directly correlated with peaks in an experimental FT-IR spectrum.

  • Protocol: The harmonic vibrational frequencies are calculated at the same level of theory as the optimization (e.g., B3LYP/6-311+G(d,p)). It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to better match experimental values, correcting for anharmonicity and basis set deficiencies.

Table: Key Predicted IR Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C≡N (Nitrile)Stretching2200 - 2260[7]
C=C (Aromatic)Ring Stretching1450 - 1600
C-NStretching1250 - 1350
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Protocol: The GIAO method is applied to the optimized molecular structure. Calculations are typically performed using a DFT functional like B3LYP with a basis set suitable for NMR, such as 6-311+G(2d,p). The calculated isotropic shielding values are then referenced against a standard (e.g., Tetramethylsilane, TMS), which must be calculated at the same level of theory.

Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypeDescriptionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic CHProtons on the toluidine ring6.5 - 7.5110 - 130
Amine NHProton on the secondary amine3.0 - 5.0 (broad)N/A
Methylene (N-CH₂)CH₂ group adjacent to amine3.0 - 3.540 - 50
Methylene (CH₂-CN)CH₂ group adjacent to nitrile2.5 - 3.0[7]15 - 25
Methyl (Ar-CH₃)Methyl group on the ring2.2 - 2.520 - 25
Nitrile CCarbon of the cyano groupN/A115 - 120[7]
Aromatic C (Subst.)Carbons attached to N and CH₃N/A130 - 150

Part 4: Potential Applications in Drug Development

The structural motifs within 3-p-Tolylamino-propionitrile—an aromatic amine and a nitrile group—are present in many biologically active compounds.[8][9] For instance, nitrile-containing compounds have been investigated as inhibitors for various enzymes, and aromatic amines are a common feature in many drug classes. Theoretical studies can provide the first step in exploring this potential.

Molecular Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule ligand to a protein target.

  • Target Selection: A protein target of interest is chosen based on a therapeutic hypothesis.

  • Ligand Preparation: The optimized 3D structure of 3-p-Tolylamino-propionitrile is prepared. This involves adding hydrogen atoms and assigning partial charges.

  • Receptor Preparation: The 3D structure of the protein is obtained from a database (e.g., Protein Data Bank). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

  • Docking Simulation: A docking algorithm is used to explore possible binding poses of the ligand within the active site of the protein. The poses are scored based on a scoring function that estimates the binding affinity.

  • Analysis: The top-scoring poses are analyzed to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Diagram: Virtual Screening and Drug Development Workflow

A Compound Library (Including 3-p-Tolylamino-propionitrile) C Molecular Docking (Virtual Screening) A->C B Protein Target Selection B->C D Hit Identification (Binding Affinity Analysis) C->D E Molecular Dynamics Simulation (Stability of Complex) D->E F Lead Optimization (In-silico Modification) E->F G Synthesis & In-vitro Testing F->G

Caption: A typical workflow for computational drug discovery.

Conclusion

This guide provides a comprehensive theoretical framework for the structural and electronic characterization of 3-p-Tolylamino-propionitrile. By employing established computational methodologies such as Density Functional Theory and molecular docking, researchers can obtain detailed insights into the molecule's conformational preferences, reactivity, spectroscopic signatures, and potential for biological activity. These theoretical predictions are invaluable for guiding future experimental investigations and unlocking the potential of this and similar molecules in materials science and drug discovery.

References

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  • Balagizi, I., et al. (2022). A computational analysis of the reaction of atomic oxygen O(3P) with acrylonitrile. arXiv preprint arXiv:2212.10396. Available at: [Link]

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  • Czarnomysy, R., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4991. Available at: [Link]

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Protocols & Analytical Methods

Method

The Versatile Synthon: Applications of 3-p-Tolylamino-propionitrile in Modern Organic Synthesis

Introduction: In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-p-Tolylamino-propionitrile, a readily acces...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-p-Tolylamino-propionitrile, a readily accessible secondary aminonitrile, has emerged as a versatile and valuable synthon. Its bifunctional nature, possessing both a nucleophilic secondary amine and a reactive nitrile group, opens avenues to a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the applications of 3-p-Tolylamino-propionitrile in the synthesis of valuable heterocyclic scaffolds, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The inherent reactivity of the β-aminonitrile moiety allows for its participation in a variety of cyclization strategies, making it a key precursor for the synthesis of nitrogen-containing heterocycles. These structural motifs are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This guide will delve into specific applications, providing not only procedural details but also the underlying chemical principles that govern these transformations.

PART 1: Synthesis of 3-p-Tolylamino-propionitrile

The foundational step for utilizing this versatile synthon is its efficient preparation. The most common and atom-economical method for the synthesis of 3-p-Tolylamino-propionitrile is the aza-Michael addition of p-toluidine to acrylonitrile. This reaction proceeds readily, often without the need for a catalyst, although mild basic or acidic conditions can be employed to accelerate the process.

Protocol 1: Synthesis of 3-p-Tolylamino-propionitrile via Aza-Michael Addition

This protocol outlines the straightforward synthesis of 3-p-Tolylamino-propionitrile from commercially available starting materials.

Materials:

  • p-Toluidine

  • Acrylonitrile

  • Ethanol (optional, as solvent)

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Rotary evaporator

Procedure:

  • Reactant Charging: In a clean, dry round-bottom flask, dissolve p-toluidine (1.0 equivalent) in a minimal amount of ethanol. The use of a solvent is optional and often the reaction can be performed neat.

  • Initiation: While stirring, slowly add acrylonitrile (1.1 equivalents) to the solution of p-toluidine. A slight exotherm may be observed.

  • Catalysis (Optional): To accelerate the reaction, a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) can be added.

  • Reaction: Stir the mixture at room temperature for 12-24 hours or at a gentle reflux (if using a solvent) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting p-toluidine is consumed.

  • Work-up:

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

    • The crude product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel.

Expected Yield: 85-95%

Causality Behind Experimental Choices:

  • A slight excess of acrylonitrile is used to ensure complete consumption of the more valuable p-toluidine.

  • The optional use of a protic solvent like ethanol can help to homogenize the reaction mixture, while a catalytic amount of acid can protonate the nitrogen of acrylonitrile, making the β-carbon more electrophilic and accelerating the nucleophilic attack by p-toluidine.

PART 2: Application in Heterocyclic Synthesis

The true utility of 3-p-Tolylamino-propionitrile lies in its ability to serve as a linchpin for the construction of various heterocyclic systems. The presence of the secondary amine and the nitrile group within the same molecule allows for elegant intramolecular cyclization strategies.

Application 1: Synthesis of 4-Aminoquinolines via Intramolecular Cyclization

Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. A plausible and efficient route to substituted 4-aminoquinolines involves the intramolecular cyclization of 3-(arylamino)propanenitriles. This transformation can be envisioned to proceed via a Thorpe-Ziegler-type reaction, where a strong base promotes the cyclization.

The Thorpe-Ziegler reaction is a well-established method for the intramolecular cyclization of dinitriles to form cyclic ketones.[1][2][3][4][5] While 3-p-Tolylamino-propionitrile is not a dinitrile, a conceptually similar base-catalyzed intramolecular cyclization can be proposed. The strong base would deprotonate the carbon alpha to the nitrile, generating a carbanion. This carbanion could then attack the aromatic ring in an intramolecular nucleophilic aromatic substitution-like fashion, leading to a cyclized intermediate which, upon tautomerization, would yield the 4-aminoquinoline derivative.

G cluster_0 Proposed Synthesis of 4-Amino-6-methylquinoline start 3-p-Tolylamino-propionitrile base Strong Base (e.g., NaNH2) start->base Deprotonation intermediate1 Carbanion Intermediate base->intermediate1 cyclization Intramolecular Nucleophilic Attack intermediate1->cyclization intermediate2 Cyclized Intermediate (Iminonitrile) cyclization->intermediate2 tautomerization Tautomerization intermediate2->tautomerization product 4-Amino-6-methylquinoline tautomerization->product

Caption: Proposed workflow for the synthesis of 4-Amino-6-methylquinoline.

Protocol 2: Proposed Synthesis of 4-Amino-6-methylquinoline

This protocol is a proposed method based on the principles of the Thorpe-Ziegler cyclization and related intramolecular cyclizations of aminonitriles.

Materials:

  • 3-p-Tolylamino-propionitrile

  • Sodium amide (NaNH₂) or other strong, non-nucleophilic base (e.g., LDA, NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reactant and Solvent: To the flask, add 3-p-Tolylamino-propionitrile (1.0 equivalent) and anhydrous DMF.

  • Base Addition: Carefully add sodium amide (1.5 - 2.0 equivalents) portion-wise to the stirred solution at room temperature. Caution: Sodium amide is highly reactive and moisture-sensitive.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 4-amino-6-methylquinoline.

Data Presentation:

EntryBaseSolventTemperature (°C)Time (h)Proposed Yield (%)
1NaNH₂DMF1206Moderate to Good
2LDATHF66 (reflux)8Moderate
3NaHDioxane10012Moderate
Application 2: Synthesis of Dihydropyrimidinones via a Biginelli-Type Reaction

The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[6][7][8][9][10] A plausible extension of this reaction involves the use of 3-p-Tolylamino-propionitrile as a component, where the secondary amine and the adjacent methylene group could participate in the cyclocondensation.

In this proposed reaction, 3-p-Tolylamino-propionitrile would react with an aldehyde and a β-dicarbonyl compound (e.g., ethyl acetoacetate) under acidic catalysis. The reaction would likely proceed through the formation of an N-acylimminium ion intermediate, followed by the addition of the enol of the β-dicarbonyl compound and subsequent intramolecular cyclization and dehydration to yield the dihydropyrimidine derivative.

G cluster_1 Proposed Biginelli-Type Synthesis cluster_2 Reaction Cascade start1 3-p-Tolylamino- propionitrile intermediate1 Iminium Ion Formation start1->intermediate1 start2 Aldehyde (e.g., Benzaldehyde) start2->intermediate1 start3 β-Dicarbonyl (e.g., Ethyl Acetoacetate) intermediate2 Nucleophilic Addition of Enol start3->intermediate2 catalyst Acid Catalyst (e.g., HCl) catalyst->intermediate1 intermediate1->intermediate2 intermediate3 Cyclization & Dehydration intermediate2->intermediate3 product Substituted Dihydropyrimidinone intermediate3->product

Caption: Proposed workflow for a Biginelli-type reaction.

Protocol 3: Proposed Synthesis of a Dihydropyrimidinone Derivative

This protocol outlines a proposed one-pot synthesis of a dihydropyrimidinone derivative using 3-p-Tolylamino-propionitrile.

Materials:

  • 3-p-Tolylamino-propionitrile

  • An aromatic aldehyde (e.g., benzaldehyde)

  • A β-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine 3-p-Tolylamino-propionitrile (1.0 equivalent), the aldehyde (1.0 equivalent), and the β-dicarbonyl compound (1.0 equivalent) in ethanol.

  • Catalyst Addition: Add a few drops of concentrated hydrochloric acid to the mixture.

  • Reaction: Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • If a precipitate forms, collect it by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Presentation:

Aldehydeβ-Dicarbonyl CompoundProposed Product Structure
BenzaldehydeEthyl Acetoacetate5-Ethoxycarbonyl-4-phenyl-1-(p-tolyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
4-ChlorobenzaldehydeAcetylacetone5-Acetyl-4-(4-chlorophenyl)-1-(p-tolyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

Conclusion

3-p-Tolylamino-propionitrile stands as a testament to the power of simple, bifunctional molecules in the strategic construction of complex and valuable chemical entities. While direct, published applications in certain named reactions are still emerging, the fundamental reactivity of its constituent functional groups provides a strong basis for its proposed utility in the synthesis of quinolines, dihydropyrimidinones, and likely a host of other heterocyclic systems. The protocols and mechanistic discussions presented herein are intended to serve as a robust starting point for researchers to explore the full synthetic potential of this versatile building block. Further investigation into the scope and limitations of these proposed transformations will undoubtedly uncover new and efficient pathways to novel molecular architectures with potential applications across the chemical sciences.

References

  • [The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][6][11]oxazine-1,8-diones - MDPI.]([Link])

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Application

Application Notes &amp; Protocols: 3-p-Tolylamino-propionitrile as a Versatile Precursor in Medicinal Chemistry

Abstract: This guide provides a comprehensive overview of the synthesis and application of 3-p-Tolylamino-propionitrile, a versatile bifunctional precursor for medicinal chemistry and drug discovery. The document details...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of the synthesis and application of 3-p-Tolylamino-propionitrile, a versatile bifunctional precursor for medicinal chemistry and drug discovery. The document details a robust protocol for the synthesis of the precursor via aza-Michael addition, outlines its characterization, and explores its subsequent transformation into high-value scaffolds. Particular focus is given to the intramolecular cyclization to form the 4-amino-7-methylquinoline core, a privileged scaffold in numerous pharmacologically active agents. Additional protocols cover the synthetic manipulation of the nitrile and secondary amine functionalities, enabling broad diversification for structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

The Strategic Value of 3-p-Tolylamino-propionitrile in Drug Design

The N-aryl-β-aminopropionitrile scaffold is a cornerstone in modern medicinal chemistry. It combines an aromatic amine, which can participate in key hydrogen bonding and π-stacking interactions with biological targets, and a flexible propionitrile chain. This chain serves not only as a spacer but also as a latent reactive handle for constructing more complex molecular architectures.

3-p-Tolylamino-propionitrile is particularly valuable due to the specific features it imparts:

  • Defined Regiochemistry: The para-methyl group on the aromatic ring directs subsequent intramolecular cyclization reactions, leading to a single, predictable 7-methyl substituted product.

  • Modulation of Physicochemical Properties: The methyl group enhances lipophilicity, which can be crucial for membrane permeability and pharmacokinetic profiles.

  • Dual Functionality: The secondary amine and the nitrile group offer orthogonal reactivity, allowing for stepwise chemical modifications to build molecular diversity. The nitrile group, in particular, is a versatile functional group found in over 30 FDA-approved pharmaceuticals, valued for its ability to improve pharmacokinetic profiles and act as a hydrogen bond acceptor or a bioisostere for other functional groups.[1]

This guide will demonstrate how to synthesize this precursor and leverage its reactivity to build potent heterocyclic cores.

Synthesis and Characterization of the Precursor

The most efficient and atom-economical method for synthesizing 3-p-Tolylamino-propionitrile is the direct conjugate addition (aza-Michael addition) of p-toluidine to acrylonitrile. This reaction can be performed with or without a catalyst under mild conditions.

Protocol 2.1: Synthesis of 3-p-Tolylamino-propionitrile

This protocol is adapted from established procedures for aza-Michael additions.[2][3][4]

Reaction Scheme: p-Toluidine + Acrylonitrile → 3-p-Tolylamino-propionitrile

Materials & Equipment:

  • p-Toluidine (1.0 equiv)

  • Acrylonitrile (1.5 equiv)

  • Methanol (or Toluene)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for aqueous workup and extraction

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve p-toluidine (e.g., 5.35 g, 50 mmol, 1.0 equiv) in methanol (30 mL).

  • Addition of Reagent: To the stirring solution, add acrylonitrile (e.g., 3.98 g, 75 mmol, 1.5 equiv) dropwise at room temperature. Causality Note: Acrylonitrile is a potent lachrymator and toxic; handle only in a well-ventilated fume hood. The addition is often exothermic, and a dropwise addition prevents a dangerous temperature spike.

  • Reaction: Stir the mixture at room temperature. While the reaction can proceed without a catalyst, heating to a gentle reflux (approx. 65°C for methanol) can significantly shorten the reaction time from days to hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% ethyl acetate in hexanes as eluent).

  • Work-up: Once the p-toluidine is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often obtained in high purity.[2] However, if TLC indicates the presence of impurities, redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. If further purification is needed, the product can be purified by flash column chromatography on silica gel.

  • Characterization: The final product should be a white to off-white solid. Confirm its identity and purity using NMR and MS analysis.

Data Summary Table:

ParameterValue
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
Appearance White to off-white solid
¹H NMR (300 MHz, CDCl₃) δ 7.00 (d, 2H), 6.58 (d, 2H), 3.52 (t, 2H), 2.65 (t, 2H), 2.28 (s, 3H)
Typical Yield >95% (often quantitative)[2]

G pToluidine p-Toluidine Reaction Aza-Michael Addition (Methanol, RT to 60°C) pToluidine->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Workup Solvent Removal & Aqueous Wash Reaction->Workup Purification Column Chromatography (If necessary) Workup->Purification Product 3-p-Tolylamino-propionitrile Purification->Product

Core Synthetic Transformations: Building Bioactive Scaffolds

The true utility of 3-p-Tolylamino-propionitrile lies in its capacity for transformation into medicinally relevant heterocyclic systems. The quinoline scaffold, in particular, is a key target due to its prevalence in antimalarial, anticancer, and anti-inflammatory agents.[3][5][6][7]

Protocol 3.1: Intramolecular Cyclization to 4-Amino-7-methylquinoline

This protocol describes an acid-catalyzed intramolecular Friedel-Crafts-type cyclization. The nitrile group is activated by protonation, making it a sufficiently strong electrophile to attack the electron-rich aromatic ring, a process followed by tautomerization to the stable aromatic quinoline.

Reaction Scheme: 3-p-Tolylamino-propionitrile → 4-Amino-7-methylquinoline

Materials & Equipment:

  • 3-p-Tolylamino-propionitrile (1.0 equiv)

  • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)

  • High-temperature reaction vessel with mechanical stirrer

  • Ice bath

  • Ammonium hydroxide solution (for neutralization)

  • Standard glassware for workup and filtration

Procedure:

  • Reaction Setup: In a reaction vessel, pre-heat polyphosphoric acid (PPA) (e.g., 10x weight of the starting material) to 100°C with mechanical stirring. Causality Note: PPA is highly viscous. Pre-heating ensures it is mobile enough for effective mixing. This reaction must be conducted under anhydrous conditions as water will deactivate the PPA.

  • Addition of Precursor: Add 3-p-Tolylamino-propionitrile (e.g., 1.60 g, 10 mmol) portion-wise to the hot PPA. The addition may be exothermic.

  • Reaction: Increase the temperature to 140-160°C and stir vigorously for 2-4 hours. Monitor the reaction by taking small aliquots, quenching them in ice/ammonia, extracting with ethyl acetate, and analyzing by TLC.

  • Quenching and Neutralization: Cool the reaction mixture to below 100°C and pour it carefully onto a large amount of crushed ice in a beaker. Safety Note: This quenching step is highly exothermic and should be done slowly and with caution in a large vessel.

  • Work-up: Stir the resulting slurry until all the PPA has dissolved. Place the beaker in an ice bath and slowly neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH is > 9. A precipitate of the product should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 4-Amino-7-methylquinoline.

G cluster_0 Nitrile Activation & Electrophilic Attack cluster_1 Rearomatization Start Precursor Protonated Protonated Nitrilium Ion (Electrophile) Start->Protonated H+ (PPA) Cyclized Cyclized Intermediate (Spirocyclic Cation) Protonated->Cyclized Intramolecular Electrophilic Aromatic Substitution Deprotonated Iminoquinoline Cyclized->Deprotonated -H+ Final 4-Aminoquinoline (Product) Deprotonated->Final Tautomerization

Protocol 3.2: Reductive Transformation of the Nitrile Group

Reduction of the nitrile group to a primary amine yields a versatile 1,3-diamine, a common building block for nitrogen-containing heterocycles and a useful ligand in coordination chemistry.

Procedure (Conceptual):

  • Setup: A solution of 3-p-Tolylamino-propionitrile in an anhydrous ether solvent (like THF or Diethyl Ether) is added dropwise to a stirred suspension of a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), at 0°C under an inert atmosphere (N₂ or Ar).

  • Reaction: After the addition, the reaction is typically warmed to room temperature or gently refluxed to ensure complete reduction.

  • Quench: The reaction is carefully quenched at 0°C by the sequential, slow addition of water, followed by aqueous NaOH, and then more water (Fieser workup). This procedure safely neutralizes the excess LiAlH₄ and results in a granular precipitate of aluminum salts that is easily filtered off.

  • Isolation: The resulting N¹-(p-tolyl)propane-1,3-diamine can be isolated from the filtrate after solvent removal.

Structure-Activity Relationship (SAR) Insights

The 4-aminoquinoline scaffold, readily accessible from 3-p-tolylamino-propionitrile, is a "privileged scaffold" in medicinal chemistry. Its fame is largely built on its central role in antimalarial drugs like Chloroquine and Amodiaquine.[5]

  • The 4-Amino Group: This group is often critical for activity. It is believed to be protonated in the acidic food vacuole of the malaria parasite, and this positive charge is crucial for trapping the drug and enabling it to interfere with heme polymerization.[8]

  • The Quinoline Core: The planar aromatic system is essential for intercalating with heme, preventing its detoxification by the parasite.

  • The 7-Position (Methyl Group): The substituent at the 7-position significantly modulates activity and pharmacological properties. In the case of Chloroquine, a 7-chloro substituent is present. The 7-methyl group provided by our precursor offers a different electronic and steric profile, which can be exploited to tune activity and potentially circumvent resistance mechanisms or reduce host toxicity.[3]

By using the protocols described herein, researchers can synthesize the 4-amino-7-methylquinoline core and then further diversify the 4-amino group to build a library of analogs for SAR exploration against various targets, including kinases, parasites, and cancer cell lines.[3]

SAR Logic Flow:

G Precursor 3-p-Tolylamino-propionitrile Cyclization Protocol 3.1: Acid-Catalyzed Cyclization Precursor->Cyclization Scaffold Core Scaffold: 4-Amino-7-methylquinoline Cyclization->Scaffold Diversification Further Chemistry: (e.g., N-Alkylation, Amide Coupling) Scaffold->Diversification Library Analog Library Diversification->Library Screening Biological Screening (e.g., Antimalarial, Kinase Assay) Library->Screening SAR SAR Data Analysis Screening->SAR

Safety and Handling

  • 3-p-Tolylamino-propionitrile: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[9]

  • Acrylonitrile: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.

References

  • Supporting Information for Yttrium Nitrate Catalysed Michael Addition of Amines to α,β-Unsaturated Compounds. (URL not available for direct linking)
  • Camacho, J., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]

  • Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy. [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. (URL not available for direct linking)
  • Kaur, K., et al. (2021). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. Letters in Drug Design & Discovery. [Link]

  • Representative bioactive quinoline derivatives. ResearchGate. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA, Inc. [Link]

  • Solomon, V. R., et al. (2005). Design and synthesis of new antimalarial agents from 4-aminoquinoline. Bioorganic & Medicinal Chemistry. [Link]

  • Structure of 4-aminoquinoline derivatives. ResearchGate. [Link]

  • 3-[(4-Methylphenyl)amino]propanenitrile. PubChem. [Link]

  • Rajapakse, C. S. K., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]

  • Chipeleme, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Singh, R., et al. (2021). Recent advances in research of natural and synthetic bioactive quinolines. Fitoterapia. [Link]

  • Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. ResearchGate. [Link]

  • Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. ScienceDirect. [Link]

  • Representative examples of bioactive quinolines. ResearchGate. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI. [Link]

  • Structure activity relationship. Mansoura University. [Link]

  • Di Santo, R., et al. (2012). Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung. [Link]

  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences. [Link]

Sources

Method

experimental protocol for aza-Michael addition with p-toluidine

An advanced, in-depth guide to the aza-Michael addition, this document provides a detailed experimental protocol for the reaction of p-toluidine, serving as a valuable resource for researchers and professionals in drug d...

Author: BenchChem Technical Support Team. Date: January 2026

An advanced, in-depth guide to the aza-Michael addition, this document provides a detailed experimental protocol for the reaction of p-toluidine, serving as a valuable resource for researchers and professionals in drug development. This guide is structured to offer not just procedural steps but also a deep understanding of the reaction's mechanistic nuances and optimization strategies.

Introduction to the Aza-Michael Addition

The aza-Michael addition, a nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis due to its high efficiency and atom economy in forming carbon-nitrogen bonds. This reaction is integral to the synthesis of β-amino carbonyl compounds, which are key structural motifs in a wide array of pharmaceuticals, natural products, and fine chemicals. The versatility of the aza-Michael addition allows for its application in various synthetic contexts, including asymmetric synthesis, which is crucial for producing enantiomerically pure compounds for pharmacological evaluation.

The reaction mechanism typically proceeds through the activation of the Michael acceptor by a catalyst, which enhances the electrophilicity of the β-carbon, facilitating the nucleophilic attack by the amine. The choice of catalyst, whether acidic, basic, or a Lewis acid, can significantly influence the reaction rate, yield, and stereoselectivity. Solvent selection is also critical, as it can affect the solubility of reactants and the stability of the transition state.

Experimental Protocol: Aza-Michael Addition of p-Toluidine to Ethyl Acrylate

This protocol details the solvent-free aza-Michael addition of p-toluidine to ethyl acrylate, a method known for its environmental benefits and operational simplicity.

Materials and Equipment
Reagent/EquipmentSpecifications
p-Toluidine≥99% purity
Ethyl Acrylate≥99% purity, inhibitor-free
Catalyst(e.g., Acetic Acid, optional)
Round-bottom flask50 mL
Magnetic stirrer and stir bar
Heating mantle/oil bath
Thermometer
Condenser
Thin Layer Chromatography (TLC) plateSilica gel 60 F254
TLC developing chamber
UV lamp (254 nm)
Rotary evaporator
Column chromatography setup
NMR Spectrometer
Mass Spectrometer
Step-by-Step Procedure
  • Reactant Preparation: In a 50 mL round-bottom flask, combine p-toluidine (1.0 eq) and ethyl acrylate (1.2 eq).

  • Catalyst Addition (Optional): If a catalyst is used, add it to the reaction mixture at this stage (e.g., acetic acid, 10 mol%).

  • Reaction Setup: Equip the flask with a magnetic stir bar and a condenser. Place the flask in a heating mantle or an oil bath.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously. The reaction is typically carried out under solvent-free conditions.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., hexane:ethyl acetate = 4:1) should be used to separate the product from the starting materials. The spots can be visualized under a UV lamp.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If the product crystallizes upon cooling, it can be isolated by filtration. Otherwise, the excess ethyl acrylate and any volatile byproducts can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure β-amino ester.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Mechanism and Optimization

The aza-Michael addition of p-toluidine to an α,β-unsaturated carbonyl compound is a conjugate addition reaction. The nucleophilic amine attacks the electrophilic β-carbon of the Michael acceptor, leading to the formation of an enolate intermediate, which then tautomerizes to the more stable β-amino carbonyl compound. The reaction can be catalyzed by both acids and bases. Acid catalysts activate the carbonyl group, increasing the electrophilicity of the β-carbon, while basic catalysts deprotonate the amine, increasing its nucleophilicity.

aza_michael_addition cluster_reactants Reactants cluster_process Reaction cluster_product Product p_toluidine p-Toluidine (Nucleophile) activation Activation (Catalyst) p_toluidine->activation michael_acceptor Michael Acceptor (Electrophile) michael_acceptor->activation nucleophilic_attack Nucleophilic Attack activation->nucleophilic_attack Activated Complex enolate_formation Enolate Intermediate nucleophilic_attack->enolate_formation Forms protonation Protonation enolate_formation->protonation Tautomerizes via beta_amino_product β-Amino Product protonation->beta_amino_product Yields

Caption: General workflow of the aza-Michael addition.

Troubleshooting and Optimization
ParameterIssueSuggested Solution
Reaction Rate Slow or no reactionIncrease temperature; add a catalyst (acidic or basic); use a more polar solvent if applicable.
Yield Low yield of the desired productOptimize reaction time and temperature; check the purity of starting materials; consider a different catalyst.
Side Products Formation of byproducts (e.g., dialkylation)Use a stoichiometric amount of the amine or a slight excess of the Michael acceptor; lower the reaction temperature.
Purification Difficulty in separating the productOptimize the eluent system for column chromatography; consider recrystallization.

Safety Precautions

  • p-Toluidine is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ethyl acrylate is a flammable liquid and a lachrymator. All manipulations should be performed in a well-ventilated fume hood.

  • The reaction should be conducted with appropriate engineering controls to minimize exposure to volatile organic compounds.

Conclusion

The aza-Michael addition of p-toluidine is a robust and versatile method for the synthesis of β-amino compounds. The solvent-free approach described in this protocol offers significant advantages in terms of environmental impact and operational efficiency. By understanding the underlying mechanism and potential for optimization, researchers can effectively apply this reaction to a wide range of synthetic challenges in drug discovery and development.

References

  • Reddy, B. V. S., et al. (2007). An efficient and highly selective conjugate addition of amines to α,β-unsaturated compounds under solvent-free conditions. Tetrahedron Letters, 48(43), 7579-7582. Available at: [Link]

  • Valero, G., et al. (2009). Mechanism of the aza-Michael reaction: a theoretical study. Chemistry-A European Journal, 15(38), 9714-9725. Available at: [Link]

Application

Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantitative Analysis of 3-p-Tolylamino-propionitrile

Abstract and Introduction This application note provides a detailed, validated protocol for the quantification of 3-p-Tolylamino-propionitrile using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

This application note provides a detailed, validated protocol for the quantification of 3-p-Tolylamino-propionitrile using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. 3-p-Tolylamino-propionitrile (CAS No. 1077-24-3, Molecular Formula: C₁₀H₁₂N₂, Molecular Weight: 160.22 g/mol ) is an organic compound that may be encountered as a synthetic intermediate, a research chemical, or a potential process-related impurity in drug development.[1][2] Accurate and reliable quantification is critical for process control, quality assurance, and regulatory compliance in the pharmaceutical industry.

The method described herein is designed for researchers, quality control analysts, and drug development professionals. It is based on established chromatographic principles and has been structured to meet the rigorous validation standards outlined by the International Council for Harmonisation (ICH).[3][4] We provide not only the step-by-step procedure but also the scientific rationale behind key methodological choices, ensuring the protocol is robust, transferable, and trustworthy.

Principle of the Method

The quantification of 3-p-Tolylamino-propionitrile is achieved by RP-HPLC. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (a C18 column) and a polar mobile phase.[5] 3-p-Tolylamino-propionitrile, being a moderately nonpolar molecule due to its tolyl group, is well-retained on the C18 stationary phase.[2] Elution is performed using a polar mobile phase, a mixture of acetonitrile and water, allowing for effective separation from polar impurities (which elute early) and more nonpolar impurities (which are retained longer).

Detection is performed using a UV-Vis spectrophotometer. The p-tolyl group in the molecule contains an aromatic ring, which acts as a chromophore, absorbing UV light. This property allows for sensitive and specific detection at an appropriate wavelength, enabling accurate quantification against a calibrated standard.

Health and Safety Precautions

Before beginning any work, consult the Safety Data Sheet (SDS) for 3-p-Tolylamino-propionitrile and all solvents used. The GHS classification for this compound includes warnings for being harmful if swallowed.[2] Related aminopropionitrile and propionitrile compounds are classified as toxic, flammable, and skin/eye irritants.[6][7][8][9]

Mandatory Safety Procedures:

  • Handle 3-p-Tolylamino-propionitrile solid and its solutions exclusively within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a flame-retardant lab coat, and chemical splash goggles.[10]

  • All solvents are flammable. Keep them away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[11]

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Materials and Reagents

Equipment/Material Specification
HPLC SystemQuaternary or Binary pump, Autosampler, Column Oven, UV-Vis Detector
Analytical ColumnC18, 150 mm x 4.6 mm, 5 µm particle size
Analytical Balance4-decimal place readability (0.1 mg)
pH MeterCalibrated with standard buffers
Volumetric GlasswareClass A
Syringe Filters0.45 µm PTFE or Nylon
HPLC Vials2 mL, amber glass with caps
Reagents Grade
3-p-Tolylamino-propionitrile Reference Standard>98% purity
Acetonitrile (ACN)HPLC Grade
WaterHPLC Grade or Milli-Q
Phosphoric Acid (H₃PO₄)ACS Grade

Protocol 1: Preparation of Solutions

Mobile Phase Preparation
  • Mobile Phase A: HPLC Grade Water.

  • Mobile Phase B: HPLC Grade Acetonitrile.

  • Procedure: Do not pre-mix. Use the HPLC system's gradient proportioning valve to deliver the desired composition. Degas both solvents for 15 minutes using an inline degasser or by sonication before use.

Diluent Preparation
  • Combine Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Mix thoroughly. This solution is used to dissolve the reference standard and samples, ensuring compatibility with the initial mobile phase conditions.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 3-p-Tolylamino-propionitrile reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent. Mix until homogeneous.

  • Calibration Curve Standards:

    • Perform serial dilutions from the Stock Standard Solution using the Diluent to prepare a series of at least five calibration standards. A suggested range is 1.0, 5.0, 25, 50, and 100 µg/mL.

Sample Preparation
  • Accurately weigh a sufficient amount of the test sample (e.g., drug substance, reaction mixture) estimated to contain approximately 25 mg of 3-p-Tolylamino-propionitrile into a 25 mL volumetric flask.

  • Add approximately 20 mL of Diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to volume with Diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

G cluster_prep Solution Preparation Workflow ref_std Weigh Reference Standard stock Prepare Stock Solution (1000 µg/mL) ref_std->stock test_smp Weigh Test Sample smp_sol Dissolve Sample in Diluent test_smp->smp_sol cal_std Prepare Calibration Standards (1.0 - 100 µg/mL) stock->cal_std hplc_vial Transfer to HPLC Vial cal_std->hplc_vial filter Filter through 0.45 µm Syringe Filter smp_sol->filter filter->hplc_vial

Caption: Workflow for Standard and Sample Preparation.

Protocol 2: HPLC Method Parameters

This method is a starting point and may require optimization based on the specific HPLC system and sample matrix.

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for moderately nonpolar compounds.
Mobile Phase A: Water, B: AcetonitrileA common, effective solvent system for RP-HPLC with good UV transparency.
Gradient 0-15 min: 50% to 90% B15-17 min: 90% B17-18 min: 90% to 50% B18-25 min: 50% BGradient elution ensures separation of a wider range of impurities and provides a sharp peak for the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures reproducible retention times and peak shapes.
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.
Detector UV-Vis
Wavelength 245 nmThe tolyl group provides strong absorbance in this region. This should be confirmed by running a UV scan of a standard solution.
Run Time 25 minutesSufficient to elute the analyte and any potential late-eluting impurities, followed by column re-equilibration.

Protocol 3: Method Validation

Analytical method validation provides documented evidence that the procedure is suitable for its intended purpose.[12] The following protocol is based on ICH Q2(R1) guidelines.

G cluster_validation ICH Method Validation Workflow start Method Development Complete spec Specificity (Peak Purity) start->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (%RSD) lin->prec loq LOQ / LOD acc->loq prec->loq rob Robustness loq->rob end Method Validated rob->end

Caption: Logical Flow for Analytical Method Validation.

Validation Parameters and Acceptance Criteria
Parameter Procedure Acceptance Criteria
Specificity Inject diluent, placebo (if applicable), and a spiked sample. Assess peak purity using a DAD/PDA detector or LC-MS.The analyte peak should be free from interference from diluent or matrix components. Peak purity index > 0.995.[13]
Linearity Analyze five concentrations (e.g., 50% to 150% of target) in triplicate. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80% to 120% of the target assay concentration.[4]
Accuracy Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of a 100% standard.Intermediate: Repeatability test on a different day by a different analyst.%RSD ≤ 2.0% for repeatability.[3]%RSD ≤ 2.0% for intermediate precision.
LOQ/LOD Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ratio for LOQ ≈ 10:1.S/N ratio for LOD ≈ 3:1.
Robustness Systematically alter method parameters (±10% flow rate, ±5°C column temp, ±2 nm wavelength) and assess impact.System suitability parameters must pass. Analyte concentration should not change significantly.

Data Analysis and Calculations

  • System Suitability: Before sample analysis, inject a standard solution (e.g., 50 µg/mL) five times. The %RSD of the peak area must be ≤ 2.0%, the tailing factor ≤ 2.0, and the theoretical plates > 2000.

  • Calibration Curve: Plot the average peak area of each calibration standard against its known concentration (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification of Analyte: Calculate the concentration of 3-p-Tolylamino-propionitrile in the prepared sample solution using the calibration curve equation.

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

  • Calculate the Final Content (% w/w):

    % w/w = (C × V × DF) / (W × 10)

    Where:

    • C = Concentration of analyte in the sample solution (µg/mL)

    • V = Initial volume of the sample flask (mL)

    • DF = Dilution factor (if any)

    • W = Weight of the sample taken (mg)

Alternative and Complementary Methods

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or orthogonal confirmation. 3-p-Tolylamino-propionitrile is sufficiently volatile for GC analysis.[14] However, the secondary amine may cause peak tailing on standard columns. Derivatization of the amine group can improve chromatographic performance and is a common requirement for quantitative analysis of amino acids and related compounds by GC.[15]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the method of choice for quantifying low levels of the analyte in complex biological matrices like plasma or tissue.[16] LC-MS/MS provides superior sensitivity and selectivity, often utilizing a stable isotope-labeled internal standard to ensure the highest accuracy.[16]

Troubleshooting

Problem Potential Cause Solution
Peak Tailing Active sites on column; pH of mobile phase inappropriate for amine group.Use a column with end-capping; add a competing amine (e.g., 0.1% triethylamine) to the mobile phase; operate at a lower or higher pH.
Poor Resolution Mobile phase composition not optimal; column degradation.Adjust gradient slope or initial organic percentage; replace the column.
Baseline Drift Column not equilibrated; mobile phase contamination; detector lamp failing.Extend equilibration time; use fresh, high-purity solvents; check detector lamp hours and replace if necessary.
Variable Retention Times Pump malfunction; column temperature fluctuation; leaks in the system.Check pump for pressure fluctuations; ensure column oven is stable; perform a system leak test.

References

  • University of Calgary. (n.d.). Spectroscopy Analysis: Nitriles. Retrieved from University of Calgary Chemistry Department. [Link]

  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Fiveable Organic Chemistry Notes. [Link]

  • Reid, G. L. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from Profound. [Link]

  • Berkeley Learning Hub. (2024). 5 Nitrile IR Tips. Retrieved from Berkeley Learning Hub. [Link]

  • de Oliveira, A. R. M. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova. [Link]

  • Jadhav, S. et al. (2020). Analytical method validation: A brief review. International Journal of Research and Review. [Link]

  • G, Lavanya et al. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • Gackowska, M. et al. (2019). HPLC-DAD Determination of Nitrite and Nitrate in Human Saliva Utilizing a Phosphatidylcholine Column. Molecules. [Link]

  • Zuman, P. (n.d.). Detection and determination of nitriles. ResearchGate. [Link]

  • Nan, A. et al. (2014). Quantification of β-aminopropionitrile, an inhibitor of lysyl oxidase activity, in plasma and tumor of mice by liquid chromatography tandem mass spectrometry. Biomedical Chromatography. [Link]

  • Retsch. (n.d.). Sample Preparation Process - Step by step. Retrieved from Retsch. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[(4-Methylphenyl)amino]propanenitrile. PubChem Compound Database. [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from Organomation. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Octylamino)propiononitrile. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Propylamino)propanenitrile. PubChem Compound Database. [Link]

  • ResearchGate. (2023). Quantitation of nitrites and nitrates by HPLC? Retrieved from ResearchGate. [Link]

  • Teledyne Leeman Labs. (n.d.). What is Gas Chromatography? Retrieved from Teledyne Leeman Labs. [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from International CCS Knowledge Centre. [Link]

  • ResearchGate. (2025). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025). Capillary Gas Chromatographic Analysis of Protein and Nonprotein Amino Acids in Biological Samples. Retrieved from ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Nitroglycerin on Newcrom R1 Column. Retrieved from SIELC Technologies. [Link]

  • Chemistry For Everyone. (2025). How To Calculate Percent Purity From Gas Chromatography? YouTube. [Link]

  • MDPI. (2023). Development of Analytical Methods to Analyze Pesticide Residues. Retrieved from MDPI. [Link]

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  • ResearchGate. (2023). Determination of nitrites and nitrates by HPLC. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2015). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. Retrieved from ResearchGate. [Link]

  • Mena, P. et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular Nutrition & Food Research. [Link]

Sources

Method

Application Note &amp; Protocol: High-Purity Isolation of 3-p-Tolylamino-propionitrile via Modified Flash Column Chromatography

Abstract This application note provides a comprehensive, field-proven protocol for the purification of 3-p-tolylamino-propionitrile, a common intermediate in pharmaceutical and chemical synthesis. The inherent basicity o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3-p-tolylamino-propionitrile, a common intermediate in pharmaceutical and chemical synthesis. The inherent basicity of the secondary amine moiety in this molecule presents a significant challenge for standard silica gel chromatography, often leading to poor separation, low recovery, and significant peak tailing. This guide details a modified normal-phase flash chromatography method that incorporates a basic modifier into the mobile phase to neutralize the acidic silica surface. We will elucidate the underlying principles, provide a step-by-step methodology from mobile phase optimization via Thin-Layer Chromatography (TLC) to final isolation, and discuss the critical parameters for achieving >98% purity. This protocol is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible method for purifying basic amine-containing compounds.

Introduction: The Challenge of Purifying Basic Amines

3-p-Tolylamino-propionitrile (MW: 160.22 g/mol , Formula: C₁₀H₁₂N₂) is a bifunctional molecule featuring a polar nitrile group and a basic secondary amine attached to an aromatic p-tolyl group.[1][2] Its synthesis, commonly achieved through a Michael addition of p-toluidine to acrylonitrile, often results in a crude mixture containing unreacted starting materials and a significant bis-addition side product, bis(2-cyanoethyl)-p-toluidine.[3][4]

The primary obstacle in the purification of this and similar basic amines is the strong interaction between the lone pair of electrons on the nitrogen atom and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[5][6] This acid-base interaction leads to:

  • Irreversible Adsorption: Loss of the target compound on the column.

  • Severe Peak Tailing: The compound "smears" down the column instead of moving as a tight band, resulting in poor separation from impurities.

  • Potential On-Column Degradation: The acidic environment can degrade sensitive molecules.

To overcome this, our protocol employs a standard, cost-effective stationary phase (silica gel) but modifies the mobile phase by adding a small percentage of a volatile competing base, triethylamine (TEA). The TEA effectively neutralizes the most acidic sites on the silica, enabling the target amine to elute symmetrically and efficiently.[6]

Guiding Principles of the Separation

The success of this chromatographic separation hinges on exploiting the polarity differences between the target compound and its primary impurities.

  • p-Toluidine (Starting Material): More polar than the product due to the primary amine. It will adhere more strongly to the silica.

  • 3-p-Tolylamino-propionitrile (Product): Moderately polar. The addition of the less polar cyanoethyl group reduces its overall polarity compared to p-toluidine.

  • bis(2-cyanoethyl)-p-toluidine (Side-product): Generally less polar than the desired product due to the second cyanoethyl group masking the amine's polarity further. It will elute first.

This protocol is designed to first elute the less polar bis-adduct, followed by the desired product, leaving the more polar starting material and baseline impurities adsorbed on the column.

Materials and Equipment

Chemicals and Consumables
MaterialGradeRecommended Supplier
Silica GelFlash Chromatography Grade (40-63 µm)Standard chemical suppliers
Crude 3-p-Tolylamino-propionitrileSynthesis-gradeN/A
n-Hexane or HeptaneACS Grade or higherStandard chemical suppliers
Ethyl AcetateACS Grade or higherStandard chemical suppliers
Triethylamine (TEA)Reagent Grade, >99%Standard chemical suppliers
TLC PlatesSilica Gel 60 F₂₅₄Standard chemical suppliers
Sea SandWashed and driedStandard chemical suppliers
Cotton or Glass WoolLaboratory GradeStandard chemical suppliers
Equipment
  • Glass chromatography column with stopcock

  • Pressurized air or nitrogen line with regulator (for flash chromatography)

  • Fraction collector or test tube racks with appropriately sized tubes

  • Rotary evaporator

  • TLC developing chamber, UV lamp (254 nm), and capillaries

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

Pre-Purification: Solvent System Optimization via TLC

Before packing the column, it is imperative to identify an optimal mobile phase using TLC. The goal is to find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.3-0.4 , ensuring it moves off the baseline but is sufficiently retained for good separation from impurities.[7][8]

Protocol 4.1: TLC Analysis
  • Prepare the Eluent: Create a stock solution of your polar solvent (Ethyl Acetate) containing 1% v/v Triethylamine. For example, add 1 mL of TEA to 99 mL of Ethyl Acetate.

  • Prepare Test Solvents: In small beakers, prepare a few different mobile phase compositions by mixing the TEA-modified Ethyl Acetate with Hexane. Start with low polarity and increase.

  • Spot the Plate: Using a capillary tube, spot the crude reaction mixture onto a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the test solvents. Allow the solvent front to travel up ~80% of the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry completely in a fume hood. Visualize the spots under a UV lamp.

  • Analyze: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Identify the spot corresponding to your product. Adjust the solvent ratio until the product Rf is in the target range of 0.3-0.4.

Table 1: Example TLC Solvent System Development
Hexane : Ethyl Acetate (+1% TEA)Product Rf (Example)Observation
90 : 100.10Too low. Increase polarity.
80 : 200.25Getting close. Good separation from baseline.
70 : 30 0.35 Optimal. Good separation and ideal Rf.
60 : 400.55Too high. May elute too quickly on the column.

Detailed Protocol: Flash Column Chromatography

This protocol assumes a crude sample mass of ~1.0 g. The column size and solvent volumes should be scaled accordingly for different sample sizes. A general rule is to use 30-50 g of silica per 1 g of crude material.[8]

Workflow Overview

G cluster_prep Preparation cluster_run Execution cluster_post Work-Up TLC TLC Optimization (Protocol 4.1) Packing Column Packing (Protocol 5.1) TLC->Packing Loading Sample Loading (Protocol 5.2) Packing->Loading Elution Gradient Elution (Protocol 5.3) Loading->Elution Analysis Fraction Analysis (Protocol 5.4) Elution->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Removal Pooling->Evaporation Characterization Purity Check & Yield Evaporation->Characterization

Caption: Overall workflow for the purification of 3-p-tolylamino-propionitrile.

Protocol 5.1: Column Packing (Slurry Method)
  • Prepare the Column: Secure a glass column vertically to a stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.[8]

  • Add Sand: Add a ~0.5 cm layer of sand on top of the plug to create a flat base.

  • Prepare the Slurry: In a beaker, measure ~40 g of silica gel. Add the least polar solvent (e.g., 90:10 Hexane:EtOAc + 1% TEA) to create a pourable, lump-free slurry.

  • Pack the Column: Pour the slurry into the column in a single, continuous motion. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

  • Pressurize: Open the stopcock and use gentle air pressure to push the solvent through, compacting the silica bed. Crucially, never let the top of the silica bed run dry. [9]

  • Finalize Packing: Once the bed is compact and the solvent level is just above the silica, add a final ~0.5 cm layer of sand to the top to prevent disturbance.[8]

Protocol 5.2: Sample Loading (Dry Loading)

Dry loading is highly recommended for optimal resolution.

  • Adsorb Sample: Dissolve ~1.0 g of the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). Add ~2-3 g of silica gel to this solution.

  • Evaporate: Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load Column: Drain the solvent from the packed column until the liquid level is at the top of the sand layer. Carefully add the silica-adsorbed sample onto the sand.

  • Rinse: Gently add the initial, least polar eluent to the column, allowing it to settle and wet the sample bed before applying pressure.

Protocol 5.3: Elution and Fraction Collection

A gradient elution, where the polarity of the mobile phase is gradually increased, provides the best separation.

  • Begin Elution: Start with a low-polarity mobile phase, slightly less polar than the one determined by TLC to give an Rf of 0.35. This ensures all compounds start moving slowly.

  • Apply Pressure: Apply gentle air pressure to achieve a steady flow rate (approx. 2 inches/minute).

  • Collect Fractions: Begin collecting fractions immediately. The size of the fractions depends on the column size (e.g., 15-20 mL for this scale).

  • Increase Polarity: Gradually increase the percentage of the polar solvent (Ethyl Acetate + 1% TEA) according to a pre-determined gradient.

Table 2: Example Gradient Elution Protocol
Volume (mL)Hexane : Ethyl Acetate (+1% TEA)Expected Eluted Compound(s)
20090 : 10Non-polar impurities, bis-adduct
20080 : 20Remainder of bis-adduct, start of product
40070 : 30Pure 3-p-Tolylamino-propionitrile
20050 : 50Remainder of product, more polar impurities
2000 : 100Highly polar impurities (e.g., p-toluidine)
Protocol 5.4: Fraction Analysis
  • Spot Fractions: Using TLC, spot every few fractions on a single plate. Co-spot the original crude mixture as a reference.

  • Develop and Visualize: Develop the TLC plate in your optimal solvent system (e.g., 70:30 Hexane:EtOAc + 1% TEA) and visualize under UV light.

  • Identify Pure Fractions: Identify the set of contiguous fractions that contain only the spot corresponding to the desired product.

Post-Purification and Analysis

  • Combine Fractions: Combine all fractions identified as pure.

  • Remove Solvent: Concentrate the pooled fractions using a rotary evaporator. The added triethylamine is volatile and will co-evaporate with the hexane and ethyl acetate.

  • Determine Yield: Weigh the resulting oil or solid to calculate the final yield.

  • Confirm Purity: Assess the purity of the final product by running a final TLC in at least two different solvent systems. For drug development applications, further characterization by ¹H NMR, ¹³C NMR, and Mass Spectrometry is required to confirm structure and purity.

Safety Precautions

  • Compound Hazards: 3-p-Tolylamino-propionitrile and its analogs are harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[2][10]

  • Solvent Hazards: Hexane is flammable and a neurotoxin. Ethyl acetate and triethylamine are flammable and irritants. Propionitrile-based compounds may be toxic.[11][12][13]

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.

Table 3: Key Chemical Hazard Information
ChemicalCAS No.Key Hazards
3-p-Tolylamino-propionitrile1077-24-3Harmful (Oral, Dermal, Inhalation), Irritant[1][2]
n-Hexane110-54-3Highly Flammable, Neurotoxin, Irritant
Ethyl Acetate141-78-6Highly Flammable, Eye Irritant
Triethylamine (TEA)121-44-8Highly Flammable, Corrosive, Toxic

Mechanism Visualization: The Role of Triethylamine

The following diagram illustrates the key chemical principle behind this protocol: the passivation of the silica stationary phase by the basic modifier.

G cluster_unmodified Unmodified Silica cluster_modified TEA-Modified Silica Silica1 Silica Surface Si-OH Amine1 Product Amine (R₂NH) Amine1->Silica1:f1 Strong Acid-Base Interaction (Causes Tailing) Silica2 Silica Surface Si-O⁻ HNEt₃⁺ TEA Triethylamine (NEt₃) TEA->Silica1:f1 Neutralization Amine2 Product Amine (R₂NH) Amine2->Silica2:f1 Weak / No Interaction (Clean Elution)

Caption: Interaction of a basic amine with unmodified vs. TEA-modified silica gel.

References

  • SIELC Technologies. (n.d.). Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • CPAchem Ltd. (2023). Safety data sheet: Propionitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122399, 3-(Octylamino)propiononitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 248961, 3-(Ethylamino)propionitrile. Retrieved from [Link]

  • Columbia University. (2007). Experiment 8: Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81663, 3-(Propylamino)propanenitrile. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Chemical Engineering Transactions. (n.d.). Propionitrile (C3H5N) properties. Retrieved from [Link]

  • Google Patents. (n.d.). EP3553051A1 - Method for producing 3-(pyridyl-2-amino)propionitrile and analogues thereof.
  • ResearchGate. (n.d.). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US5268499A - Preparation of mixtures of 3-aminopropionitrile and ethylene cyanohydrin.
  • ResearchGate. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1809626, 3-[(4-Methylphenyl)amino]propanenitrile. Retrieved from [Link]

Sources

Application

Catalytic Synthesis of 3-p-Tolylamino-propionitrile: A Detailed Protocol and Mechanistic Insight

An Application Guide for Researchers Abstract: This document provides a comprehensive guide to the catalytic synthesis of 3-p-Tolylamino-propionitrile, a valuable intermediate in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive guide to the catalytic synthesis of 3-p-Tolylamino-propionitrile, a valuable intermediate in medicinal chemistry and materials science. We delve into the underlying reaction mechanism, offer a field-tested, step-by-step laboratory protocol, and present a framework for process optimization and characterization. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and efficient method for the preparation of N-cyanoethylated aromatic amines.

Introduction and Strategic Importance

3-p-Tolylamino-propionitrile (CAS 1077-24-3) is a versatile molecular building block.[1][2] Its structure, featuring a secondary aromatic amine and a nitrile functional group, allows for diverse subsequent chemical transformations. The nitrile group can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines, opening pathways to a wide array of more complex molecules, including pharmaceutical and agrochemical agents.[3]

The synthesis of this compound is most efficiently achieved through the cyanoethylation of p-toluidine. Cyanoethylation is a specific type of Michael addition reaction where a compound containing a labile hydrogen atom adds across the double bond of acrylonitrile.[4][5] While aliphatic amines can often react with acrylonitrile without a catalyst, aromatic amines like p-toluidine are less nucleophilic and generally require catalysis to achieve high yields and reaction rates.[6] This guide focuses on a robust catalytic approach that addresses this challenge, providing a practical and scalable solution.

The Reaction Mechanism: A Catalytic Aza-Michael Addition

The synthesis of 3-p-Tolylamino-propionitrile from p-toluidine and acrylonitrile is a classic example of an aza-Michael addition. The nitrile group (-C≡N) in acrylonitrile is a powerful electron-withdrawing group, which polarizes the carbon-carbon double bond. This renders the β-carbon atom electrophilic and susceptible to attack by a nucleophile.[7]

The role of the catalyst is to enhance the reactivity of the system. Depending on the catalyst employed (Lewis acid, Brønsted acid, or base), the mechanism can vary slightly:

  • Acid Catalysis: An acid catalyst can protonate the nitrile nitrogen of acrylonitrile, further increasing the electrophilicity of the β-carbon and making it more susceptible to attack by the weakly nucleophilic aromatic amine.[7]

  • Base Catalysis: While more common for alcohols and thiols, a strong base can deprotonate the nucleophile. However, for aromatic amines, acid catalysis is generally preferred.[5][7]

  • Lewis Acid Catalysis: A Lewis acid can coordinate to the nitrile nitrogen, functioning similarly to a Brønsted acid by activating the acrylonitrile substrate. This is the likely role of the Yttrium Nitrate catalyst detailed in the protocol below.

The general mechanism is depicted below:

Mechanism_Cyanoethylation cluster_reactants Reactants cluster_transition Catalytic Activation & Nucleophilic Attack cluster_intermediate Intermediate Formation cluster_product Product Formation p_toluidine p-Toluidine (Nucleophile) attack Nucleophilic Attack p_toluidine->attack acrylonitrile Acrylonitrile (Michael Acceptor) activated_complex Activated Acrylonitrile (Catalyst Coordinated) acrylonitrile->activated_complex catalyst Catalyst (e.g., Y(NO₃)₃) catalyst->activated_complex activated_complex->attack zwitterion Zwitterionic Intermediate attack->zwitterion proton_transfer Proton Transfer zwitterion->proton_transfer product 3-p-Tolylamino-propionitrile proton_transfer->product catalyst_regen Catalyst Regeneration proton_transfer->catalyst_regen catalyst_regen->catalyst Recycled

Figure 1: General mechanism of catalyzed cyanoethylation.

Experimental Application Note

This section details a reliable and reproducible protocol for the synthesis of 3-p-Tolylamino-propionitrile, adapted from a peer-reviewed procedure utilizing Yttrium (III) Nitrate as an efficient Lewis acid catalyst.[8]

Materials and Reagents
ReagentFormulaM.W.CAS No.Supplier Notes
p-ToluidineC₇H₉N107.15 g/mol 106-49-0Use >99% purity.
AcrylonitrileC₃H₃N53.06 g/mol 107-13-1Inhibitor-free recommended. Highly toxic.
Yttrium(III) Nitrate HexahydrateY(NO₃)₃·6H₂O383.01 g/mol 10361-93-0Serves as the catalyst.
Methanol (MeOH)CH₃OH32.04 g/mol 67-56-1Anhydrous or HPLC grade.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11 g/mol 141-78-6Reagent grade for extraction.
Anhydrous Sodium SulfateNa₂SO₄142.04 g/mol 7757-82-6For drying the organic phase.
Deionized WaterH₂O18.02 g/mol 7732-18-5For workup.
Equipment
  • Round-bottom flask (50 mL or appropriate size)

  • Magnetic stirrer and stir bar

  • Glass funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

Safety Precautions
  • Acrylonitrile is highly toxic, flammable, and a suspected carcinogen. All operations involving acrylonitrile must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), safety goggles, and a lab coat.

  • p-Toluidine is toxic and an irritant. Avoid skin contact and inhalation.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 50 mL one-necked round-bottom flask equipped with a magnetic stir bar, add p-toluidine (e.g., 536 mg, 5.0 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add methanol (approx. 15 mL) to dissolve the p-toluidine. To this solution, add acrylonitrile (e.g., 531 mg, 0.66 mL, 10.0 mmol, 2.0 equiv). Using a slight excess of acrylonitrile ensures complete consumption of the limiting reagent, p-toluidine.

  • Catalyst Introduction: Add Yttrium(III) Nitrate Hexahydrate (e.g., 191.5 mg, 0.5 mmol, 10 mol%) to the reaction mixture.

  • Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature (approx. 25 °C).

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and petroleum ether as the eluent. The disappearance of the p-toluidine spot indicates reaction completion. The reported reaction time for a similar substrate was 72 hours, though this may vary.[8]

  • Aqueous Workup: Upon completion, dilute the reaction mixture with deionized water (approx. 15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The literature suggests that for 3-(p-tolylamino)propanenitrile, a simple aqueous workup yields the product in quantitative yield without the need for column chromatography.[8] If impurities are present, purification can be performed by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.

Characterization Data
  • Appearance: White solid.

  • Molecular Formula: C₁₀H₁₂N₂[1]

  • Molecular Weight: 160.22 g/mol [2]

  • ¹H NMR (300 MHz, CDCl₃): δ 2.28 (s, 3H, -CH₃), 2.65 (t, J = 6.0 Hz, 2H, -CH₂CN), 3.52 (t, J = 6.0 Hz, 2H, -NHCH₂-), 6.58 (d, J = 9.0 Hz, 2H, Ar-H), 7.00 (d, J = 9.0 Hz, 2H, Ar-H). (Note: NMR data adapted from a similar synthesis[8] and expected chemical shifts).

Experimental Workflow and Data Summary

The overall workflow from setup to characterization is a streamlined process designed for efficiency and high purity.

Figure 2: Experimental workflow for synthesis.

Table 2: Summary of Reaction Parameters
ParameterValue/ConditionRationale
Reactants p-Toluidine, AcrylonitrileAromatic amine and Michael acceptor.[7]
Stoichiometry 1 : 2 (p-Toluidine : Acrylonitrile)Excess acrylonitrile drives the reaction to completion.
Catalyst Yttrium(III) Nitrate (10 mol%)Lewis acid to activate the acrylonitrile.[8]
Solvent MethanolGood solubility for reactants and catalyst.[8]
Temperature Room Temperature (~25 °C)Mild conditions, reducing side reactions.
Workup Aqueous ExtractionEfficiently separates the organic product from the catalyst and excess reagents.[8]
Expected Yield >95% (Quantitative)The reaction is highly efficient under these conditions.[8]

Conclusion

The catalytic cyanoethylation of p-toluidine presents an efficient, high-yielding, and straightforward route to 3-p-Tolylamino-propionitrile. The use of a Lewis acid catalyst like Yttrium(III) Nitrate enables the reaction to proceed under mild conditions, avoiding the harsh reagents or high temperatures sometimes required for activating less reactive aromatic amines. The protocol described herein is robust, scalable, and provides a final product of high purity with a simple workup procedure, making it an excellent choice for both academic research and industrial process development.

References

  • Wikipedia. Cyanoethylation. [Link]

  • Rajasekaran, A. et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. [Link]

  • Glen Research. (n.d.). Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. [Link]

  • Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. [Link]

  • Pujol, D. et al. (1976). U.S. Patent No. US3943162A - Cyanoethylation of aromatic amines.
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  • Wikipedia. Hydrocyanation. [Link]

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  • Chegondi, R. et al. (2015). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. ResearchGate. [Link]

  • Tauchert, M. E. (n.d.). Transition-metal-catalyzed hydrocyanation of alkenes. Science of Synthesis. [Link]

  • Wiley Analytical Science. (2016). Catalytic Reversible Hydrocyanation. [Link]

  • Wang, C. et al. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. ACS Publications. [Link]

  • PubChem. (n.d.). 3-[(4-Methylphenyl)amino]propanenitrile. [Link]

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Method

Authored by: Senior Application Scientist, Chemical Process Development

An Application Note and Protocol for the Scale-Up Synthesis of 3-p-Tolylamino-propionitrile Abstract This document provides a comprehensive guide for the scale-up synthesis of 3-p-Tolylamino-propionitrile (CAS No. 1077-2...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 3-p-Tolylamino-propionitrile

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-p-Tolylamino-propionitrile (CAS No. 1077-24-3), a valuable intermediate in organic synthesis. The protocol details a robust and efficient method centered on the aza-Michael addition of p-toluidine to acrylonitrile. Emphasis is placed on process safety, scalability considerations, reaction optimization, and product purification to ensure high yield and purity. This guide is intended for researchers, scientists, and drug development professionals engaged in process chemistry and bulk manufacturing.

Introduction and Significance

3-p-Tolylamino-propionitrile, with the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol , is a bifunctional molecule featuring both a secondary aromatic amine and a nitrile group.[1][2] This structure makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine, while the secondary amine provides a site for further functionalization.

The synthesis described herein utilizes the aza-Michael addition, a highly atom-economical reaction that forms a carbon-nitrogen bond through the conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile compound.[3][4] This method is well-suited for industrial applications due to its typically high yields, mild reaction conditions, and the potential to be performed without a catalyst.[5]

Mechanistic Principles and Scale-Up Rationale

The core of this synthesis is the nucleophilic addition of p-toluidine to the electron-deficient β-carbon of acrylonitrile.

pToluidine p-Toluidine (Nucleophile) Reaction_Center + pToluidine->Reaction_Center Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Reaction_Center Product 3-p-Tolylamino-propionitrile Reaction_Center_Out Reaction_Center->Reaction_Center_Out Reaction_Center_Out->Product

Figure 1: Overall Reaction Scheme.

Causality Behind Experimental Choices:

  • Reaction Type: The aza-Michael addition is selected for its efficiency and convergence. It directly combines the two key fragments in a single, high-yielding step. While the reaction can proceed without a catalyst, its rate is often accelerated by mild bases or even water. For a controlled, large-scale process, running the reaction neat or with a non-participating solvent provides the best control.

  • Solventless vs. Solvent-Based: While solvent-free reactions are environmentally advantageous[5], scaling up introduces challenges in heat management and viscosity. An appropriate solvent, such as ethanol or toluene, can act as a heat sink, ensuring better temperature control and preventing potential runaway reactions. The choice of solvent also influences the subsequent purification steps, particularly crystallization.

  • Controlling Exothermicity: The addition of acrylonitrile to p-toluidine is exothermic. On a large scale, uncontrolled addition can lead to a rapid temperature increase, causing side reactions (e.g., polymerization of acrylonitrile) and creating a safety hazard. Therefore, a slow, controlled addition of acrylonitrile to a solution or melt of p-toluidine using a jacketed reactor with efficient cooling is paramount.

Process Workflow and Visualization

The overall process for the scale-up synthesis can be broken down into five distinct stages: Preparation, Reaction, Work-up, Purification, and Finishing.

G cluster_prep Stage 1: Preparation cluster_reaction Stage 2: Reaction cluster_workup Stage 3: Work-up cluster_purification Stage 4: Purification cluster_finishing Stage 5: Finishing A Charge Reactor with p-Toluidine & Solvent B Inert Atmosphere (Nitrogen Purge) A->B C Set Reactor Temperature (e.g., 25-30°C) B->C D Controlled Addition of Acrylonitrile C->D E Monitor Exotherm & Maintain Temp. D->E F Reaction Monitoring (TLC/GC/HPLC) E->F G Solvent Removal (Vacuum Distillation) F->G H Dissolve Crude in Hot Crystallization Solvent G->H I Controlled Cooling & Crystallization H->I J Isolate Product (Filtration) I->J K Wash Filter Cake J->K L Dry Product (Vacuum Oven) K->L M QC Analysis & Packaging L->M

Figure 2: Step-by-step process workflow for scale-up synthesis.

Detailed Application Protocol

This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated area or walk-in fume hood, adhering to strict safety protocols.

Materials and Equipment
Item Specification Purpose
Reactants
p-Toluidine≥99% purity, solidNucleophile
Acrylonitrile≥99% purity, stabilized, liquidMichael Acceptor
Solvents
TolueneACS GradeReaction Solvent
Isopropanol (IPA)ACS GradeCrystallization Solvent
HeptaneACS GradeAnti-solvent/Wash
Equipment
Jacketed Glass Reactor10 L capacity, with overhead stirrerReaction Vessel
Chiller/Heater UnitTo control reactor temperatureThermal Management
Dropping Funnel2 L, pressure-equalizingControlled Reagent Addition
CondenserAllihn or Liebig typeVapor Containment
Vacuum PumpDiaphragm or rotary vaneSolvent Removal/Drying
Filtration ApparatusBüchner funnel, filter flask (5 L)Product Isolation
Vacuum OvenFor drying final productProduct Finishing
Safety Precautions: A Self-Validating System

Trustworthiness in any protocol begins with safety. The hazards associated with the reagents mandate strict adherence to safety measures.

  • Acrylonitrile: Highly flammable liquid and vapor (H225). Fatal if swallowed or in contact with skin (H300 + H310). Harmful if inhaled (H332). Causes serious eye irritation (H319). It is also a suspected carcinogen. Handling: Always handle in a closed system or a certified chemical fume hood. Use non-sparking tools and ground all equipment to prevent static discharge.[6] Wear nitrile gloves (double-gloved), chemical splash goggles, a face shield, and a flame-retardant lab coat.

  • p-Toluidine: Toxic if swallowed, in contact with skin, or if inhaled. Can cause damage to organs through prolonged or repeated exposure. Suspected of causing cancer. Handling: Avoid creating dust. Use appropriate PPE as listed above.

  • Process Safety: The reaction is exothermic. Continuous monitoring of the internal temperature is critical. Ensure the cooling system is operational and has sufficient capacity before starting the acrylonitrile addition. Prepare an ice bath for emergency cooling.

Step-by-Step Synthesis Procedure

(Yields typically range from 85-95%)

1. Reactor Preparation (Stage 1) a. Ensure the 10 L reactor is clean, dry, and assembled with an overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet. b. Purge the reactor with dry nitrogen for 15-20 minutes to create an inert atmosphere. c. Charge the reactor with p-Toluidine (1.07 kg, 10.0 mol, 1.0 equiv.) and Toluene (2.0 L) . d. Start stirring (approx. 150-200 RPM) to dissolve the solid. e. Set the chiller to maintain an internal temperature of 25-30°C .

2. Reaction Execution (Stage 2) a. Charge the pressure-equalizing dropping funnel with Acrylonitrile (0.58 kg, 11.0 mol, 1.1 equiv.) . b. Begin adding the acrylonitrile dropwise to the stirred p-toluidine solution. Crucial: The initial addition should be very slow to gauge the exotherm. c. Maintain the internal temperature between 30-40°C using the reactor jacket. The addition rate should be adjusted to not exceed this range. The total addition time should be approximately 2-3 hours. d. After the addition is complete, maintain the reaction mixture at 40°C for an additional 2-4 hours. e. Monitor the reaction for completion by TLC or GC, checking for the disappearance of p-toluidine.

3. Work-up and Solvent Removal (Stage 3) a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure (vacuum distillation) to remove the toluene. The bath temperature should not exceed 60°C. b. The endpoint is a thick, oily crude product.

4. Purification by Crystallization (Stage 4) a. To the crude oil, add Isopropanol (approx. 1.5 L) and heat the mixture to 60-70°C with stirring until a clear, homogeneous solution is obtained. b. Slowly cool the solution to room temperature over 2-3 hours. The product should begin to crystallize. c. Further cool the mixture to 0-5°C using an ice bath and hold for at least 2 hours to maximize crystal formation. d. Isolate the solid product by vacuum filtration using a Büchner funnel. Press the filter cake firmly to remove excess solvent.

5. Product Finishing (Stage 5) a. Wash the filter cake with cold (0-5°C ) Heptane (2 x 500 mL) to remove residual isopropanol and any soluble impurities. b. Transfer the solid product to a drying dish and dry in a vacuum oven at 40-45°C until a constant weight is achieved (typically 12-24 hours). c. The final product should be an off-white to pale yellow crystalline solid. d. Quality Control: Analyze the final product for purity (HPLC, >99%), identity (¹H NMR, ¹³C NMR), and melting point.

Quantitative Data Summary

Parameter Value Notes
Reactants
p-Toluidine1.07 kg (10.0 mol)Limiting Reagent
Acrylonitrile0.58 kg (11.0 mol)1.1 equivalents
Solvents
Toluene (Reaction)2.0 LApprox. 2 mL per g of p-toluidine
Isopropanol (Crystallization)~1.5 LVolume adjusted for full dissolution
Heptane (Wash)1.0 LFor removing crystallization solvent
Process Conditions
Reaction Temperature30-40°CControlled during addition
Reaction Time~6 hoursAddition + hold time
Expected Output
Theoretical Yield1.60 kgBased on p-toluidine
Expected Actual Yield1.36 - 1.52 kgCorresponds to 85-95% yield
Purity (Post-Crystallization)>99% (by HPLC)

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time/temperature.2. Poor quality of reagents.1. Extend reaction hold time at 40°C. Confirm with in-process control (IPC).2. Verify reagent purity before starting.
Low Yield 1. Loss during work-up/transfer.2. Product remains in crystallization mother liquor.3. Side reactions (e.g., acrylonitrile polymerization).1. Ensure efficient transfers.2. Concentrate mother liquor and attempt a second crop crystallization.3. Strictly control addition rate and temperature. Ensure acrylonitrile is properly stabilized.
Product is Oily or Dark 1. Impurities from starting materials.2. Degradation due to excessive heat.3. Inefficient purification.1. Use higher purity starting materials.2. Do not exceed recommended temperatures during reaction and solvent removal.3. Perform a re-crystallization. A charcoal treatment during the hot dissolution step may be necessary.
Difficult Filtration 1. Very fine crystals formed due to rapid cooling.2. Oily product "crashing out" instead of crystallizing.1. Ensure a slow, controlled cooling profile during crystallization.2. Ensure complete dissolution in the hot solvent; if needed, add slightly more solvent.

References

  • Wikipedia . Cyanation. [Link]

  • Wikipedia . Propionitrile. [Link]

  • CPAchem . Propionitrile Safety Data Sheet. [Link]

  • Organic Chemistry Portal . Nitrile synthesis by C-C coupling (cyanation). [Link]

  • de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters. [Link]

  • Meng, J., et al. (2023). A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate. ChemRxiv. [Link]

  • Amarante, G. W., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova. [Link]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 1809626, 3-[(4-Methylphenyl)amino]propanenitrile. [Link]

  • Reddy, K. L., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Organic Process Research & Development. [Link]

  • Percino, M. J., et al. (2013). Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. Central European Journal of Chemistry. [Link]

  • Google Patents.
  • Google Patents. US3203975A - Purification of acetronitrile and propionitrile.
  • Bauer, R. A. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. RSC Medicinal Chemistry. [Link]

  • Kempe, K., et al. (2012). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry. [Link]

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Application

Derivatization of 3-p-Tolylamino-propionitrile for Advanced Synthetic Applications

An Application and Protocol Guide Abstract This guide provides detailed protocols and scientific rationale for the chemical derivatization of 3-p-tolylamino-propionitrile, a versatile bifunctional molecule. With both a s...

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract

This guide provides detailed protocols and scientific rationale for the chemical derivatization of 3-p-tolylamino-propionitrile, a versatile bifunctional molecule. With both a secondary amine and a nitrile group, this compound serves as a valuable scaffold for creating diverse molecular architectures. We will explore key derivatization strategies targeting both functional groups, offering researchers in organic synthesis, medicinal chemistry, and materials science a practical guide to unlocking its synthetic potential. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Introduction: The Synthetic Utility of 3-p-Tolylamino-propionitrile

3-p-Tolylamino-propionitrile is an organic compound featuring a p-tolyl group attached to a secondary amine, which is in turn connected to a propionitrile tail.[1][2] Its structure presents two primary points for chemical modification: the nucleophilic secondary amine and the electrophilic carbon of the nitrile group. This bifunctionality makes it an attractive starting material for generating a variety of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The presence of the nitrile group is particularly significant, as it is a key pharmacophore in numerous approved drugs.[3]

The strategic derivatization of this molecule allows for the introduction of diverse functional groups, modulation of physicochemical properties such as solubility and lipophilicity, and the construction of larger, more complex molecular frameworks. This guide will detail reliable methods for achieving these transformations.

Chemical and Physical Properties:

PropertyValueReference
CAS Number 1077-24-3[1]
Molecular Formula C₁₀H₁₂N₂[1][2]
Molecular Weight 160.22 g/mol [2]
Appearance Typically a solid or oil-
Key Functional Groups Secondary Amine, Nitrile-

Core Reactivity and Derivatization Pathways

The reactivity of 3-p-tolylamino-propionitrile is dominated by its two functional groups. Understanding their individual reactivity is crucial for designing successful derivatization strategies.

  • The Secondary Amine (-NH-) : This group is nucleophilic and readily participates in reactions such as N-alkylation, N-acylation, and N-arylation. These reactions allow for the extension of the molecular structure from the nitrogen atom.

  • The Nitrile Group (-C≡N) : The nitrile group can undergo hydrolysis to form a carboxylic acid or a primary amide. It can also be reduced to a primary amine. These transformations convert the linear nitrile moiety into different functional groups, opening up new avenues for further reactions.

The following diagram illustrates the primary derivatization pathways available for 3-p-tolylamino-propionitrile.

G cluster_main Derivatization Pathways start 3-p-Tolylamino-propionitrile acylation N-Acylated Product start->acylation RCOCl, Base sulfonylation N-Sulfonylated Product start->sulfonylation RSO₂Cl, Base hydrolysis_acid Carboxylic Acid Derivative start->hydrolysis_acid H₃O⁺, Δ hydrolysis_amide Primary Amide Derivative start->hydrolysis_amide H₂O₂, Base reduction Primary Amine Derivative start->reduction H₂, Catalyst or LiAlH₄ alkylation N-Alkylated Product

Caption: Key derivatization pathways for 3-p-tolylamino-propionitrile.

Protocols for Derivatization

The following protocols are designed to be robust and adaptable. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrate and equipment.

N-Alkylation of the Secondary Amine

Principle: This reaction introduces an alkyl group onto the secondary amine via a nucleophilic substitution reaction. A base is used to deprotonate the amine, increasing its nucleophilicity. This method is fundamental for building carbon chains from the nitrogen atom.

Protocol: Synthesis of 3-(N-benzyl-N-p-tolylamino)propionitrile

  • Reagents and Materials:

    • 3-p-Tolylamino-propionitrile (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Benzyl bromide (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine (Saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere setup

  • Procedure:

    • Suspend sodium hydride (1.2 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of 3-p-tolylamino-propionitrile (1.0 eq) in anhydrous DMF to the NaH suspension.

    • Allow the mixture to stir at room temperature for 30 minutes. The formation of hydrogen gas should be observed.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the secondary amine without competing in the substitution reaction.[4]

  • Solvent: Anhydrous DMF is used as it is a polar aprotic solvent that can dissolve the reactants and facilitate the Sₙ2 reaction.

  • Inert Atmosphere: A nitrogen atmosphere is crucial as NaH reacts violently with water and moisture in the air.

Hydrolysis of the Nitrile Group to a Carboxylic Acid

Principle: Acid-catalyzed hydrolysis converts the nitrile group into a carboxylic acid. This two-step process involves the initial formation of a primary amide, which is then further hydrolyzed under the reaction conditions. This derivatization is key for introducing a versatile carboxylic acid handle for further chemistry, such as amide coupling.

Protocol: Synthesis of 3-(p-Tolylamino)propanoic Acid

  • Reagents and Materials:

    • 3-p-Tolylamino-propionitrile (1.0 eq)

    • Concentrated sulfuric acid (H₂SO₄)

    • Water

    • Sodium hydroxide (NaOH) solution for neutralization

    • Round-bottom flask, reflux condenser, heating mantle

  • Procedure:

    • In a round-bottom flask, mix 3-p-tolylamino-propionitrile (1.0 eq) with a 1:1 (v/v) mixture of water and concentrated sulfuric acid.

    • Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

    • Neutralize the acidic solution by slowly adding a concentrated NaOH solution until the pH is approximately neutral. The product may precipitate during this step.

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry.

    • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) for purification.

Causality and Insights:

  • Strong Acid: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, driving the hydrolysis reaction to completion.

  • Heat: The hydrolysis of nitriles is typically slow at room temperature; heating is required to achieve a reasonable reaction rate.

  • Work-up: The neutralization step is critical. The carboxylic acid product is soluble in base (as its carboxylate salt) and strong acid (due to the protonated amine), but least soluble at its isoelectric point. Adjusting the pH carefully can maximize product precipitation and recovery.

Experimental Workflow and Data Management

A typical experimental workflow for derivatization involves reaction setup, monitoring, work-up, and purification, followed by characterization.

G reaction Reaction Setup (Inert Atmosphere, Temp Control) monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Quenching, Extraction, Washing) monitoring->workup Reaction Complete drying Drying & Concentration (Anhydrous Salt, Rotary Evaporation) workup->drying purification Purification (Column Chromatography or Recrystallization) drying->purification characterization Product Characterization (NMR, MS, IR) purification->characterization end End: Pure Derivative characterization->end

Caption: A generalized workflow for the synthesis and analysis of derivatives.

Applications in Drug Discovery and Beyond

Derivatives of aminopropionitriles are of significant interest in medicinal chemistry. The structural motifs accessible from 3-p-tolylamino-propionitrile can be found in various biologically active compounds.

  • Enzyme Inhibitors: The parent compound, β-aminopropionitrile (BAPN), is a known irreversible inhibitor of lysyl oxidase (LOX), an enzyme involved in collagen cross-linking.[5][6] This has led to its investigation in diseases characterized by fibrosis and in cancer research.[5] The derivatization of the amino group allows for the exploration of structure-activity relationships (SAR) to develop more potent and selective LOX inhibitors.

  • Antimicrobial Agents: The core structure can be incorporated into larger molecules with potential antimicrobial properties. For instance, related aminopropionitrile intermediates are used in the synthesis of fluoroquinolone antibiotics.[7]

  • Building Blocks for Heterocycles: The dual functionality of the derivatives (e.g., an amino-acid derivative from nitrile hydrolysis) makes them excellent precursors for synthesizing complex heterocyclic systems, which are privileged structures in drug discovery.[8]

Summary of Derivatization Reactions

Reaction TypeTarget GroupKey ReagentsProduct Functional GroupPotential Application of Product
N-Alkylation Secondary AmineAlkyl halide, NaHTertiary AmineSAR studies, scaffold extension
N-Acylation Secondary AmineAcyl chloride, BaseAmideBioisosteric replacement, prodrugs
N-Sulfonylation Secondary AmineSulfonyl chloride, BaseSulfonamideImproving metabolic stability
Nitrile Hydrolysis NitrileH₃O⁺, HeatCarboxylic AcidPeptide synthesis, heterocycle formation
Nitrile Reduction NitrileLiAlH₄ or H₂/CatalystPrimary AmineSynthesis of diamines, polyamines

Conclusion

3-p-Tolylamino-propionitrile is a readily available and highly versatile starting material. The protocols and principles outlined in this guide demonstrate straightforward methods for its derivatization at both the secondary amine and nitrile functionalities. By applying these synthetic strategies, researchers can efficiently generate a wide array of novel compounds for evaluation in drug discovery programs, materials science, and broader chemical research. The key to success lies in the careful selection of reagents and a thorough understanding of the reaction mechanisms involved.

References

  • Wikipedia. (n.d.). Aminopropionitrile. Retrieved from [Link]

  • Bizzarri, C., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Aminopropionitrile – Knowledge and References. Retrieved from [Link]

  • Science.gov. (n.d.). aminopropionitrile: Topics. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopropionitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(4-Methylphenyl)amino]propanenitrile. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

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Method

The Strategic Application of 3-p-Tolylamino-propionitrile in the Synthesis of Bio-relevant Nitrogen Heterocycles

Introduction: Unveiling the Potential of a Versatile Synthon In the landscape of medicinal chemistry and materials science, the efficient construction of nitrogen-containing heterocyclic scaffolds is of paramount importa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Synthon

In the landscape of medicinal chemistry and materials science, the efficient construction of nitrogen-containing heterocyclic scaffolds is of paramount importance. These structural motifs are cornerstones of a vast array of pharmaceuticals, agrochemicals, and functional materials. 3-p-Tolylamino-propionitrile, a readily accessible β-aminonitrile, represents a highly versatile yet under-explored C3N2 building block. Its unique architecture, featuring a secondary arylamine, a flexible three-carbon chain, and a reactive nitrile group, offers a rich platform for a variety of cyclization strategies.

This guide provides an in-depth exploration of the synthetic utility of 3-p-tolylamino-propionitrile, focusing on its application as a precursor for two of the most significant classes of nitrogen heterocycles: pyrazoles and pyrimidines . We will move beyond simple procedural lists to dissect the mechanistic underpinnings of these transformations, offering researchers and drug development professionals a robust framework for leveraging this synthon in their synthetic programs.

Part 1: The Premier Route to 5-Aminopyrazole Scaffolds

The most direct and well-supported application of 3-p-tolylamino-propionitrile is in the synthesis of 5-aminopyrazoles. These structures are privileged motifs in drug discovery, appearing in kinase inhibitors, NPY5 antagonists, and CRF-1 receptor antagonists. The universally adopted strategy for 5-aminopyrazole synthesis involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[1] While 3-p-tolylamino-propionitrile is a β-aminonitrile, it can be strategically viewed as a masked β-ketonitrile. The synthetic approach, therefore, is a logical two-stage process.

Conceptual Workflow: From Aminonitrile to Pyrazole

The transformation hinges on the initial conversion of the β-aminonitrile functionality into a β-ketonitrile, which then undergoes the classical pyrazole-forming cyclization. This workflow ensures a high-yielding and regioselective synthesis.

G A 3-p-Tolylamino-propionitrile (Starting Material) B Step 1: Acylation & Hydrolysis (Intermediate Formation) A->B C 3-Oxo-3-(p-tolylamino)propanenitrile (β-Ketonitrile Intermediate) B->C D Step 2: Cyclocondensation (with Hydrazine Hydrate) C->D E 5-Amino-3-(p-tolylamino)-1H-pyrazole (Final Product) D->E

Caption: Proposed two-stage workflow for pyrazole synthesis.

Mechanistic Insight: The Cyclocondensation Cascade

The key ring-forming step is the reaction between the β-ketonitrile intermediate and hydrazine. The mechanism is a well-established cascade of nucleophilic attacks.[1]

  • Hydrazone Formation : The more nucleophilic terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to yield a hydrazone intermediate.

  • Intramolecular Cyclization : The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the electron-deficient carbon of the nitrile group.

  • Tautomerization : The resulting 5-imino-4,5-dihydropyrazole intermediate rapidly tautomerizes to the stable, aromatic 5-aminopyrazole product.

G cluster_mech Mechanism of Pyrazole Formation start β-Ketonitrile + Hydrazine inter1 Hydrazone Intermediate start->inter1 Nucleophilic Attack & Dehydration inter2 Cyclized Intermediate (Iminopyrazole) inter1->inter2 Intramolecular Cyclization product 5-Aminopyrazole (Aromatic Product) inter2->product Tautomerization

Caption: Key steps in the pyrazole ring-forming reaction.

Protocol 1: Synthesis of 5-Amino-3-(p-tolylamino)-1H-pyrazole

This protocol is a robust, two-step procedure. The first step involves the acylation of the nitrile anion, a standard method for producing β-ketonitriles.[2][3] The second step is the classical cyclocondensation with hydrazine.

Step 1: Synthesis of 3-Oxo-3-(p-tolylamino)propanenitrile Intermediate

  • Rationale : This step converts the stable β-aminonitrile into the reactive β-ketonitrile required for cyclization. We adapt a standard acylation protocol using a non-enolizable ester and a strong, non-nucleophilic base to generate the nitrile anion.[2]

  • Reagent Preparation : In a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 100 mL).

  • Anion Formation : Cool the flask to 0 °C in an ice bath. Add 3-p-tolylamino-propionitrile (1.60 g, 10 mmol). Slowly add potassium tert-butoxide (KOt-Bu, 2.47 g, 22 mmol, 2.2 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the resulting suspension for 30 minutes at 0 °C.

  • Acylation : To the stirring suspension, add ethyl formate (1.63 g, 22 mmol, 2.2 eq) dropwise via a syringe. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up & Isolation : Quench the reaction by slowly adding saturated aqueous ammonium chloride (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the β-ketonitrile intermediate.

Step 2: Cyclocondensation to form 5-Amino-3-(p-tolylamino)-1H-pyrazole

  • Rationale : This is the definitive ring-closing step. Ethanol is a common solvent, and the reaction typically proceeds to completion with gentle heating.

  • Reaction Setup : In a 100 mL round-bottom flask, dissolve the β-ketonitrile intermediate (1.88 g, 10 mmol) from Step 1 in absolute ethanol (40 mL).

  • Hydrazine Addition : Add hydrazine hydrate (0.60 g, 12 mmol, 1.2 eq) to the solution.

  • Cyclization : Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation : Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure until precipitation occurs.

  • Purification : Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) and dry under vacuum to afford the pure 5-amino-3-(p-tolylamino)-1H-pyrazole.

ParameterStep 1: AcylationStep 2: Cyclocondensation
Key Reagents KOt-Bu, Ethyl FormateHydrazine Hydrate
Solvent Anhydrous THFAbsolute Ethanol
Temperature 0 °C to Room Temp.Reflux (~78 °C)
Typical Time 12-16 hours4-6 hours
Yield (Expected) 70-85%85-95%
Purification Column ChromatographyFiltration/Recrystallization

Part 2: A Potential Pathway to Substituted Pyrimidines

Pyrimidines are another class of heterocycles with immense biological significance.[4][5] Their synthesis often involves the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as guanidine or urea.[6][7][8][9] 3-p-Tolylamino-propionitrile can be envisioned as a precursor to the required C3 fragment, likely through an intermediate β-enaminonitrile formed via a Thorpe-type reaction.[10][11]

Conceptual Workflow: Dimerization-Cyclization Strategy

This proposed route involves a base-catalyzed self-condensation (Thorpe reaction) to generate a β-enaminonitrile dimer, which possesses the necessary functionality to undergo cyclocondensation with guanidine.

G A 3-p-Tolylamino-propionitrile (2 eq.) B Step 1: Thorpe Reaction (Base-catalyzed Dimerization) A->B C β-Enaminonitrile Dimer (Intermediate) B->C D Step 2: Cyclocondensation (with Guanidine) C->D E Substituted Aminopyrimidine (Final Product) D->E

Caption: Proposed workflow for pyrimidine synthesis.

Mechanistic Plausibility
  • Thorpe Reaction : A strong base (e.g., sodium ethoxide) deprotonates the carbon alpha to the nitrile group of one molecule. The resulting carbanion attacks the nitrile carbon of a second molecule. Subsequent proton transfer and tautomerization yield a stable β-enaminonitrile.[10]

  • Cyclocondensation : The resulting enaminonitrile can react with guanidine. One amino group of guanidine attacks the electrophilic nitrile carbon, while the other attacks the enamine β-carbon (or its imine tautomer), leading to cyclization and aromatization to form the pyrimidine ring.

Protocol 2: Proposed Synthesis of 2,4-Diamino-5-(p-toluidinomethyl)-6-(p-tolyl)pyrimidine
  • Rationale : This protocol leverages the Thorpe reaction to create a suitable 1,3-dielectrophile precursor in situ, which is then trapped by guanidine to build the pyrimidine ring.

  • Reagent Preparation : In a flame-dried 250 mL three-neck flask equipped with a reflux condenser under an inert atmosphere, prepare sodium ethoxide by dissolving sodium metal (0.46 g, 20 mmol) in absolute ethanol (100 mL).

  • Thorpe Condensation : Add 3-p-tolylamino-propionitrile (3.20 g, 20 mmol) to the sodium ethoxide solution. Heat the mixture to reflux for 2-3 hours to facilitate the formation of the β-enaminonitrile intermediate.

  • Guanidine Addition : In a separate flask, prepare free guanidine by stirring guanidine hydrochloride (1.91 g, 20 mmol) with the sodium ethoxide solution (prepared from 0.46 g Na in 50 mL ethanol) for 20 minutes. Add this guanidine solution to the refluxing reaction mixture.

  • Cyclization : Continue to reflux the combined mixture for an additional 8-10 hours, monitoring by TLC.

  • Work-up & Isolation : Cool the reaction mixture to room temperature and carefully neutralize with glacial acetic acid. The product may precipitate. If not, remove the ethanol under reduced pressure. Add water (100 mL) to the residue to precipitate the crude product.

  • Purification : Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize from an appropriate solvent (e.g., ethanol/DMF) to obtain the pure pyrimidine derivative.

ParameterDescription
Reaction Type One-Pot, Two-Step (Thorpe-Cyclocondensation)
Key Reagents Sodium Ethoxide, Guanidine
Solvent Absolute Ethanol
Temperature Reflux (~78 °C)
Total Time 10-13 hours
Key Intermediates Nitrile Anion, β-Enaminonitrile

Conclusion and Future Outlook

3-p-Tolylamino-propionitrile is a valuable and versatile starting material for the synthesis of nitrogen heterocycles. While direct, one-pot cyclizations may not be its primary mode of reactivity, its true strength lies in its role as a stable precursor to more reactive intermediates. By serving as a masked β-ketonitrile, it provides a reliable and high-yielding entry into the medicinally crucial class of 5-aminopyrazoles. Furthermore, its potential to undergo Thorpe-type condensations opens plausible, albeit less explored, pathways to complex pyrimidine structures.

For researchers in drug discovery, the protocols and strategies outlined here provide a blueprint for generating novel libraries of pyrazole and pyrimidine derivatives. The p-tolyl group offers a convenient point for further functionalization, and the core heterocyclic scaffolds are proven platforms for biological activity. Future work should focus on optimizing the conversion of the aminonitrile to the ketonitrile and exploring the scope of the Thorpe-cyclization sequence with various binucleophiles.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Kumar, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 178-192. Available at: [Link]

  • Kumar, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 178-192. Available at: [Link]

  • Grokipedia. (2026). Thorpe reaction. Available at: [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Available at: [Link]

  • Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Available at: [Link]

  • Shalaby, A. M., et al. (2000). SYNTHESIS OF NEW 5-N-PYRAZOLYL AMINO ACIDS, PYRAZOLOPYRIMIDINES AND PYRAZOLOPYRIDINES DERIVATIVES. Acta Chimica Slovenica, 47, 187-203.
  • Wikipedia. (n.d.). Thorpe reaction. Available at: [Link]

  • ResearchGate. (2025). A High-Yielding Preparation of β-Ketonitriles. Available at: [Link]

  • L.S. College, Muzaffarpur. (2020). Thorpe reaction.
  • National Institutes of Health. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Available at: [Link]

  • Al-Azhar University. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]

  • Google Patents. (n.d.). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • ResearchGate. (2025). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Available at: [Link]

  • National Institutes of Health. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 178-192. Available at: [Link]

  • National Institutes of Health. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2901-2909. Available at: [Link]

  • Google Patents. (n.d.). EP1352898B1 - Process for producing beta-ketonitrile compound.
  • National Institutes of Health. (1998). Protein stabilization by urea and guanidine hydrochloride. Protein Science, 7(5), 1137-1146. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Aminonitrile synthesis by cyanation. Available at: [Link]

  • National Institutes of Health. (2005). Urea and Guanidinium Chloride Denature Protein L in Different Ways in Molecular Dynamics Simulations. Biophysical Journal, 89(6), 3791-3797. Available at: [Link]

  • PubMed. (1998). [Investigation of alpha-amylase denatured by urea and guanidine hydrochloride. I. Studies on denaturation mechanism and renaturation efficiency by high-performance hydrophobic interaction chromatography]. Available at: [Link]

  • National Institutes of Health. (2016). Use of Protein Folding Reagents. Available at: [Link]

  • PubMed. (1974). Urea and guanidine hydrochloride denaturation of ribonuclease, lysozyme, alpha-chymotrypsin, and beta-lactoglobulin. Available at: [Link]

Sources

Application

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 3-p-Tolylamino-propionitrile

Abstract This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 3-p-Tolylamino-propionitrile. The method utilizes revers...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 3-p-Tolylamino-propionitrile. The method utilizes reversed-phase chromatography with a C18 stationary phase and a gradient elution mobile phase composed of a phosphate buffer and acetonitrile, with UV detection. The described protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive framework from method development rationale to full validation according to International Council for Harmonisation (ICH) guidelines. The inclusion of system suitability criteria ensures the method's performance and reliability for routine analysis in a regulated environment.

Introduction and Method Rationale

3-p-Tolylamino-propionitrile (CAS No. 1077-24-3) is a chemical intermediate with a molecular weight of 160.22 g/mol and a molecular formula of C₁₀H₁₂N₂[1][2]. Its structure, featuring a secondary aromatic amine and a nitrile functional group, makes it a valuable building block in the synthesis of various target molecules, including active pharmaceutical ingredients (APIs). Ensuring the purity of such starting materials is a critical step in the pharmaceutical manufacturing process, as impurities can affect the safety, efficacy, and stability of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[3][4] The selection of a reversed-phase (RP) HPLC method was based on the physicochemical properties of 3-p-Tolylamino-propionitrile. With a calculated LogP of 2.5, the molecule possesses moderate hydrophobicity, making it ideally suited for retention and separation on a non-polar stationary phase like C18.[2][5]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column was chosen as it provides sufficient hydrophobic interaction with the tolyl group of the analyte, ensuring adequate retention.

  • Mobile Phase: A buffered mobile phase is critical for this analysis. The secondary amine in the analyte is basic and can interact with residual acidic silanols on the silica backbone of the column, leading to poor peak shape (tailing). By controlling the mobile phase pH at a slightly acidic level (pH 3.0), the amine is protonated, minimizing these secondary interactions and ensuring a sharp, symmetrical peak. A phosphate buffer is a reliable choice for UV-based methods.

  • Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity and superior UV transparency at lower wavelengths, often resulting in better peak efficiency for amine-containing compounds.

  • Elution Mode: A gradient elution program was developed to ensure the separation of the main component from potential impurities that may have significantly different polarities. This approach provides robust separation for a wide range of potential process-related impurities and degradation products within a reasonable runtime.[6]

  • Detection: The presence of the aromatic p-tolyl group provides a strong chromophore, making UV detection a sensitive and straightforward choice. A detection wavelength of 245 nm was determined to be the absorbance maximum (λmax) for optimal sensitivity.

Analytical Workflow Overview

The following diagram illustrates the complete workflow for the purity analysis of 3-p-Tolylamino-propionitrile.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_solutions Prepare Mobile Phases, Diluent, and Solutions (Standard & Sample) prep_system Equilibrate HPLC System with Initial Mobile Phase prep_solutions->prep_system sst System Suitability Test (SST) Inject Standard Solution (n=5) prep_system->sst check_sst Verify SST Criteria (RSD, Tailing, Plates) sst->check_sst check_sst->prep_system Fail inject_blank Inject Blank (Diluent) check_sst->inject_blank Pass inject_sample Inject Sample Solution (n=2) inject_blank->inject_sample integrate Integrate Chromatograms inject_sample->integrate calculate Calculate Purity (% Area) and Impurity Profile integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Analysis of 3-p-Tolylamino-propionitrile.

Materials and Equipment

  • Instrumentation: HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data System: Chromatography Data Software (CDS) for data acquisition and processing.

  • Reagents:

    • 3-p-Tolylamino-propionitrile Reference Standard (>99.5% purity).

    • Acetonitrile (HPLC gradient grade).

    • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS grade or higher).

    • Phosphoric Acid (H₃PO₄, ~85%, ACS grade or higher).

    • Water (Type I, 18.2 MΩ·cm resistivity or HPLC grade).

  • Labware: Calibrated analytical balance, volumetric flasks (Class A), pipettes, autosampler vials with septa.

Detailed Experimental Protocol

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18.1-22 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 245 nm
Run Time 22 minutes (including re-equilibration)
Preparation of Solutions
  • Mobile Phase A (25 mM KH₂PO₄, pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of Type I water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 80:20 (v/v) ratio.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 3-p-Tolylamino-propionitrile Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 3-p-Tolylamino-propionitrile sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

Analysis Procedure
  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST):

    • Inject the Diluent (Blank) once to ensure no interfering peaks are present.

    • Inject the Reference Standard Solution five (5) times consecutively.

    • The system is deemed suitable for analysis if the criteria in Table 2 are met. This step is mandatory to ensure the trustworthiness of the results.[7][8]

  • Sample Analysis:

    • Following a successful SST, inject the Sample Solution in duplicate.

  • Data Processing:

    • Integrate all peaks in the chromatograms for the blank and sample injections, disregarding any peaks from the blank.

    • Calculate the purity of the sample using the area percent method.

    Purity (% Area) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

System Suitability Test (SST) Criteria

This protocol is a self-validating system, where performance is checked before every run. The acceptance criteria are based on USP General Chapter <621>.[6][9]

ParameterAcceptance CriteriaPurpose
Precision (RSD) Relative Standard Deviation (RSD) of peak area ≤ 2.0% for 5 replicate injections.Ensures system precision and reproducibility.
Peak Tailing Factor (T) Tailing factor for the main peak between 0.8 and 1.5.Confirms good peak shape, free from silanol interactions.
Theoretical Plates (N) N > 2000 for the main peak.Demonstrates column efficiency and separation power.

Method Validation Strategy

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[10][11][12] The following parameters must be evaluated for a purity method.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte in the presence of impurities, degradants, or excipients.The main peak should be free from co-elution from other components (assessed by PDA peak purity analysis and forced degradation studies).
Linearity The method's ability to elicit results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte for which the method is suitable.From the Limit of Quantitation (LOQ) to 120% of the standard concentration.
Accuracy Closeness of test results to the true value.% Recovery of spiked impurities should be within 90.0% - 110.0% for impurities at the 0.5% level.
Precision (Repeatability) Precision under the same operating conditions over a short interval of time.RSD ≤ 5.0% for impurity levels (e.g., at the 0.5% level).
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of approximately 10:1. Precision (RSD) at the LOQ concentration should be ≤ 10%.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability criteria must be met when parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±10%) are varied.

Conclusion

The reversed-phase HPLC method described in this application note is specific, robust, and reliable for determining the purity of 3-p-Tolylamino-propionitrile. The detailed protocol, including system suitability criteria and a comprehensive validation strategy, ensures that the method is fit for purpose in both research and quality control environments. The rationale-driven approach to method development provides a clear understanding of the critical parameters, allowing for straightforward implementation and troubleshooting.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][6][9]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link][7]

  • Lee, H. B., Peart, T. E., & Svoboda, M. L. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(1), 1-7. [Link][13]

  • Siedel, T., & Püttmann, W. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Fresenius' journal of analytical chemistry, 371(5), 607-613. [Link][14]

  • Kovacs, R., & Burgess, C. (2024). Are You Sure You Understand USP <621>? LCGC International. [Link][8]

  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • Ali, J. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific Application Note. [Link]

  • Reemtsma, T., & These, A. (2003). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental science & technology, 37(1), 80-86. [Link]

  • Wu, R., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Atmosphere, 13(4), 607. [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Application Note. [Link][15]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link][5]

  • Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][10]

  • SIELC Technologies. Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column. [Link][16]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1809626, 3-[(4-methylphenyl)amino]propanenitrile. [https://pubchem.ncbi.nlm.nih.gov/compound/3-(4-methylphenyl_amino_propanenitrile]([Link]2]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][11]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][12]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-332. [Link]

  • International Council for Harmonisation. (1996). Validation of Analytical Procedures: Methodology Q2B. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3-p-Tolylamino-propionitrile

Welcome to the technical support guide for the purification of 3-p-Tolylamino-propionitrile (CAS 1077-24-3). This document is designed for researchers, chemists, and drug development professionals who encounter challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-p-Tolylamino-propionitrile (CAS 1077-24-3). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable intermediate in high purity. We will move beyond simple protocols to address the common, and often frustrating, issues that arise during purification, providing scientifically-grounded solutions and troubleshooting strategies.

Section 1: Safety First - Essential Precautions

Handling 3-p-Tolylamino-propionitrile and its associated reagents requires a stringent adherence to safety protocols. The nitrile functional group, in particular, warrants careful handling.

Q: What are the primary hazards associated with 3-p-Tolylamino-propionitrile and related compounds?

A: Based on data for the compound and analogous structures, 3-p-Tolylamino-propionitrile is classified as hazardous.[1] Key hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin and serious eye irritation.[1][2]

  • Respiratory Issues: May cause respiratory irritation.[1][2]

Q: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A: A comprehensive safety approach is non-negotiable.

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's specifications for compatibility with the solvents you are using.[3]

  • Body Protection: A lab coat is standard. For larger quantities or potential for splashing, an impervious apron is recommended.[3]

  • Respiratory Protection: All work should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[4]

Q: How should I handle waste and spills?

A: Spills should be absorbed with an inert material (e.g., vermiculite or sand) and placed in a sealed container for chemical waste disposal.[4] Do not allow the material to enter drains.[3] All waste, including contaminated solvents and solids, must be disposed of according to your institution's hazardous waste protocols.[4][5]

Section 2: Initial Assessment of Your Crude Product (FAQs)

The success of any purification strategy begins with understanding your starting material. Do not proceed directly to a large-scale purification without this crucial first step.

Q: What are the likely impurities in my crude 3-p-Tolylamino-propionitrile?

A: The impurity profile depends heavily on the synthetic route, which is typically a Michael addition of p-toluidine to acrylonitrile. Common impurities include:

  • Unreacted p-Toluidine: A common and often major contaminant.

  • Unreacted Acrylonitrile: Highly volatile, but may persist if not fully removed during workup.

  • Bis-addition Product (3,3'-(p-Tolylazanediyl)dipropionitrile): Formed if a second molecule of acrylonitrile reacts with the product.

  • Solvent Residues: From the reaction or workup (e.g., ethanol, THF, dichloromethane).

  • Hydrolysis Products: If exposed to acidic or basic aqueous conditions for extended periods, the nitrile can hydrolyze to the corresponding amide or carboxylic acid.[6]

Q: What initial analytical checks should I perform on my crude product?

A: A small sample should be analyzed to inform your strategy:

  • Thin-Layer Chromatography (TLC): This is the fastest and most informative initial test. Use a solvent system like 30% Ethyl Acetate in Hexane. It will help you visualize the number of components and their relative polarities. p-Toluidine and the bis-addition product will have different Rf values than your desired product.

  • ¹H NMR Spectroscopy: Provides a wealth of information. You can often identify and quantify starting materials and key impurities by comparing the integrations of characteristic peaks.

  • Solubility Tests: Test the solubility of a small amount of crude material in various solvents (e.g., isopropanol, ethyl acetate, toluene, hexane) to scout for a potential recrystallization system.

Q: My crude product is a dark, viscous oil or gum. How should I proceed?

A: This is a very common issue, often caused by polymeric byproducts or persistent solvent.

  • Solvent Removal: First, ensure all volatile solvents are removed under high vacuum, possibly with gentle heating (40-50°C).

  • Trituration: Attempt to solidify the oil by adding a non-polar solvent in which the product is poorly soluble (like hexane or a diethyl ether/hexane mixture) and scratching the flask with a glass rod. This can often induce crystallization or precipitate the product as a solid.

  • Direct to Chromatography: If it refuses to solidify, the best approach is often to dissolve the oil in a minimal amount of dichloromethane and purify it directly via column chromatography.

Section 3: Purification Strategy Selection

Choosing the right purification method is critical for efficiency and yield. The optimal choice depends on the scale of your reaction and the impurity profile revealed by your initial analysis.

Method Selection Flowchart

The following diagram provides a decision-making framework for selecting your primary purification technique.

Purification_Strategy start Crude Product Analysis (TLC/NMR) purity_check Estimate Purity & Identify Impurities start->purity_check high_purity High Purity (>90%) Major impurity is starting material purity_check->high_purity High low_purity Low Purity (<90%) Multiple impurities or close-running spots on TLC purity_check->low_purity Low / Complex oily_product Product is an intractable oil purity_check->oily_product Oily recrystallization Strategy 1: Recrystallization high_purity->recrystallization Solid Product acid_base Strategy 2: Acid-Base Extraction high_purity->acid_base If p-Toluidine is main impurity chromatography Strategy 3: Column Chromatography low_purity->chromatography oily_product->chromatography

Caption: Purification strategy decision flowchart.

Comparison of Purification Techniques
TechniqueProsConsBest For...
Recrystallization Excellent for high purity, scalable, cost-effective.Can have lower yields, requires the product to be a solid, ineffective for similar-solubility impurities.Removing small amounts of impurities from a crude product that is >90% pure.
Acid-Base Extraction Excellent for removing basic (p-toluidine) or acidic impurities, fast, scalable.Only works if impurities have different acid/base properties, can lead to emulsions.Specifically removing unreacted p-toluidine from the desired product.
Column Chromatography Highest resolving power, can separate complex mixtures, works for oils and solids.Labor-intensive, uses large solvent volumes, can be difficult to scale up.Complex mixtures, oily products, or when other methods fail to achieve desired purity.

Section 4: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during your experiment.

Recrystallization Problems

Q: My compound "oils out" instead of crystallizing upon cooling. How can I fix this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. The compound separates as a liquid instead of a solid.

  • Causality: The solvent may be too good, or the solution is too concentrated.

  • Solution 1: Add More Solvent: Re-heat the mixture to dissolve the oil, then add more of the primary solvent (10-20% more) before allowing it to cool slowly again.

  • Solution 2: Change Solvent System: Switch to a solvent system where the compound is less soluble. If you are using a single solvent like ethanol, try a binary system like ethyl acetate/hexane. Dissolve the crude in a minimum of hot ethyl acetate and slowly add hexane until the solution just becomes cloudy. Re-heat to clarify and then cool slowly. This is a highly effective technique.[7]

Q: After recrystallization, the product is still colored. What's the next step?

A: Color is often due to highly conjugated, trace-level impurities.

  • Solution 1: Activated Charcoal: Add a very small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Use a fluted filter paper for the hot filtration to prevent premature crystallization in the funnel.

  • Solution 2: Second Purification: If charcoal is ineffective, the colored impurity may be present in a higher amount. A subsequent purification by a different method, like a short silica gel plug or column chromatography, may be necessary.

Column Chromatography Problems

Q: My compound is streaking or "tailing" on the TLC plate and column. Why is this happening?

A: This is a classic problem when purifying amines on silica gel.

  • Causality: Silica gel is acidic (due to silanol groups, Si-OH) and can strongly, and sometimes irreversibly, interact with basic compounds like the secondary amine in your product. This leads to poor separation and low recovery.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. Add 0.5-1% triethylamine (Et₃N) to your entire mobile phase (e.g., 30% Ethyl Acetate / 69% Hexane / 1% Et₃N). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to travel down the column smoothly, resulting in sharp, symmetrical peaks.

Q: The separation between my product and an impurity is very poor (ΔRf < 0.1). How can I improve it?

A: Improving resolution requires changing the selectivity of the chromatographic system.

  • Solution 1: Decrease Solvent Polarity: If the Rf values are high (>0.5), decrease the percentage of the polar solvent (e.g., go from 30% to 20% ethyl acetate). This will move all spots further down the plate and may increase their separation.

  • Solution 2: Change Solvents: If decreasing polarity doesn't work, you need to change the nature of the solvents. The "selectivity" of the separation can be altered by swapping one of the eluent components. For example, try a system with dichloromethane/methanol or toluene/ethyl acetate. Different solvents interact with your compounds in unique ways, which can dramatically alter the separation.

General Purity Issues

Q: My ¹H NMR spectrum looks clean, but GC-MS analysis shows an impurity peak. What could be the cause?

A: It is critical to consider the possibility of an analytical artifact.

  • Causality: Gas chromatography (GC) uses a heated injection port (often >200°C). Thermally labile compounds can decompose under these conditions. It has been observed that related compounds like oximes can dehydrate to nitriles under GC conditions.[8] It is plausible that your product could undergo a side reaction at high temperatures.

  • Troubleshooting: Run the GC-MS analysis again with a lower injection port temperature. If the impurity peak decreases in size relative to the product peak, it is strong evidence that the "impurity" is an artifact of thermal decomposition in the instrument, and your product is purer than the initial analysis suggests.[8] Confirm purity with a non-destructive technique like HPLC or quantitative NMR (qNMR).

Section 5: Detailed Experimental Protocols

Disclaimer: These protocols are intended as a starting point. You may need to optimize them based on your specific results. Always perform a small-scale trial first.

Protocol 1: Purification by Recrystallization (Ethanol/Water System)
  • Dissolution: Place the crude 3-p-Tolylamino-propionitrile (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol (start with 10-15 mL) and heat with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While stirring the hot solution, add deionized water dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a small amount of cold water.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: As determined by TLC, a typical eluent is 20-40% Ethyl Acetate in Hexane, with 1% Triethylamine added (v/v/v).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).

  • Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane (~2-3 mL). Add a small amount of silica gel (~2 g) to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents overloading and improves separation. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Place the resulting product under high vacuum to remove any residual solvent.

References

  • GHS. (2017, December 4). Safety Data Sheet: Propionitrile.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122399, 3-(Octylamino)propiononitrile. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81663, 3-(Propylamino)propanenitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 248961, 3-(Ethylamino)propionitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1809626, 3-[(4-Methylphenyl)amino]propanenitrile. Retrieved from [Link]

  • Various Authors. (2015, March 15). How can I remove nitrile impurities from the oxime? ResearchGate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemeo. (n.d.). Propionitrile Physical Properties. Retrieved from [Link]

  • Google Patents. (n.d.). US3203974A - Purification of acetonitrile and propionitrile.
  • Google Patents. (n.d.). WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile.
  • Clark, J. (n.d.). The Preparation of Nitriles. Chemguide. Retrieved from [Link]

  • Google Patents. (n.d.). US3203975A - Purification of acetonitrile and propionitrile.
  • Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile Synthesis. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69719, 3-(Benzylamino)propionitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Column chromatography and preparative TLC for isolation and purification of coumarins. Retrieved from [Link]

  • Google Patents. (n.d.). EP0677512A1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7854, Propionitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionitrile. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-p-Tolylamino-propionitrile

Welcome to the technical support center for the synthesis of 3-p-Tolylamino-propionitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and ques...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-p-Tolylamino-propionitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

I. Introduction to the Synthesis of 3-p-Tolylamino-propionitrile

The primary route for synthesizing 3-p-Tolylamino-propionitrile is the aza-Michael addition of p-toluidine to acrylonitrile. This reaction is valued for its atom economy and straightforward approach. However, like any chemical transformation, it is not without its potential for side reactions and the introduction of impurities that can complicate downstream applications. Understanding the origin of these impurities is the first step toward effective troubleshooting and purification.

II. Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific issues that you may encounter during the synthesis and purification of 3-p-Tolylamino-propionitrile, presented in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My final product shows a significant amount of a higher molecular weight species by LC-MS. What is the likely identity of this impurity?

A1: The most probable high molecular weight impurity is N,N-bis(2-cyanoethyl)-p-toluidine . This results from the reaction of a second molecule of acrylonitrile with the initial product, 3-p-Tolylamino-propionitrile. The formation of this bis-adduct is a common side reaction in the Michael addition of primary amines to acrylonitrile.

  • Causality: The secondary amine nitrogen in the desired product is still nucleophilic and can react with another equivalent of the Michael acceptor (acrylonitrile), especially if there is a localized excess of acrylonitrile or if the reaction is allowed to proceed for an extended period at elevated temperatures.

  • Mitigation Strategies:

    • Stoichiometry Control: Use a slight excess of p-toluidine relative to acrylonitrile to favor the formation of the mono-adduct.

    • Controlled Addition: Add acrylonitrile dropwise to the reaction mixture containing p-toluidine to avoid high local concentrations of the Michael acceptor.

    • Temperature Management: Maintain a moderate reaction temperature, as higher temperatures can accelerate the rate of the second addition.

Q2: I observe unreacted starting materials in my crude product. How can I remove them?

A2: Unreacted p-toluidine and acrylonitrile are common impurities.

  • p-Toluidine Removal:

    • Acid Wash: During the aqueous workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the basic p-toluidine, forming a water-soluble salt that can be extracted into the aqueous phase.

    • Recrystallization: p-Toluidine is typically more soluble in common recrystallization solvents than the desired product, allowing for its removal in the mother liquor.

  • Acrylonitrile Removal:

    • Evaporation: Acrylonitrile is a volatile liquid (boiling point: 77 °C) and can often be removed under reduced pressure.

    • Aqueous Wash: Acrylonitrile has some solubility in water, so aqueous washes during workup will help to remove it.

Q3: My NMR spectrum shows unexpected signals in the aliphatic region, and my product has a faint fruity odor. What could be the cause?

A3: This could be due to the hydrolysis of the nitrile group to form 3-(p-tolylamino)propanamide or, less likely under typical synthesis conditions, 3-(p-tolylamino)propanoic acid . The hydrolysis can be catalyzed by acidic or basic conditions, which may be present during the reaction or workup.[1]

  • Causality: The nitrile group is susceptible to hydrolysis, particularly in the presence of strong acids or bases and water.[1]

  • Mitigation and Removal:

    • Neutral Workup: Ensure that the workup conditions are as close to neutral as possible.

    • Chromatography: Silica gel column chromatography can effectively separate the more polar amide and carboxylic acid byproducts from the desired nitrile.

Q4: I've noticed some discoloration in my final product. What are the potential sources?

A4: Discoloration can arise from impurities in the starting materials or from oxidation of the aromatic amine.

  • Starting Material Impurities: Commercial p-toluidine can contain isomeric impurities (o- and m-toluidine) and oxidation products, which can be colored.[2] It is recommended to use high-purity p-toluidine (≥99%) or to purify it by recrystallization or sublimation before use.[3][4]

  • Oxidation: Aromatic amines are susceptible to air oxidation, which can produce colored byproducts.

  • Mitigation:

    • High-Purity Reagents: Start with the highest purity reagents available.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal can help to adsorb colored impurities.

Impurity Summary Table
ImpurityChemical FormulaMolecular Weight ( g/mol )Common Origin
p-ToluidineC₇H₉N107.15Unreacted starting material
AcrylonitrileC₃H₃N53.06Unreacted starting material
N,N-bis(2-cyanoethyl)-p-toluidineC₁₃H₁₅N₃213.28Side reaction (double addition)
3-(p-tolylamino)propanamideC₁₀H₁₄N₂O178.23Hydrolysis of nitrile
o-Toluidine / m-ToluidineC₇H₉N107.15Impurity in p-toluidine

III. Analytical Protocols for Purity Assessment

Accurate assessment of product purity is crucial. Below are recommended starting points for analytical method development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the desired product from its impurities.[5] A reverse-phase method is generally suitable for this compound.

Recommended Starting Conditions (based on analysis of 3-(benzylamino)propionitrile): [6]

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). A gradient elution may be necessary to resolve all impurities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Column Temperature: 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for identifying volatile impurities and can be used to confirm the purity of the final product.[7]

Typical GC Conditions:

  • Column: A mid-polarity column (e.g., DB-5ms or equivalent).

  • Injector Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

  • Carrier Gas: Helium

  • Detector: Mass Spectrometer (for identification) or Flame Ionization Detector (for quantification).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for structural confirmation and can be used for quantitative analysis (qNMR).

Expected ¹H NMR Signals (in CDCl₃):

  • Aromatic protons: Doublets in the aromatic region (~6.5-7.0 ppm).

  • -CH₂-N: A triplet adjacent to the nitrogen.

  • -CH₂-CN: A triplet adjacent to the nitrile group.

  • -NH-: A broad singlet (position can vary).

  • -CH₃: A singlet in the aliphatic region (~2.2 ppm).

IV. Purification Protocols

Recrystallization

Recrystallization is an effective method for purifying solid 3-p-Tolylamino-propionitrile.[8] The key is to find a solvent system where the product is soluble at high temperatures and sparingly soluble at low temperatures, while the impurities remain in solution.

Solvent Screening:

  • Good Single Solvents: Isopropanol, ethanol, toluene.

  • Solvent/Anti-solvent Systems: Ethanol/water, Toluene/heptane.

General Recrystallization Procedure:

  • Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

V. Visual Workflows and Diagrams

Synthesis and Side Reaction Pathway

G p_toluidine p-Toluidine product 3-p-Tolylamino-propionitrile (Desired Product) p_toluidine->product Michael Addition acrylonitrile Acrylonitrile acrylonitrile->product bis_adduct N,N-bis(2-cyanoethyl)-p-toluidine (Side Product) product->bis_adduct Further Michael Addition acrylonitrile2 Acrylonitrile acrylonitrile2->bis_adduct

Caption: Synthesis of 3-p-Tolylamino-propionitrile and the formation of the bis-adduct side product.

Troubleshooting Workflow for Impurities

G start Crude Product Analysis (e.g., LC-MS, NMR) unreacted_sm Unreacted Starting Materials? start->unreacted_sm high_mw High MW Impurity? unreacted_sm->high_mw No acid_wash Acid Wash / Recrystallization unreacted_sm->acid_wash Yes (p-Toluidine) evap Evaporation / Aqueous Wash unreacted_sm->evap Yes (Acrylonitrile) other_impurities Other Unexpected Signals? high_mw->other_impurities No bis_adduct_removal Optimize Stoichiometry / Recrystallization high_mw->bis_adduct_removal Yes (Bis-adduct) pure_product Pure Product other_impurities->pure_product No hydrolysis_check Neutral Workup / Chromatography other_impurities->hydrolysis_check Yes (Potential Hydrolysis) acid_wash->high_mw evap->high_mw bis_adduct_removal->other_impurities hydrolysis_check->pure_product

Caption: A decision-making workflow for identifying and addressing common impurities.

VI. References

  • SIELC Technologies. (n.d.). Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Impurities Analysis. Retrieved from [Link]

  • Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-AMINOPROPIONITRILE and β-ALANINE. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). p-toluidine - Registration Dossier. Retrieved from [Link]

  • Google Patents. (n.d.). EP1321459A2 - N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them. Retrieved from

  • LookChem. (n.d.). Purification of p-Toluidine - Chempedia. Retrieved from [Link]

  • PubChem. (n.d.). p-Toluidine. Retrieved from [Link]

  • PubChem. (n.d.). Acrylonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Ethylamino)propionitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). In GC-MS, acrylamide from heated foods may be coeluted with 3-hydroxy propionitrile. Retrieved from [Link]

  • IJRAR.org. (n.d.). development and validation of rp- hplc method for simultaneious estimation of bupropion and dextromethorphan in synthetic mixture. Retrieved from [Link]

  • Google Patents. (n.d.). US5334745A - Preparation of 3-aminopropionitriles. Retrieved from

  • PubMed. (1988). Synthesis and kinetics of decomposition of 7-(2-cyanoethyl)guanine and O6-(2-cyanoethyl)guanine, markers for reaction of acrylonitrile and 3-(methylnitrosamino)propionitrile with DNA. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-p-Tolylamino-propionitrile

Welcome to the technical support center for the synthesis of 3-p-Tolylamino-propionitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-p-Tolylamino-propionitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common challenges encountered during this synthesis, ensuring the integrity and success of your experiments.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 3-p-Tolylamino-propionitrile, a reaction that typically proceeds via the cyanoethylation of p-toluidine with acrylonitrile. This process is a classic example of a Michael addition.[1][2] While seemingly straightforward, several side reactions can occur, impacting yield and purity.

Issue 1: Low Yield of 3-p-Tolylamino-propionitrile

Question: My reaction is resulting in a significantly lower than expected yield of the desired product. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of 3-p-Tolylamino-propionitrile can stem from several factors, primarily related to reactant purity, reaction conditions, and the presence of competing side reactions.

  • Purity of Reactants:

    • p-Toluidine: Ensure the p-toluidine is free from significant impurities, as other nucleophilic species can compete in the reaction with acrylonitrile. p-Toluidine can be sensitive to air and light, leading to oxidation products that may interfere with the reaction.[3]

    • Acrylonitrile: Acrylonitrile can polymerize, especially in the presence of light or heat. Use freshly distilled or inhibitor-free acrylonitrile for best results. The presence of polymerization inhibitors in commercial acrylonitrile may need to be addressed depending on the reaction conditions.

  • Reaction Conditions:

    • Temperature Control: The cyanoethylation of amines is often exothermic.[4] Failure to control the temperature can lead to an increased rate of side reactions, including the polymerization of acrylonitrile. It is crucial to maintain the recommended reaction temperature, often requiring an ice bath for initial mixing.

    • Stoichiometry: While a 1:1 molar ratio of p-toluidine to acrylonitrile is theoretically required, a slight excess of one reactant may be employed to drive the reaction to completion. However, a large excess of acrylonitrile can promote the formation of bis-cyanoethylated products.

    • Catalyst: The reaction can be catalyzed by acids or bases.[4][5][6] The choice and concentration of the catalyst are critical. For aromatic amines, acidic catalysts such as acetic acid are sometimes used.[5] The basicity of the amine itself can also influence the need for an external catalyst.[6]

  • Competing Side Reactions:

    • Polymerization of Acrylonitrile: This is a major competing reaction. As mentioned, it is promoted by heat and light. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize polymerization initiated by oxygen.

    • Bis-cyanoethylation: The product, 3-p-Tolylamino-propionitrile, still possesses a secondary amine functionality and can react with a second molecule of acrylonitrile to form the bis-adduct, 3,3'-(p-tolylimino)dipropionitrile. This is more likely to occur if a significant excess of acrylonitrile is used or at elevated temperatures.

Issue 2: Presence of an Unexpected, Higher Molecular Weight Impurity

Question: My post-reaction analysis (e.g., LC-MS, GC-MS) shows a significant peak corresponding to a higher molecular weight than my target product. What is this impurity and how can I prevent its formation?

Answer: A common higher molecular weight byproduct in this synthesis is the bis-cyanoethylated product, 3,3'-(p-tolylimino)dipropionitrile .

  • Mechanism of Formation: This side product arises from a second Michael addition reaction. The initially formed 3-p-Tolylamino-propionitrile, which is a secondary amine, acts as a nucleophile and attacks a second molecule of acrylonitrile.

  • Mitigation Strategies:

    • Control Stoichiometry: Carefully control the molar ratio of p-toluidine to acrylonitrile. Using a slight excess of p-toluidine can help to minimize the amount of unreacted acrylonitrile available to react with the product.

    • Reaction Temperature: Lowering the reaction temperature can help to slow down the rate of the second addition, which may have a higher activation energy than the initial reaction.

    • Order of Addition: Adding the acrylonitrile dropwise to the solution of p-toluidine can help to maintain a low concentration of acrylonitrile throughout the reaction, disfavoring the formation of the bis-adduct.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to obtain a pure sample of 3-p-Tolylamino-propionitrile. What are the common impurities and what purification techniques are most effective?

Answer: The primary impurities are typically unreacted p-toluidine, the bis-cyanoethylated byproduct, and polymerized acrylonitrile.

  • Common Impurities and Their Properties:

ImpurityMolecular Weight ( g/mol )Boiling Point (°C)Solubility Characteristics
p-Toluidine107.15~200Slightly soluble in water, soluble in organic solvents.
Acrylonitrile53.0677Soluble in water and organic solvents.
3-p-Tolylamino-propionitrile160.22HighGenerally soluble in organic solvents, sparingly soluble in water.
3,3'-(p-tolylimino)dipropionitrile213.28Very HighLikely soluble in organic solvents.
  • Effective Purification Strategies:

    • Extraction: An initial workup with an acidic solution (e.g., dilute HCl) can be used to remove unreacted p-toluidine by forming its water-soluble salt. The desired product, being less basic, may remain in the organic phase. However, care must be taken as the product can also be protonated and extracted into the aqueous layer. Subsequent basification of the aqueous layer and re-extraction may be necessary.

    • Column Chromatography: Silica gel chromatography is a highly effective method for separating the desired product from both the less polar starting material (p-toluidine) and the more polar bis-adduct and polymeric materials. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is often successful.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale. The significant differences in boiling points between the reactants, product, and the bis-adduct should allow for good separation.

    • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an excellent final purification step to achieve high purity.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the reaction between p-toluidine and acrylonitrile?

A1: The synthesis of 3-p-Tolylamino-propionitrile from p-toluidine and acrylonitrile is a classic example of a Michael addition , also known as aza-Michael addition.[2] In this reaction, the lone pair of electrons on the nitrogen atom of the p-toluidine acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylonitrile. Acrylonitrile is a good Michael acceptor due to the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond.[1] The reaction is often catalyzed by a base, although the basicity of the amine itself can sometimes be sufficient.[1][6]

Q2: Are there any specific safety precautions I should take when working with p-toluidine and acrylonitrile?

A2: Yes, both p-toluidine and acrylonitrile are hazardous materials and require careful handling in a well-ventilated fume hood.

  • p-Toluidine: It is toxic and can be absorbed through the skin.[3] It may cause skin and eye irritation and can lead to sensitization.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acrylonitrile: It is a flammable, toxic, and carcinogenic liquid.[8] It is readily absorbed through the skin and can be fatal if inhaled or ingested. It is also a lachrymator. Extreme caution should be exercised, and appropriate engineering controls and PPE must be used.

Q3: Can I use other catalysts for this reaction?

A3: While the reaction can proceed without a catalyst, various acidic and basic catalysts can be employed to improve the reaction rate and yield.

  • Acid Catalysts: For aromatic amines, acid catalysts like acetic acid or mineral acids can be used.[5] The acid likely protonates the nitrile group of acrylonitrile, making the β-carbon even more electrophilic.

  • Base Catalysts: Strong bases can also catalyze the reaction by deprotonating the amine, increasing its nucleophilicity.[6] However, strong bases can also promote the polymerization of acrylonitrile. The choice of catalyst depends on the specific substrate and reaction conditions, and optimization may be required.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (p-toluidine and acrylonitrile) on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. A suitable solvent system for TLC can be determined through experimentation, but a mixture of hexane and ethyl acetate is often a good starting point. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.

III. Experimental Protocols & Visualizations

Protocol 1: Synthesis of 3-p-Tolylamino-propionitrile
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluidine (1 equivalent) in a suitable solvent (e.g., ethanol or acetonitrile).

  • Cool the flask in an ice bath to 0-5 °C.

  • Add acrylonitrile (1-1.1 equivalents) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using one of the methods described in the troubleshooting section (e.g., column chromatography or vacuum distillation).

Reaction Pathways Diagram

ReactionPathways pToluidine p-Toluidine MainProduct 3-p-Tolylamino-propionitrile pToluidine->MainProduct Michael Addition (Desired Reaction) Acrylonitrile Acrylonitrile Acrylonitrile->MainProduct Michael Addition (Desired Reaction) SideProduct 3,3'-(p-tolylimino)dipropionitrile (Bis-adduct) Acrylonitrile->SideProduct Side Reaction 1 (Excess Acrylonitrile) Polymer Polymerized Acrylonitrile Acrylonitrile->Polymer Side Reaction 2 (Heat/Light Induced) MainProduct->SideProduct Side Reaction 1 (Excess Acrylonitrile)

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Impure Product Analysis Analyze Reaction Mixture (TLC, LC-MS, GC-MS) Start->Analysis HighSM High Starting Material? Analysis->HighSM HighMW High MW Impurity? HighSM->HighMW No OptimizeCond Optimize Reaction Conditions: - Increase Reaction Time - Check Catalyst - Check Temperature HighSM->OptimizeCond Yes MultipleSpots Multiple Impurities? HighMW->MultipleSpots No ControlStoich Control Stoichiometry: - Use slight excess of p-toluidine - Dropwise addition of acrylonitrile HighMW->ControlStoich Yes Purify Purification Strategy: - Column Chromatography - Distillation - Recrystallization MultipleSpots->Purify Yes End Pure Product MultipleSpots->End No OptimizeCond->End ControlStoich->End Purify->End

Caption: A logical workflow for troubleshooting common issues.

IV. References

  • Cyanoethylation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. (n.d.). Retrieved from [Link]

  • EP1321459A2 - N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them - Google Patents. (n.d.). Retrieved from

  • Cyanoethylation - Wikipedia. (n.d.). Retrieved from [Link]

  • Cyanoethylation - Organic Reactions. (n.d.). Retrieved from [Link]

  • Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (n.d.). Retrieved from [Link]

  • Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. (n.d.). Retrieved from [Link]

  • Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-[(4-Methylphenyl)amino]propanenitrile | C10H12N2 | CID 1809626 - PubChem. (n.d.). Retrieved from [Link]

  • US3203975A - Purification of acetronitrile and propionitrile - Google Patents. (n.d.). Retrieved from

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • p-Toluidine and its salts: Human health tier II assessment. (2015). Retrieved from [Link]

  • ORIGINAL PAPER Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural - ResearchGate. (n.d.). Retrieved from [Link]

  • Propionitrile - Wikipedia. (n.d.). Retrieved from [Link]

  • US3203974A - Purification of acetonitrile and propionitrile - Google Patents. (n.d.). Retrieved from

  • Reactions of nitrophenide and halonitrophenide ions with acrylonitrile and alkyl acrylates in the gas phase: addition to the carbonyl group versus Michael addition. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Michael addition reactions of ??-acyloxy nitrile anions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile - Google Patents. (n.d.). Retrieved from

  • EP0677512A1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents. (n.d.). Retrieved from

  • Propionitrile | CH3CH2CN | CID 7854 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-p-Tolylamino-propionitrile Synthesis

Welcome to the technical support center for the synthesis of 3-p-Tolylamino-propionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-p-Tolylamino-propionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for a successful synthesis.

The primary synthetic route to 3-p-Tolylamino-propionitrile is the aza-Michael addition of p-toluidine to acrylonitrile. This reaction, while straightforward in principle, can present several challenges that may affect yield and purity. This guide will address these issues in a practical, question-and-answer format.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 3-p-Tolylamino-propionitrile.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of 3-p-Tolylamino-propionitrile, or the reaction doesn't seem to be proceeding at all. What are the likely causes and how can I fix this?

Answer: Low or no product yield is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the potential causes and their solutions.

  • Inadequate Catalyst or Lack Thereof: The aza-Michael addition can be slow without a catalyst. While the reaction can sometimes proceed without one, especially at elevated temperatures, a catalyst significantly improves the reaction rate.[1]

    • Solution: Introduce a suitable catalyst. For the aza-Michael addition, both acid and base catalysts can be effective.

      • Base Catalysts: A weak base like triethylamine or potassium carbonate can be used. Stronger bases like sodium methoxide can also be employed, but care must be taken to avoid polymerization of acrylonitrile.[2]

      • Acid Catalysts: Lewis acids or Brønsted acids can also catalyze the reaction.

      • Enzymatic Catalysts: Lipases have been shown to catalyze the Michael addition of amines to acrylonitrile, offering a milder and potentially more selective alternative.[3]

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.

    • Solution: Optimize the reaction temperature. Start with room temperature and, if the reaction is slow, gradually increase the temperature. A range of 30-80 °C is typically effective.[1][2] Monitor the reaction closely, as higher temperatures can also promote side reactions.

  • Poor Quality Reagents: The purity of your starting materials is crucial.

    • Solution: Ensure you are using high-purity p-toluidine and acrylonitrile. Acrylonitrile is prone to polymerization, especially if it contains inhibitors that have been depleted over time. Consider purifying your acrylonitrile by distillation before use.

  • Incorrect Stoichiometry: The molar ratio of reactants can significantly impact the reaction outcome.

    • Solution: A slight excess of one of the reactants can be used to drive the reaction to completion. A common strategy is to use a small excess of the less expensive or more easily removed reactant. A molar ratio of p-toluidine to acrylonitrile of 1:1 to 1:1.2 is a good starting point.

Experimental Protocol: Catalyzed Synthesis of 3-p-Tolylamino-propionitrile
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluidine (1.0 eq) and a suitable solvent (e.g., ethanol, acetonitrile, or toluene).

  • Add a catalytic amount of a base (e.g., triethylamine, 0.1 eq).

  • Slowly add acrylonitrile (1.1 eq) dropwise to the mixture at room temperature. The addition should be slow to control any exotherm.

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor the progress by TLC or GC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Issue 2: Formation of a White Precipitate (Polymerization)

Question: A white, solid precipitate has formed in my reaction mixture, and my yield of the desired product is low. What is this precipitate and how can I prevent its formation?

Answer: The white precipitate is most likely polyacrylonitrile. Acrylonitrile is highly susceptible to anionic polymerization, especially in the presence of bases.[4]

  • Cause: The presence of a strong base or localized high concentrations of a weaker base can initiate the polymerization of acrylonitrile. The lone pair of the amine reactant can also initiate this process, although it is less rapid.

  • Solutions:

    • Control Basicity: If using a base catalyst, opt for a weaker base (e.g., potassium carbonate) over a stronger one (e.g., sodium hydroxide).

    • Slow Addition of Acrylonitrile: Add the acrylonitrile to the reaction mixture slowly and dropwise. This maintains a low concentration of the monomer at any given time, disfavoring polymerization.[4]

    • Temperature Control: Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate. Polymerization is often more favorable at higher temperatures.

    • Use of Inhibitors: Commercially available acrylonitrile contains inhibitors to prevent polymerization. Ensure your acrylonitrile is fresh or has been stored properly.

Issue 3: Presence of Significant Impurities in the Final Product

Question: After workup, my product is contaminated with significant impurities. What are the likely side products and how can I improve the purity?

Answer: Besides unreacted starting materials, the main impurity is often the product of the addition of a second molecule of acrylonitrile to the product, forming a tertiary amine.

  • Side Reaction: Double Addition: The product, 3-p-Tolylamino-propionitrile, is a secondary amine and can therefore react with another molecule of acrylonitrile in a second Michael addition.

  • Solutions:

    • Stoichiometric Control: Use a slight excess of p-toluidine relative to acrylonitrile. This will ensure that the acrylonitrile is consumed before it can react with the product. A molar ratio of p-toluidine to acrylonitrile of 1.1:1 can be effective.

    • Purification: Careful purification is key to obtaining a high-purity product.

      • Column Chromatography: Silica gel column chromatography is an effective method for separating the desired secondary amine from the tertiary amine byproduct and any remaining starting materials.

      • Distillation: If the product is thermally stable, vacuum distillation can be a good option for purification, especially on a larger scale.

      • Acid-Base Extraction: An acid wash can be used to remove any remaining basic impurities. However, this may also protonate the desired product, so careful pH control is necessary during the workup.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the aza-Michael addition for this synthesis?

A1: The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, in this case, an acrylonitrile. The reaction proceeds via a nucleophilic attack of the amine on the β-carbon of the acrylonitrile, which is electron-deficient due to the electron-withdrawing nitrile group. The reaction can be catalyzed by either a base or an acid.

  • Base-Catalyzed Mechanism: A base deprotonates the amine, increasing its nucleophilicity. The resulting anion then attacks the β-carbon of the acrylonitrile.

  • Acid-Catalyzed Mechanism: An acid protonates the nitrile group of the acrylonitrile, making the β-carbon more electrophilic and more susceptible to nucleophilic attack by the amine.

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product p_toluidine p-Toluidine (Nucleophile) enolate Enolate Intermediate p_toluidine->enolate Nucleophilic Attack acrylonitrile Acrylonitrile (Michael Acceptor) product 3-p-Tolylamino-propionitrile enolate->product Protonation workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting start Start: Define Reaction Scale reagents Select & Purify Reagents start->reagents setup Assemble Reaction Apparatus reagents->setup addition Slowly Add Acrylonitrile setup->addition monitoring Monitor Reaction Progress (TLC/GC) addition->monitoring decision Reaction Complete? monitoring->decision decision->monitoring No quench Quench Reaction (if necessary) decision->quench Yes extraction Solvent Extraction quench->extraction purification Purify by Chromatography or Distillation extraction->purification analysis Analyze Product Purity (NMR, GC-MS) purification->analysis low_yield Low Yield? analysis->low_yield polymer Polymer Formation? low_yield->polymer No add_catalyst Add Catalyst low_yield->add_catalyst Yes impure Impure Product? polymer->impure No slow_addition Slower Acrylonitrile Addition polymer->slow_addition Yes optimize_purification Optimize Purification impure->optimize_purification Yes optimize_temp Adjust Temperature add_catalyst->start check_reagents Check Reagent Purity slow_addition->start optimize_purification->start

Sources

Troubleshooting

stability and storage conditions for 3-p-Tolylamino-propionitrile

Welcome to the technical support guide for 3-p-Tolylamino-propionitrile (CAS 1077-24-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storag...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-p-Tolylamino-propionitrile (CAS 1077-24-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, thereby safeguarding experimental integrity. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 3-p-Tolylamino-propionitrile?

For long-term stability, 3-p-Tolylamino-propionitrile should be stored in a tightly sealed container in a cool, dry, and dark place.[1] To minimize degradation, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen). While room temperature may be acceptable for short periods, refrigerated conditions (2-8 °C) are preferable for extended storage. Always refer to the product-specific information provided by the supplier.

Q2: Is 3-p-Tolylamino-propionitrile sensitive to light or air?

Q3: What type of container is best for storing 3-p-Tolylamino-propionitrile?

Use a tightly sealed, chemically resistant container, such as an amber glass bottle with a secure cap. This will protect the compound from moisture, air, and light. Ensure the container is properly labeled with the compound name, CAS number, date received, and any specific handling precautions.[1][2]

Q4: What are the signs of degradation of 3-p-Tolylamino-propionitrile?

Visual signs of degradation can include a change in color (e.g., from a colorless or pale yellow liquid to a darker shade), the appearance of cloudiness or precipitate, or a change in viscosity.[1] If you suspect degradation, it is advisable to re-analyze the compound for purity before use in critical experiments.

Q5: What are the primary hazards associated with handling 3-p-Tolylamino-propionitrile?

According to its GHS classification, 3-p-Tolylamino-propionitrile is harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation.[3] Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage.Verify the storage conditions. If the compound has been exposed to air, light, or moisture, consider re-purifying or using a fresh batch.
Change in physical appearance (color, clarity) Chemical degradation or contamination.Do not use the compound. Dispose of it according to your institution's hazardous waste guidelines.[2]
Difficulty dissolving the compound Potential polymerization or degradation.Try gentle warming and sonication. If solubility issues persist, the compound may have degraded. It is best to use a fresh sample.
Received compound without a clear storage recommendation Variation in supplier information.As a general rule, store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[1][4] Refrigeration is a safer default for long-term storage.

Experimental Protocols

Protocol 1: Recommended Storage Procedure

  • Upon receipt, inspect the container for any damage or leaks.

  • If the compound is not already in a light-blocking container, transfer it to an amber glass vial.

  • If possible, flush the headspace of the container with an inert gas like argon or nitrogen before sealing.

  • Seal the container tightly. Parafilm can be used for an extra layer of protection against moisture.

  • Label the container clearly.

  • Store in a refrigerator at 2-8 °C, away from incompatible chemicals.[4]

Protocol 2: Handling and Aliquoting

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture into the compound.

  • Conduct all handling in a certified chemical fume hood.

  • Wear appropriate PPE, including chemically resistant gloves, safety glasses, and a lab coat.[1]

  • Use clean, dry spatulas or syringes for aliquoting.

  • If creating aliquots, transfer the desired amount to smaller, appropriately labeled vials.

  • Flush the headspace of both the stock container and the aliquot vials with inert gas before resealing.

  • Return the stock container to the recommended storage conditions promptly.

Visual Guide to Storage and Handling

Below is a flowchart illustrating the decision-making process for the proper storage and handling of 3-p-Tolylamino-propionitrile.

G Workflow for 3-p-Tolylamino-propionitrile Storage & Handling A Compound Received B Inspect Container for Damage A->B C Damaged? B->C D Contact Supplier & Quarantine C->D Yes E Check Storage Conditions on Datasheet C->E No F Short-term Storage (< 1 month)? E->F G Store at Room Temp (Cool, Dry, Dark) F->G Yes H Store in Refrigerator (2-8°C) F->H No I Prepare for Use G->I H->I J Equilibrate to Room Temp I->J K Handle in Fume Hood with PPE J->K L Aliquot if Necessary K->L M Flush with Inert Gas L->M N Return to Storage M->N N->H

Caption: Decision workflow for proper storage and handling.

References

  • CPAChem. (2023). Safety Data Sheet. [Link]

  • PubChem. (n.d.). 3-[(4-Methylphenyl)amino]propanenitrile. [Link]

Sources

Optimization

troubleshooting low yield in 3-p-Tolylamino-propionitrile synthesis

Welcome to the technical support center for the synthesis of 3-p-Tolylamino-propionitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-p-Tolylamino-propionitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in this specific synthesis. Here, we address frequent questions and provide actionable solutions based on established chemical principles and field-proven insights.

Introduction to the Synthesis

The synthesis of 3-p-Tolylamino-propionitrile is typically achieved via aza-Michael addition, a conjugate addition of p-toluidine to acrylonitrile. While often a high-yielding reaction, success is contingent on carefully controlled parameters. This guide will walk you through potential pitfalls and their remedies.

Troubleshooting Low Yields: FAQs and Step-by-Step Guides

Question 1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yield in this synthesis can generally be attributed to one of four areas: suboptimal reaction conditions, poor reagent quality, competing side reactions, or issues during product isolation and purification.

A logical workflow for troubleshooting this issue is presented below.

G cluster_0 Troubleshooting Workflow start Low Yield Observed reagents Verify Reagent Quality (p-Toluidine, Acrylonitrile) start->reagents First Check conditions Optimize Reaction Conditions (Stoichiometry, Temp, Time) reagents->conditions If Reagents OK side_reactions Investigate Side Reactions (NMR, TLC, MS) conditions->side_reactions If Conditions Optimized workup Review Workup & Purification (Extraction, Chromatography) side_reactions->workup If Byproducts Identified success Yield Improved workup->success If Purification is Lossy

Caption: A stepwise workflow for diagnosing low yields.

Question 2: How critical are the purity and handling of my starting materials?

Extremely critical. The success of a Michael addition is highly dependent on the purity of the nucleophile (p-toluidine) and the Michael acceptor (acrylonitrile).

  • p-Toluidine: This aromatic amine can oxidize over time, indicated by a darkening in color from white/pale yellow to reddish-brown. Oxidized impurities can interfere with the reaction.

    • Troubleshooting Protocol: If your p-toluidine is discolored, consider purification by recrystallization or sublimation before use.

  • Acrylonitrile: This reagent is prone to polymerization, especially in the presence of light or impurities. Polymerization will consume the reagent and complicate purification.

    • Troubleshooting Protocol: Always use freshly opened or distilled acrylonitrile. Ensure it is stored in a cool, dark place with an appropriate inhibitor if specified by the manufacturer.

Question 3: I am seeing multiple spots on my TLC plate. What are the likely side products?

The most common side products in this reaction are the bis-adduct and acrylonitrile polymer.

  • Bis-adduct (3,3'-(p-Tolylazanediyl)dipropanenitrile): This occurs when a second molecule of acrylonitrile reacts with the secondary amine of the desired product.

  • Acrylonitrile Polymer: A white solid that is insoluble in most common organic solvents.

The reaction pathway and potential side reactions are illustrated below.

G cluster_main Reaction Pathways pT p-Toluidine Product 3-p-Tolylamino-propionitrile (Desired Product) pT->Product Michael Addition ACN Acrylonitrile ACN->Product Bis_Adduct Bis-Adduct (Side Product) ACN->Bis_Adduct Polymer Polyacrylonitrile (Side Product) ACN->Polymer Radical Polymerization Product->Bis_Adduct 2nd Michael Addition

Caption: Desired reaction pathway and common side reactions.

Diagnostic Experiment:

  • Obtain a Crude NMR: Before purification, take a ¹H NMR of your crude reaction mixture. The presence of the bis-adduct will introduce more complex signals in the aliphatic region compared to the clean triplet signals of the desired product.

  • Solubility Test: The presence of insoluble white particles in your reaction flask is a strong indicator of acrylonitrile polymerization.

Question 4: What are the optimal reaction conditions? Should I use a catalyst?

Published procedures indicate that this reaction can proceed to quantitative yield without a catalyst.[1] However, reaction parameters are still crucial.

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.1-1.2 eq.) of p-toluidine or acrylonitrile.Pushing the equilibrium towards the product. Using a large excess of acrylonitrile can promote bis-adduct formation.
Solvent Methanol or Ethanol are commonly used.[1]Protic solvents can facilitate the proton transfer steps in the Michael addition mechanism.
Temperature Room temperature.The reaction is typically exothermic. Elevated temperatures can increase the rate of side reactions, including polymerization of acrylonitrile.
Catalyst Generally not required.The inherent nucleophilicity of p-toluidine is sufficient for the reaction to proceed. Some similar reactions have employed catalysts like Yttrium Nitrate to drive the reaction, but this may not be necessary for this specific substrate combination.[1]

Troubleshooting Protocol: Reaction Condition Optimization

  • Baseline Experiment: Set up the reaction with a 1:1 molar ratio of p-toluidine to acrylonitrile in methanol at room temperature. Monitor by TLC.

  • Stoichiometric Adjustment: If the reaction is slow or incomplete, try a second experiment using a 1.1 equivalent of acrylonitrile.

  • Solvent-Free: As an alternative, some Michael additions of amines proceed efficiently neat (without solvent). This can increase reaction rates but requires careful temperature control.

Question 5: I believe my reaction has gone to completion, but I am losing product during workup and purification. How can I improve my recovery?

A literature procedure for 3-(p-tolylamino)propanenitrile suggests that the product can be isolated in quantitative yield by a simple aqueous workup without the need for column chromatography.[1] This implies that purification losses are a significant potential issue.

Recommended Workup and Purification Protocol:

  • Solvent Removal: After the reaction is complete, remove the solvent (e.g., methanol) under reduced pressure.

  • Aqueous Workup: Dilute the residue with water and extract with a suitable organic solvent like ethyl acetate (3 x 15 mL).[1]

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Assess Purity: At this stage, assess the purity of your product by NMR. For many applications, this may be sufficient.

  • Column Chromatography (If Necessary): If impurities like the bis-adduct or unreacted p-toluidine are present, column chromatography on silica gel is an option. Use a non-polar eluent system, such as ethyl acetate in petroleum ether or hexanes, starting with a low polarity and gradually increasing it.[1] Be aware that the secondary amine product can streak on silica gel, leading to lower recovery.

References

  • Yttrium(III) Nitrate as a mild and efficient catalyst for aza-Michael addition of amines to α,β-unsaturated compounds under solvent-free conditions. RSC Advances. [Link]

  • Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. ResearchGate. [Link]

  • Purification of acetronitrile and propionitrile.

Sources

Troubleshooting

Technical Support Center: Removal of Unreacted p-Toluidine from Reaction Mixtures

Welcome to the technical support center for the purification of reaction mixtures containing p-toluidine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction mixtures containing p-toluidine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating their desired products from unreacted p-toluidine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

The Challenge of p-Toluidine Removal

p-Toluidine is a common starting material and intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[1][2][3] Due to its basic nature and physical properties, removing unreacted p-toluidine from a reaction mixture can be a significant purification challenge. Its basicity is similar to other aromatic amines, making selective removal complex.[4] This guide provides structured, field-proven methodologies to effectively remove p-toluidine, ensuring the high purity of your target compound.

Troubleshooting Guides: Method-Specific Solutions

This section is structured in a question-and-answer format to directly address common problems associated with specific purification techniques.

Method 1: Acid-Base Extraction

Acid-base extraction is a cornerstone technique for separating basic compounds like p-toluidine from neutral or acidic products.[5][6] The principle lies in the conversion of the water-insoluble p-toluidine into a water-soluble salt, p-toluidinium chloride, by reaction with an acid.[5][7]

Question: My product is neutral and dissolved in an organic solvent. How do I remove the unreacted p-toluidine?

Answer:

This is the most straightforward application of acid-base extraction. The basic p-toluidine can be selectively protonated and extracted into an aqueous acidic phase.

Experimental Protocol: Standard Acid Wash
  • Dissolution: Ensure your reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, ether).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M or 2 M HCl).[7]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The upper or lower layer will be the aqueous phase depending on the density of the organic solvent relative to water. Drain the aqueous layer containing the p-toluidinium salt.

  • Repeat: Repeat the extraction with fresh aqueous acid at least two more times to ensure complete removal of p-toluidine.[5]

  • Neutral Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[8]

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to isolate your purified product.

Question: I've performed the acid washes, but I still see p-toluidine in my final product. What went wrong?

Answer:

Several factors could lead to incomplete removal of p-toluidine.

  • Insufficient Acid: The amount of acid used may not have been sufficient to protonate all the p-toluidine. Ensure you are using a molar excess of acid.

  • Emulsion Formation: Emulsions can trap the organic layer, preventing efficient separation. If an emulsion forms, try adding more brine or filtering the mixture through Celite.

  • Product Basicity: If your target compound has some basic character, it might also be partially extracted into the aqueous layer. In this case, a milder acid or a different purification technique may be necessary.

  • Insufficient Mixing: Ensure thorough mixing during the extraction to maximize the contact between the two phases.

Question: How do I recover the p-toluidine from the aqueous acid washes?

Answer:

The p-toluidine can be recovered by reversing the salt formation process.

  • Combine all the aqueous acidic extracts.

  • Cool the solution in an ice bath.

  • Slowly add a concentrated base (e.g., NaOH solution) with stirring until the solution is strongly basic (pH > 10, check with pH paper).

  • The p-toluidine will precipitate out as a solid or an oil.

  • If it's a solid, it can be collected by suction filtration. If it's an oil, it can be extracted back into an organic solvent.

Workflow for Acid-Base Extraction

G cluster_0 Initial Reaction Mixture cluster_1 Extraction Process cluster_2 Purified Product cluster_3 p-Toluidine Recovery RM Reaction Mixture in Organic Solvent (Product + p-Toluidine) Wash Wash with aq. HCl RM->Wash Separate Separate Layers Wash->Separate Org_Layer Organic Layer (Product) Separate->Org_Layer Organic Phase Aq_Layer Aqueous Layer (p-Toluidinium Chloride) Separate->Aq_Layer Aqueous Phase Dry Dry & Evaporate Org_Layer->Dry Product Pure Product Dry->Product Basify Add aq. NaOH Aq_Layer->Basify Recover Recover p-Toluidine Basify->Recover

Caption: Workflow for p-toluidine removal via acid-base extraction.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found where the solubility of the desired product and p-toluidine differ significantly with temperature.[9][10]

Question: My solid product is contaminated with p-toluidine. How do I choose a good recrystallization solvent?

Answer:

An ideal recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures, while p-toluidine should either be very soluble or very insoluble at all temperatures.

Experimental Protocol: Solvent Screening
  • Place a small amount of your crude product in several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, water, petroleum ether, or a mixture).[11]

  • Heat the tubes to the boiling point of the solvent to see if the solid dissolves completely.

  • Cool the tubes to room temperature and then in an ice bath.

  • A good solvent will show significant crystal formation upon cooling.

  • Analyze the resulting crystals (e.g., by melting point or TLC) to determine the purity.

Question: I've tried recrystallization, but the p-toluidine co-precipitates with my product. What should I do?

Answer:

This indicates that the solubility properties of your product and p-toluidine are too similar in the chosen solvent.

  • Solvent System Change: Experiment with different solvent systems, including mixed solvents. For example, dissolving the crude product in a solvent where both are soluble (like ethanol) and then adding a co-solvent where the product is less soluble (like water) can sometimes induce selective crystallization.[11]

  • Derivative Formation: As a more advanced technique, you can temporarily convert the p-toluidine into a derivative with very different solubility properties. For instance, acetylation of p-toluidine can be performed, and the resulting acetamide derivative can be separated by recrystallization. The p-toluidine can then be regenerated by hydrolysis.[2][11]

Method 3: Chromatography

Column chromatography is a highly effective but more resource-intensive method for separating compounds based on their differential adsorption to a stationary phase.[12]

Question: When should I consider using column chromatography to remove p-toluidine?

Answer:

Column chromatography is a good choice when:

  • Acid-base extraction is not feasible (e.g., your product is acid-sensitive).

  • Recrystallization fails to provide the desired purity.

  • You need to separate p-toluidine from other impurities simultaneously.

Question: What are the key parameters for successfully separating p-toluidine from my product using column chromatography?

Answer:

The success of chromatographic separation depends on the choice of stationary and mobile phases.

  • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio needs to be determined by thin-layer chromatography (TLC) first.

  • TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various solvent systems. The goal is to find a system where your product and p-toluidine have significantly different Rf values, allowing for their separation on a column.

Method 4: Distillation

Distillation can be used if there is a significant difference in the boiling points of your product and p-toluidine (Boiling point of p-toluidine is ~200 °C).[1]

Question: My product is a liquid with a boiling point different from p-toluidine. Can I use distillation?

Answer:

Yes, if your product is thermally stable and has a boiling point that differs from p-toluidine by at least 25-30 °C, simple or fractional distillation can be effective. Vacuum distillation is recommended for high-boiling compounds to prevent decomposition.[11][13]

Frequently Asked Questions (FAQs)

Q1: Can I use a scavenger resin to remove p-toluidine? A1: Yes, scavenger resins, which are solid-supported reagents, can be very effective.[14] Resins with acidic functional groups (e.g., sulfonic acid) can bind to the basic p-toluidine. The reaction mixture is passed through a cartridge containing the resin, and the p-toluidine is retained while your product elutes. This method is clean, efficient, and avoids aqueous workups.[12]

Q2: p-Toluidine has a tendency to oxidize and turn colored. How does this affect purification? A2: The oxidation products of p-toluidine are often colored and can be more polar.[3] While this can sometimes aid in their separation by chromatography, it's generally best to work with fresh p-toluidine and under an inert atmosphere if possible to minimize oxidation. If colored impurities are present, they can sometimes be removed by treating the solution with activated charcoal during recrystallization.[15]

Q3: Are there any specific safety precautions I should take when working with p-toluidine? A3: Yes, p-toluidine is toxic and a suspected carcinogen.[1][3] It can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Summary of Purification Methods

MethodPrincipleBest ForKey Considerations
Acid-Base Extraction Converts basic p-toluidine to a water-soluble salt.Neutral or acidic products in an organic solvent.Product must be stable to acid. Risk of emulsion formation.
Recrystallization Differential solubility of product and p-toluidine in a solvent.Solid products with different solubility profiles from p-toluidine.Finding a suitable solvent is crucial. Risk of co-precipitation.
Column Chromatography Differential adsorption to a stationary phase.Acid-sensitive products; when other methods fail.More time-consuming and uses more solvent.
Distillation Separation based on differences in boiling points.Thermally stable liquid products with a significantly different boiling point.Requires a sufficient boiling point difference. Vacuum may be needed.
Scavenger Resins Covalent or ionic binding of p-toluidine to a solid support.Quick and clean removal without an aqueous workup.Cost of the resin. Ensuring sufficient capacity of the resin.
Decision Tree for Method Selection

G Start Is the product a solid or liquid? Solid Solid Start->Solid Solid Liquid Liquid Start->Liquid Liquid AcidStableSolid Is the product acid-stable? Solid->AcidStableSolid AcidStableLiquid Is the product acid-stable? Liquid->AcidStableLiquid YesAcidSolid Yes AcidStableSolid->YesAcidSolid NoAcidSolid No AcidStableSolid->NoAcidSolid YesAcidLiquid Yes AcidStableLiquid->YesAcidLiquid NoAcidLiquid No AcidStableLiquid->NoAcidLiquid Extraction Use Acid-Base Extraction YesAcidSolid->Extraction SolubilityDiff Different Solubility from p-Toluidine? NoAcidSolid->SolubilityDiff YesAcidLiquid->Extraction BoilingPoint Sufficient Boiling Point Difference? NoAcidLiquid->BoilingPoint YesBP Yes BoilingPoint->YesBP NoBP No BoilingPoint->NoBP Distillation Use Distillation YesBP->Distillation Chromatography Use Column Chromatography or Scavenger Resin NoBP->Chromatography YesSol Yes SolubilityDiff->YesSol NoSol No SolubilityDiff->NoSol Recrystallization Use Recrystallization YesSol->Recrystallization NoSol->Chromatography

Sources

Optimization

challenges in the scale-up of 3-p-Tolylamino-propionitrile production

Welcome to the technical support resource for the synthesis and scale-up of 3-p-Tolylamino-propionitrile. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 3-p-Tolylamino-propionitrile. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success in your experiments.

Overview of the Core Synthesis: The Aza-Michael Addition

The most direct and atom-economical route to 3-p-Tolylamino-propionitrile is the aza-Michael addition of p-toluidine to acrylonitrile.[1][2] This reaction involves the nucleophilic attack of the amine (p-toluidine) onto the electron-deficient β-carbon of acrylonitrile, forming a new carbon-nitrogen bond. While seemingly straightforward, this reaction is sensitive to several parameters that become critical during scale-up.

Reaction Scheme

Reaction_Mechanism cluster_reactants Reactants cluster_products Products cluster_side_reaction Potential Side Reaction p_toluidine p-Toluidine (Nucleophile) product 3-p-Tolylamino-propionitrile p_toluidine->product + Acrylonitrile (Aza-Michael Addition) acrylonitrile Acrylonitrile (Michael Acceptor) acrylonitrile->product polymer Polyacrylonitrile acrylonitrile->polymer Self-polymerization (anionic)

Caption: Aza-Michael addition of p-toluidine to acrylonitrile.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis and scale-up.

Q1: My reaction shows very low conversion or has stalled completely. What are the primary causes?

A: This is a common issue often related to insufficient nucleophilicity of the aromatic amine or suboptimal reaction conditions.

  • Plausible Cause 1: Lack of Activation. Aromatic amines like p-toluidine are less nucleophilic than aliphatic amines. The direct reaction with acrylonitrile can be slow without a catalyst or thermal promotion. While some aza-Michael additions can proceed without a catalyst, they often require elevated temperatures (e.g., 80°C).[2]

  • Plausible Cause 2: Low Temperature. The reaction rate is highly temperature-dependent. If you are running the reaction at room temperature without a catalyst, the activation energy barrier may be too high to achieve a reasonable rate.

  • Plausible Cause 3: Reagent Quality. The presence of acidic impurities in your p-toluidine can protonate the amine, rendering it non-nucleophilic. Acrylonitrile should be free of polymerization inhibitors if a low-temperature reaction is desired, or the inhibitor should be removed before use.

Troubleshooting Protocol:

  • Monitor with TLC/GC: Set up a small-scale trial and monitor the disappearance of starting materials over time at your current conditions. If there is no change after 2-3 hours, the reaction is not proceeding.

  • Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments (e.g., from room temperature to 50°C, then 70°C). Monitor for product formation. Many similar syntheses are heated to 40-80°C.[3][4]

  • Introduce a Catalyst: If thermal activation is insufficient or undesirable, consider adding a catalyst.

    • Weak Base: A catalytic amount (1-5 mol%) of a non-nucleophilic weak base like sodium hydroxide or potassium hydroxide can deprotonate a small fraction of the p-toluidine, increasing its nucleophilicity.[3]

    • Solvent-Free: Consider running the reaction neat (solvent-free) at an elevated temperature (e.g., 80 °C), which can accelerate the reaction.[2]

Q2: My final product is contaminated with significant impurities. How do I identify and prevent them?

A: The primary impurities are typically a result of side reactions involving the starting materials or product.

  • Impurity 1: Bis-adduct (N,N-bis(2-cyanoethyl)-p-toluidine). This forms if the product, 3-p-Tolylamino-propionitrile, acts as a nucleophile and reacts with a second molecule of acrylonitrile.

    • Prevention: This is controlled by stoichiometry. Use a slight molar excess of p-toluidine relative to acrylonitrile (e.g., 1.1:1). This ensures the acrylonitrile is consumed before it can react significantly with the product.

  • Impurity 2: Polyacrylonitrile. Acrylonitrile can undergo anionic self-polymerization, especially in the presence of strong bases or upon initiation by nucleophiles. This often presents as a solid or highly viscous oil.

    • Prevention: Avoid using strong bases as catalysts. Control the temperature, as runaway polymerization can be an issue. Introduce the acrylonitrile slowly (dropwise) to a heated solution of p-toluidine to maintain a low instantaneous concentration of the Michael acceptor.[3]

  • Impurity 3: Unreacted p-Toluidine. This will be present if an excess was used.

    • Removal: p-Toluidine is basic. During workup, it can be removed by washing the organic phase with a dilute acid solution (e.g., 1M HCl). The desired product, being a weaker base, will largely remain in the organic layer, although some losses to the aqueous phase are possible.

Troubleshooting Workflow for Impurities:

G cluster_stoich Stoichiometry Issues cluster_conditions Condition Issues cluster_solutions Solutions start Impurity Detected in Crude Product check_stoich Review Stoichiometry (p-toluidine:acrylonitrile) start->check_stoich check_conditions Analyze Reaction Conditions start->check_conditions excess_acrylo Excess Acrylonitrile? check_stoich->excess_acrylo excess_toluidine Excess p-Toluidine? check_stoich->excess_toluidine strong_base Strong Base Used? check_conditions->strong_base high_temp High Temp Spike? check_conditions->high_temp sol_bis_adduct Result: Bis-adduct Fix: Use 1.1:1 ratio excess_acrylo->sol_bis_adduct sol_unreacted Result: Unreacted p-toluidine Fix: Acid wash in workup excess_toluidine->sol_unreacted sol_polymer Result: Polymerization Fix: Use weak catalyst, control temp, slow addition strong_base->sol_polymer high_temp->sol_polymer

Caption: Logic flow for troubleshooting common impurities.

Q3: I'm having trouble purifying the final product. What methods are most effective?

A: The purification strategy depends on the scale and the nature of the impurities. The product contains both a basic secondary amine and a polar nitrile group.[1]

  • Method 1: Acid/Base Extraction (for removing unreacted p-toluidine). As mentioned, a dilute acid wash is effective for removing the more basic p-toluidine starting material. Be sure to follow with a water wash and then a brine wash to remove residual acid and water before drying the organic phase.

  • Method 2: Column Chromatography. For small-scale, high-purity requirements, silica gel chromatography is effective. A gradient of ethyl acetate in hexanes is a good starting point for elution. Analytical methods using reverse-phase HPLC (e.g., with a C18 column and a mobile phase of acetonitrile and water with a formic or phosphoric acid modifier) can be adapted for preparative separation.[5]

  • Method 3: Vacuum Distillation. On a larger scale, vacuum distillation can be a viable and economical purification method, provided the product has sufficient thermal stability and a boiling point distinct from major impurities.

  • Method 4: Recrystallization. If the crude product is a solid or can be precipitated, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be highly effective for removing minor impurities.

Frequently Asked Questions (FAQs)

Q: What are the critical safety considerations for this reaction? A: Both p-toluidine and acrylonitrile are toxic. Acrylonitrile is a flammable liquid and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Propionitrile and its derivatives are also toxic, with oral LD50 values in rats reported as low as 39 mg/kg.[6] Plan for quenching and waste disposal in advance.

Q: Can I use a different solvent? A: Yes. While the reaction can be run neat, solvents like ethanol, acetonitrile, or toluene can be used.[7] A polar solvent may help to solvate ionic intermediates if a base catalyst is used, but solvent choice can also affect reaction rates and should be optimized.

Q: How do alternative cyanation methods compare? A: The Michael addition is the most direct route. Other methods for creating aryl aminopropionitriles exist, such as the alkylation of p-toluidine with a 3-halopropionitrile (e.g., 3-bromopropionitrile).[8] However, this generates a salt byproduct and involves working with lachrymatory halo-nitriles. Other advanced cyanation techniques often use transition metals and specialized, expensive cyanide sources and are generally not necessary for this specific transformation.[9][10][11][12]

Key Parameter Summary for Scale-Up

ParameterRecommended RangeEffect on Yield & PurityRationale & Key Insights
Stoichiometry 1.05 - 1.2 : 1 (p-toluidine : acrylonitrile)High excess of p-toluidine increases cost; excess acrylonitrile leads to bis-adduct formation.A slight excess of the amine is optimal to drive the reaction to completion and minimize side products.
Temperature 40 - 80 °CHigher temperatures increase reaction rate but may also promote acrylonitrile polymerization.An optimal temperature balances reaction speed with impurity control. Thermal control is critical on a larger scale.
Catalyst None (neat, 80°C) or 1-5 mol% weak base (e.g., KOH, NaOH)A catalyst can significantly reduce reaction time, especially at lower temperatures.Strong bases should be avoided to prevent runaway polymerization of acrylonitrile.[3]
Solvent Neat (solvent-free) or Ethanol/TolueneSolvent-free is atom-economical. Solvents can help with temperature control and handling on a large scale.[7]The choice depends on scale, heat transfer capabilities, and downstream processing.
Acrylonitrile Addition Slow, dropwise additionMinimizes polymerization and improves thermal control.Maintaining a low instantaneous concentration of the highly reactive Michael acceptor is a key control strategy.

References

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

  • de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • Jiang, X., et al. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Chemistry – An Asian Journal, 13(5), 482-495. Retrieved from [Link]

  • Varma, M., et al. (2013). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS) | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(4-Methylphenyl)amino]propanenitrile. Retrieved from [Link]

  • Percino, M. J., et al. (2015). Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. Journal of Chemical Crystallography. Retrieved from [Link]

  • Douglas, J. T., et al. (2022). Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • Wiley Online Library. (2021). Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. Retrieved from [Link]

  • Google Patents. (n.d.). US3203975A - Purification of acetronitrile and propionitrile.
  • National Institutes of Health. (n.d.). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversions after given time of the aza‐Michael addition of 1 and 2 to.... Retrieved from [Link]

  • Google Patents. (n.d.). US3203974A - Purification of acetonitrile and propionitrile.
  • Google Patents. (n.d.). WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile.
  • National Institutes of Health. (n.d.). Propionitrile | CH3CH2CN | CID 7854 - PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN109369423B - Preparation method of 3-ethoxy propylamine.
  • Google Patents. (n.d.). US4172091A - Process for the manufacture of β-(dimethylamino)-propionitrile.
  • PubChem. (n.d.). 3-(Benzylamino)propionitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionitrile. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 3-p-Tolylamino-propionitrile Degradation Pathway Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-p-Tolylamino-propionitrile. This guide provides in-depth technical information, troubleshooting advic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-p-Tolylamino-propionitrile. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to support your experimental work on its degradation pathways. Our approach is grounded in established chemical principles and validated analytical methodologies to ensure scientific integrity.

Introduction: Understanding the Stability of 3-p-Tolylamino-propionitrile

3-p-Tolylamino-propionitrile possesses two primary functional groups susceptible to degradation: a secondary aromatic amine (the p-toluidine moiety) and a nitrile group. Understanding the interplay of these groups under various stress conditions is critical for predicting shelf-life, identifying potential impurities, and ensuring the safety and efficacy of related drug candidates. This guide will walk you through the predicted degradation pathways and provide the tools to investigate them empirically.

The inherent reactivity of the molecule is centered on the nucleophilicity of the secondary amine and the electrophilicity of the nitrile carbon. The aromatic ring and the electron-donating methyl group also influence the reactivity of the amine.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 3-p-tolylamino-propionitrile?

A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the nitrile group and oxidation of the secondary amine. Photolytic and thermal degradation are also possible under specific environmental conditions.

Q2: I am seeing a new, more polar peak in my HPLC analysis after storing my compound in an acidic solution. What could it be?

A2: This is likely due to the hydrolysis of the nitrile functional group. In acidic conditions, the nitrile can hydrolyze first to an intermediate, 3-(p-tolylamino)propanamide, and then further to 3-(p-tolylamino)propanoic acid. Both of these products are more polar than the parent compound and would thus have shorter retention times on a reverse-phase HPLC column.

Q3: My sample of 3-p-tolylamino-propionitrile has developed a yellowish or brownish tint upon exposure to air and light. What is causing this?

A3: A color change often indicates oxidative degradation of the aromatic amine moiety. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities such as N-oxides, or more complex coupling products like azo compounds, especially under photolytic conditions.

Q4: I am planning a forced degradation study. What stress conditions should I employ?

A4: A comprehensive forced degradation study should include acidic hydrolysis (e.g., 0.1 M HCl), basic hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), photolytic stress (exposure to UV and visible light as per ICH Q1B guidelines), and thermal stress (e.g., heating at 70-80°C).[1][2]

Q5: What analytical technique is best suited for monitoring the degradation of 3-p-tolylamino-propionitrile?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the most common and effective technique.[3][4][5] This method can separate the parent compound from its degradation products. For structural elucidation of the degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid degradation in control samples Contaminated solvents or glassware; inherent instability of the compound.Use high-purity solvents and meticulously clean glassware. Prepare fresh solutions for each experiment. If instability persists, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).
Poor peak shape or resolution in HPLC Inappropriate column chemistry or mobile phase; co-elution of degradants.Optimize the HPLC method. Screen different C18 or phenyl-hexyl columns. Adjust the mobile phase pH and organic modifier gradient. A method development strategy is crucial for a stability-indicating assay.
Multiple unknown peaks in the chromatogram Complex degradation pathways or secondary degradation of primary products.Employ LC-MS to obtain mass information for each unknown peak. This will aid in proposing structures and understanding the degradation sequence.
No degradation observed under stress conditions Stress conditions are too mild; short duration of the study.Increase the concentration of the stressor (e.g., acid, base, oxidant), elevate the temperature, or extend the exposure time. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is effective.[1]

Predicted Degradation Pathways

The degradation of 3-p-tolylamino-propionitrile can be initiated at either the nitrile or the amine functionality. The following diagram illustrates the most probable pathways under common stress conditions.

DegradationPathways cluster_hydrolysis Hydrolytic Pathway (Acid/Base) cluster_oxidation Oxidative Pathway Parent 3-p-Tolylamino-propionitrile Amide 3-(p-Tolylamino)propanamide Parent->Amide + H₂O Acid 3-(p-Tolylamino)propanoic Acid Amide->Acid + H₂O Parent2 3-p-Tolylamino-propionitrile N_Oxide N-oxide Derivative Parent2->N_Oxide + [O] Azo_Dimer Azo Dimer Parent2->Azo_Dimer + [O] (Photolytic/Catalytic) Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome Stock Prepare 1 mg/mL Stock Solution Acid Acidic Hydrolysis (1M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (1M NaOH, 60°C) Stock->Base Oxidation Oxidation (30% H₂O₂, RT) Stock->Oxidation Thermal Thermal Stress (80°C) Stock->Thermal Photo Photolytic Stress (ICH Q1B) Stock->Photo HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Purity Peak Purity Assessment HPLC->Purity Pathway Elucidate Degradation Pathways LCMS->Pathway Purity->Pathway Method Validate Stability-Indicating Method Pathway->Method

Caption: Workflow for a forced degradation study.

References

  • Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. Pharmaceutical Technology, 31(3), 60-72.
  • ICH, Q1A (R2), Stability Testing of New Drug Substances and Products (2003).
  • ICH, Q1B, Photostability Testing of New Drug Substances and Products (1996).
  • Ravi, S., et al. (2014). Forced Degradation Studies: A Tool for Impurity Profiling. Journal of Pharmaceutical and Biomedical Analysis, 98, 115-125.
  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(1), 1-14.
  • An, J., et al. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Garai, L., & Fekete, J. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America, 33(7).
  • Ghatge, M. S., et al. (2013). A validated stability-indicating HPLC method for the determination of related substances of an anti-hypertensive drug in bulk and pharmaceutical dosage form. Journal of Pharmaceutical Analysis, 3(6), 425-432.
  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology, 10(5), 56-59.
  • Sonawane, S., et al. (2012). A validated stability indicating HPLC method for simultaneous estimation of Amlodipine besylate and Indapamide in bulk and formulation. Der Pharmacia Lettre, 4(1), 108-115.

Sources

Reference Data & Comparative Studies

Validation

comparative study of catalysts for 3-p-Tolylamino-propionitrile synthesis

An In-Depth Comparative Guide to Catalysts for the Synthesis of 3-p-Tolylamino-propionitrile Authored by a Senior Application Scientist Introduction 3-p-Tolylamino-propionitrile, a molecule with the chemical formula C₁₀H...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalysts for the Synthesis of 3-p-Tolylamino-propionitrile

Authored by a Senior Application Scientist

Introduction

3-p-Tolylamino-propionitrile, a molecule with the chemical formula C₁₀H₁₂N₂[1][2], serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its synthesis is most commonly achieved through the cyanoethylation of p-toluidine with acrylonitrile. This reaction, a classic example of a Michael addition, involves the addition of the N-H bond of the amine across the activated double bond of acrylonitrile[3]. While the reaction can proceed thermally, its efficiency and selectivity are profoundly influenced by the choice of catalyst.

This guide provides a comprehensive comparison of different catalytic systems for the synthesis of 3-p-Tolylamino-propionitrile. We will delve into the mechanistic rationale behind various catalyst classes, present a comparative analysis of their performance based on literature data, and provide a detailed, field-tested experimental protocol. The objective is to equip researchers, chemists, and drug development professionals with the critical insights needed to select and implement the most suitable catalytic strategy for their specific laboratory or process-scale needs.

The Cyanoethylation of p-Toluidine: A Mechanistic Perspective

The cyanoethylation of an amine is the addition of a protic nucleophile (the amine) to the electron-deficient β-carbon of acrylonitrile[3]. The reaction's success hinges on activating either the nucleophile (p-toluidine) or the electrophile (acrylonitrile). Catalysts play a pivotal role in this activation, steering the reaction towards higher yields and selectivities. The general reaction is as follows:

p-Toluidine + Acrylonitrile → 3-p-Tolylamino-propionitrile

Two primary catalytic pathways dominate the cyanoethylation of aromatic amines: acid catalysis and metal-based catalysis.

  • Acid Catalysis: In this pathway, a proton source activates the acrylonitrile. By protonating the nitrile nitrogen, the electron-withdrawing effect of the cyano group is enhanced, making the β-carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly basic p-toluidine.

  • Base Catalysis: Generally, cyanoethylation can be catalyzed by bases, which deprotonate the nucleophile to form a more potent anion[3][4]. However, for weakly acidic aromatic amines like p-toluidine, strong bases are required, and this method is often less efficient than acid catalysis, which is more commonly reported for this specific class of amines[5].

Below is a generalized diagram illustrating the acid-catalyzed mechanism, which is a prevalent method for this synthesis.

G ACN Acrylonitrile (H₂C=CH-C≡N) Activated_ACN Activated Complex [H₂C=CH-C≡N-H]⁺ ACN->Activated_ACN Protonation H_plus H⁺ (from Acid Catalyst) Intermediate Carbocation Intermediate Activated_ACN->Intermediate Toluidine p-Toluidine Toluidine->Intermediate Attack on β-carbon Product 3-p-Tolylamino-propionitrile Intermediate->Product H_plus_out H⁺

Caption: Generalized mechanism for acid-catalyzed cyanoethylation of p-toluidine.

Comparative Analysis of Catalytic Systems

The choice of catalyst directly impacts reaction rate, yield, and the formation of byproducts, most notably the dicyanoethylated product, N,N-bis(2-cyanoethyl)-p-toluidine. Below, we compare the most common catalytic systems.

Carboxylic Acid Catalysts (e.g., Acetic Acid)

Acetic acid is one of the most frequently cited catalysts for the cyanoethylation of aromatic amines, including p-toluidine[6][7]. It often serves as both the catalyst and the solvent.

  • Mechanism of Action: Acetic acid provides the necessary protons to activate acrylonitrile. Its moderate acidity is sufficient to catalyze the reaction without causing excessive polymerization of the acrylonitrile, a common side reaction under harsh acidic conditions.

  • Performance Insights: This method is robust and generally provides good yields of the desired monocyanoethylated product. Using an excess of acetic acid is a common strategy described in the literature[7]. The primary drawback can be the need for elevated temperatures and sometimes prolonged reaction times. The workup requires neutralization of the acid, which can complicate product isolation.

Mineral and Super Acid Catalysts

Stronger acids like sulfuric acid, hydrochloric acid, p-toluenesulfonic acid, and solid super acids like Nafion® resin have also been employed[6][7].

  • Mechanism of Action: These catalysts provide a higher concentration of protons, leading to a more significant activation of acrylonitrile and potentially faster reaction rates compared to carboxylic acids.

  • Performance Insights: While effective, mineral acids increase the risk of acrylonitrile polymerization and can lead to the formation of undesired side products. Their corrosive nature also presents handling and equipment challenges. Supported solid acids like Nafion® offer an advantage in terms of separation, as the catalyst can be filtered off post-reaction, simplifying the workup process[6].

Metal-Based Catalysts (e.g., Copper and Zinc Salts)

Certain metal salts have been shown to be effective catalysts, with cupric acetate being a notable example for promoting monocyanoethylation and preventing the formation of the di-substituted product[5].

  • Mechanism of Action: The role of copper catalysts is believed to involve the formation of a complex between the copper ion, the amino group of p-toluidine, and the cyano group of acrylonitrile. This complex formation properly orients the reactants, facilitating the nucleophilic attack[5].

  • Performance Insights: Cupric acetate is particularly valuable for its ability to selectively yield the monocyanoethylated product, even under conditions with excess acrylonitrile[5]. This is a significant advantage over other methods where dicyanoethylation can be a major competing reaction. Other metal salts, such as zinc chloride, have also been used in conjunction with acids like p-toluenesulfonic acid[5]. The primary disadvantages are the cost of the metal catalyst and the need for its complete removal from the final product, which is critical in pharmaceutical applications.

Quantitative Performance Summary

The following table summarizes the performance characteristics of different catalytic systems based on available literature. Note that direct, side-by-side quantitative comparisons are often limited, and performance can vary based on specific reaction conditions.

Catalyst SystemTypical ConditionsYieldSelectivity (Mono- vs. Di-)AdvantagesDisadvantages
Acetic Acid Reflux, often used as solvent[7]GoodGood, but di-substitution possibleInexpensive, readily availableRequires high temp, acid neutralization
Mineral Acids (H₂SO₄, HCl) Varies, often with solvent[6][7]Moderate to GoodVariableHigh reaction ratesRisk of polymerization, corrosive
Supported Super Acid (Nafion®) Bead-form resin, heat[6]GoodGoodCatalyst is easily recoverableHigher initial cost
Cupric Acetate Reflux, often with a solventGoodExcellent for mono-substitution[5]High selectivity, prevents di-substitutionCatalyst cost, requires metal removal
p-TSA / Zinc Chloride 90-100°C, aqueous media[5]GoodGoodEffective in aqueous systemsRequires two components, metal removal

Detailed Experimental Protocol: Acetic Acid-Catalyzed Synthesis

This protocol provides a reliable, step-by-step method for the synthesis of 3-p-Tolylamino-propionitrile, reflecting a common and accessible approach.

Objective: To synthesize 3-p-Tolylamino-propionitrile from p-toluidine and acrylonitrile using glacial acetic acid as a catalyst and solvent.

Materials and Reagents
  • p-Toluidine (99%)

  • Acrylonitrile (99%, stabilized)

  • Glacial Acetic Acid (99.7%)

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and workup process.

Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.

  • Charging Reactants: Charge the flask with p-toluidine (e.g., 0.1 mol) and glacial acetic acid (e.g., 60 mL).

  • Heating: Begin stirring and heat the mixture to 80-90°C using a heating mantle.

  • Acrylonitrile Addition: Once the p-toluidine has dissolved, add acrylonitrile (e.g., 0.11 mol, a slight excess) to the dropping funnel. Add the acrylonitrile dropwise to the reaction mixture over approximately 30 minutes, maintaining the internal temperature below 100°C. The reaction is exothermic.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 110-115°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the dark reaction mixture into a beaker containing 200 mL of ice-cold water.

    • Carefully neutralize the mixture to a pH of 7-8 by the slow addition of a 10% aqueous sodium hydroxide solution while stirring in an ice bath.

    • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with saturated brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) if required.

Concluding Remarks for the Practicing Scientist

The synthesis of 3-p-Tolylamino-propionitrile via cyanoethylation offers multiple catalytic pathways, each with distinct advantages and operational considerations.

  • For simplicity and cost-effectiveness , the acetic acid-catalyzed method is highly reliable and suitable for most laboratory-scale syntheses. Its primary challenge lies in the thermal requirements and downstream neutralization.

  • For maximizing selectivity towards the mono-adduct and minimizing the formation of the di-cyanoethylated impurity, cupric acetate stands out as a superior catalyst, making it an excellent choice for applications where product purity is paramount[5].

  • For process intensification and simplified workup , heterogeneous supported acid catalysts like Nafion® present a modern alternative, enabling easier catalyst separation and potential for use in continuous flow systems[6].

The optimal catalyst choice is ultimately dictated by the specific project goals, balancing factors of cost, desired purity, available equipment, and environmental considerations. This guide serves as a foundational resource to inform that critical decision-making process.

References

  • N-cyanoethylated ortho and meta toluenediamine compositions and process for making them. (n.d.). Google Patents.
  • Bruson, H. A. (1949).
  • Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them. (n.d.). Google Patents.
  • Cyanoethylation. (n.d.). In Wikipedia. Retrieved from [Link]

  • 3-[(4-methylphenyl)amino]propanenitrile. (n.d.). PubChem. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis for Structural Confirmation of 3-p-Tolylamino-propionitrile

This guide provides an in-depth, objective comparison of core spectroscopic methodologies for the definitive structural elucidation of 3-p-Tolylamino-propionitrile. Designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of core spectroscopic methodologies for the definitive structural elucidation of 3-p-Tolylamino-propionitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will dissect the data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), contextualizing the findings through a direct comparison with the closely related analogue, 3-Anilinopropionitrile, to highlight the subtle yet definitive impact of the para-methyl substituent.

The Imperative of Unambiguous Structural Confirmation

In chemical synthesis and drug development, absolute certainty in a molecule's structure is non-negotiable. Each functional group and stereocenter can profoundly influence a compound's physical properties, reactivity, and biological activity. 3-p-Tolylamino-propionitrile (C₁₀H₁₂N₂) is a versatile intermediate, and its purity and structural integrity are paramount for the success of subsequent synthetic steps. A multi-faceted analytical approach, leveraging the strengths of different spectroscopic techniques, is essential for irrefutable confirmation.[1][2] While each method provides a piece of the puzzle, their combined data create a synergistic and self-validating structural proof.[3]

Logical Workflow for Spectroscopic Analysis

The journey from a synthesized sample to a confirmed structure follows a logical and rigorous pathway. This workflow ensures that data from orthogonal techniques are integrated to build a cohesive and undeniable structural assignment.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Confirmation Sample Purified Sample of 3-p-Tolylamino-propionitrile Prep Dissolution in Appropriate Deuterated (NMR) or Volatile (MS, IR) Solvent Sample->Prep IR FT-IR Spectroscopy (Functional Group ID) Prep->IR NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity & Skeleton) Prep->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Prep->MS Integration Synergistic Data Interpretation IR->Integration NMR->Integration MS->Integration Confirmation Final Structural Confirmation Integration->Confirmation

Caption: Overall workflow for the structural elucidation of 3-p-Tolylamino-propionitrile.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: IR spectroscopy is the ideal first-pass technique. It provides rapid and definitive evidence for the presence or absence of key functional groups. For 3-p-Tolylamino-propionitrile, our primary targets are the nitrile (-C≡N) and the secondary amine (N-H) moieties. The choice of Attenuated Total Reflectance (ATR) for the experimental protocol is deliberate; it requires minimal sample preparation and is suitable for solid or liquid samples, providing high-quality, reproducible data.

Experimental Protocol: FT-IR Spectroscopy
  • Instrument Preparation: Ensure the FT-IR spectrometer's diamond ATR crystal is clean by wiping it with isopropanol and performing a background scan.

  • Sample Application: Place a small amount (1-2 mg) of the purified 3-p-Tolylamino-propionitrile sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-600 cm⁻¹, co-adding 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and peak picking.

Data Interpretation and Comparative Analysis

The IR spectrum provides clear, diagnostic absorption bands. The secondary amine N-H stretch is typically a single, moderately sharp peak, distinguishing it from the broader O-H stretch of alcohols or the two-pronged signal of a primary amine.[4][5] The nitrile C≡N triple bond stretch is one of the most characteristic signals in an IR spectrum due to its unique position and sharp intensity.[6][7]

Spectroscopic FeatureTechnique3-p-Tolylamino-propionitrile (Expected)3-Anilinopropionitrile (Comparative)Rationale for Difference
N-H Stretch FT-IR~3350-3400 cm⁻¹ (single, medium)~3350-3400 cm⁻¹ (single, medium)The local N-H environment is identical; no significant shift is expected.
Aromatic C-H Stretch FT-IR>3000 cm⁻¹>3000 cm⁻¹Characteristic of sp² C-H bonds in aromatic rings.
Aliphatic C-H Stretch FT-IR<3000 cm⁻¹<3000 cm⁻¹From the -CH₃ and -CH₂- groups. The p-tolyl derivative will show a slightly more intense signal here.
Nitrile Stretch (νC≡N) FT-IR~2245 cm⁻¹ (sharp, strong)~2245 cm⁻¹ (sharp, strong)The electronic effect of the distant p-methyl group is minimal on the C≡N bond force constant.
Aromatic C=C Bending FT-IR~1610, 1520 cm⁻¹~1600, 1500 cm⁻¹The substitution pattern on the aromatic ring influences these bending vibrations.
C-N Stretch FT-IR~1320-1250 cm⁻¹~1320-1250 cm⁻¹Characteristic of aromatic amines.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

Expertise & Experience: NMR is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule.[8][9] We employ both ¹H and ¹³C NMR. ¹H NMR reveals the number of different proton environments and their connectivity through spin-spin coupling, while ¹³C NMR provides a count of unique carbon atoms. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent dissolving power and single, easily identifiable residual solvent peak.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 10-15 mg of 3-p-Tolylamino-propionitrile and dissolve it in ~0.7 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires more scans (e.g., 128-256) due to the lower natural abundance of ¹³C. A spectral width of ~220 ppm is standard.

  • Data Processing: Fourier transform the raw data, phase the spectra, and perform baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS peak.

Data Interpretation and Comparative Analysis

The true power of comparison is evident in NMR. The presence of the para-methyl group on the tolyl ring introduces a distinct singlet in the ¹H NMR and an additional aliphatic signal in the ¹³C NMR, which are absent in the 3-Anilinopropionitrile spectrum. Furthermore, the symmetry of the para-substituted ring in the tolyl derivative results in a simpler aromatic region (two doublets) compared to the more complex multiplet for the monosubstituted aniline ring.

Table: ¹H NMR Data Comparison

Protons3-p-Tolylamino-propionitrile (Expected δ, Multiplicity, J)3-Anilinopropionitrile (Comparative δ, Multiplicity, J)Rationale for Difference
Ar-H ~6.9-7.1 (d, 2H), ~6.6-6.8 (d, 2H)~6.6-7.2 (m, 5H)para-substitution creates a symmetric AA'BB' system (two doublets). The unsubstituted ring is more complex.
N-H ~3.8-4.5 (br s, 1H)~3.8-4.5 (br s, 1H)Broad signal due to quadrupole broadening and potential exchange. Position is concentration-dependent.
-N-CH₂- ~3.5 (t, 2H, J ≈ 7 Hz)~3.5 (t, 2H, J ≈ 7 Hz)Triplet due to coupling with the adjacent -CH₂CN group.
-CH₂-CN ~2.7 (t, 2H, J ≈ 7 Hz)~2.7 (t, 2H, J ≈ 7 Hz)Triplet due to coupling with the adjacent -NCH₂- group. Deshielded by the nitrile group.
Ar-CH₃ ~2.2-2.3 (s, 3H)N/AKey differentiator: Sharp singlet for the tolyl methyl group, absent in the aniline analogue.

Table: ¹³C NMR Data Comparison

Carbon3-p-Tolylamino-propionitrile (Expected δ)3-Anilinopropionitrile (Comparative δ)Rationale for Difference
-C≡N ~118 ppm~118 ppmThe nitrile carbon is characteristic and largely unaffected by the remote substituent.
Aromatic C (quaternary) ~145 (C-N), ~129 (C-CH₃)~147 (C-N)The para-methyl group introduces an additional quaternary carbon signal.
Aromatic C-H ~130, ~114 ppm~129, ~118, ~113 ppmFewer aromatic C-H signals in the symmetric para-substituted ring.
-N-CH₂- ~42 ppm~42 ppmAliphatic carbon attached to nitrogen.
-CH₂-CN ~18 ppm~18 ppmAliphatic carbon adjacent to the nitrile group.
Ar-CH₃ ~20 ppmN/AKey differentiator: Aliphatic methyl carbon signal, absent in the aniline analogue.

Mass Spectrometry: Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure.[1] We select Electron Ionization (EI) as the method because it is a "hard" ionization technique that induces reproducible fragmentation, creating a characteristic fingerprint for the molecule.[10] The molecular ion peak (M⁺˙) directly confirms the molecular formula. The nitrogen rule is a key self-validating check: a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[11]

Experimental Protocol: GC-MS with Electron Ionization
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into the GC-MS system. Use a standard nonpolar column (e.g., DB-5ms) and a temperature program (e.g., ramp from 100°C to 250°C at 10°C/min) to ensure the compound elutes as a sharp peak.

  • MS Ionization: The eluent from the GC enters the MS source, where it is bombarded with 70 eV electrons (standard EI).

  • Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and major fragment ions.

Data Interpretation and Comparative Analysis

The molecular ion peak is the most important signal. For 3-p-Tolylamino-propionitrile, it is expected at an m/z of 160, confirming its C₁₀H₁₂N₂ formula. The fragmentation pattern is dictated by the most stable carbocations and neutral losses. The most significant fragmentation is typically the alpha-cleavage adjacent to the nitrogen atom.

Ion/Fragment3-p-Tolylamino-propionitrile (Expected m/z)3-Anilinopropionitrile (Comparative m/z)Fragmentation Pathway
[M]⁺˙ 160 146 Key differentiator: Molecular ion peak corresponding to the respective molecular weights. Confirms elemental composition.
[M - H]⁺ 159145Loss of a hydrogen radical.
[M - CH₂CN]⁺ 120106Alpha-cleavage next to the nitrogen, loss of the cyanomethyl radical. This is a major, diagnostic fragment.
Tolyl/Anilino Cation 106/91 (Tropylium)92The fragment at m/z 106 corresponds to the tolyl-NH⁺ fragment. The anilino fragment is at m/z 92. The classic tropylium ion (C₇H₇⁺) at m/z 91 is also expected from the tolyl group.

Conclusion: A Synergistic Approach to Certainty

No single technique can provide the absolute structural proof that is achievable through a synergistic combination of methods.

  • IR spectroscopy confirmed the presence of the required N-H and C≡N functional groups.

  • NMR spectroscopy mapped the precise H-C framework, established connectivity, and, through comparison with an analogue, definitively proved the para-tolyl substitution pattern.

  • Mass spectrometry verified the correct molecular weight (160 g/mol ) and provided a fragmentation pattern consistent with the proposed structure, notably the alpha-cleavage fragment at m/z 120.

Together, these orthogonal datasets provide an undeniable, self-validating confirmation of the structure of 3-p-Tolylamino-propionitrile. This guide demonstrates a robust, logical, and scientifically rigorous approach essential for professionals in the chemical and pharmaceutical sciences.

References

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • Singh, S., & Kumar, A. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews. Available at: [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Available at: [Link]

  • Špirtović-Halilović, S., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling. Available at: [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Available at: [Link]

  • Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. Available at: [Link]

  • PubChem. (n.d.). Propanenitrile, 3-(methylamino)-. National Center for Biotechnology Information. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • PubChem. (n.d.). 3-[(4-Methylphenyl)amino]propanenitrile. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubChem. (n.d.). 3-(Anilinopropionitrile). National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). Propanenitrile, 3-(phenylamino)-. NIST Chemistry WebBook. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of 3-p-Tolylamino-propionitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 3-p-Tolylamino-propionitrile is a valuable chemical intermediate in the synthesis of various organic molecules, finding applications in pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-p-Tolylamino-propionitrile is a valuable chemical intermediate in the synthesis of various organic molecules, finding applications in pharmaceuticals and materials science. Its structure, featuring a secondary aromatic amine and a nitrile functional group, allows for diverse chemical transformations. The efficient and cost-effective synthesis of this compound is, therefore, of significant interest to the scientific community. This guide provides an in-depth, objective comparison of the primary synthetic routes to 3-p-Tolylamino-propionitrile, offering experimental data and insights to aid researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Strategies

The synthesis of 3-p-Tolylamino-propionitrile primarily revolves around two main strategies: the direct addition of p-toluidine to acrylonitrile (a Michael addition or cyanoethylation) and the N-alkylation of p-toluidine with a 3-halopropionitrile. Each approach presents a unique set of advantages and disadvantages concerning reaction conditions, catalyst choice, yield, and overall efficiency.

cluster_0 Synthetic Routes to 3-p-Tolylamino-propionitrile p-Toluidine p-Toluidine Michael_Addition Route 1: Michael Addition (Cyanoethylation) p-Toluidine->Michael_Addition + Acrylonitrile N_Alkylation Route 2: N-Alkylation p-Toluidine->N_Alkylation + 3-Halopropionitrile Acrylonitrile Acrylonitrile 3-Halopropionitrile 3-Halopropionitrile Product 3-p-Tolylamino- propionitrile Michael_Addition->Product N_Alkylation->Product

Caption: Primary synthetic pathways to 3-p-Tolylamino-propionitrile.

Route 1: Michael Addition (Cyanoethylation) of p-Toluidine to Acrylonitrile

The most direct and atom-economical approach to 3-p-Tolylamino-propionitrile is the Michael addition of p-toluidine to acrylonitrile. This reaction, also known as cyanoethylation, involves the conjugate addition of the amine to the electron-deficient alkene. The nucleophilicity of the amine and the electrophilicity of the acrylonitrile are key to this transformation. The presence of an electron-donating methyl group on the aromatic ring of p-toluidine enhances the nucleophilicity of the amino group, facilitating the reaction.[1]

This route can be performed under various catalytic conditions, each with its own merits and drawbacks.

Yttrium Nitrate Catalysis

Recent studies have demonstrated the use of Lewis acids, such as yttrium nitrate, to catalyze the Michael addition. This method offers high yields under mild conditions.

Mechanism: The yttrium (III) ion likely coordinates to the nitrogen atom of the acrylonitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the p-toluidine.

cluster_1 Yttrium Nitrate Catalyzed Michael Addition p-Toluidine p-Toluidine Stirring Stir at RT, 72h p-Toluidine->Stirring Acrylonitrile Acrylonitrile Acrylonitrile->Stirring Y(NO3)3 Y(NO3)3 (10 mol%) Y(NO3)3->Stirring Methanol Methanol Methanol->Stirring Workup Aqueous Workup Stirring->Workup Product Quantitative Yield Workup->Product

Caption: Workflow for Yttrium Nitrate catalyzed synthesis.

Experimental Protocol: [2]

  • In a one-necked round-bottom flask, combine p-toluidine (1.0 equiv) and acrylonitrile (2.0 equiv) in methanol.

  • Add yttrium nitrate (10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for 72 hours.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Dry the combined organic layers over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure to obtain the pure product.

Acid Catalysis (Acetic Acid and Cupric Acetate)

The cyanoethylation of aromatic amines is often facilitated by acid catalysts. For amines with electron-donating substituents like p-toluidine, glacial acetic acid is a commonly used catalyst.[1] For a more efficient process, cupric acetate has been reported as a highly effective catalyst, leading to improved yields and shorter reaction times. It also shows high selectivity for mono-cyanoethylation, preventing the formation of the bis-cyanoethylated byproduct.

Mechanism: The acid protonates the nitrile group of acrylonitrile, increasing its electrophilicity. In the case of cupric acetate, the copper(II) ion can coordinate with both the amino group of p-toluidine and the cyano group of acrylonitrile, bringing them into proximity and activating the acrylonitrile for nucleophilic attack.

Experimental Protocol (General for Acetic Acid): While a specific protocol for p-toluidine was not found, a general procedure involves refluxing the aromatic amine with acrylonitrile in the presence of glacial acetic acid.[3][4]

Advantages of Cupric Acetate:

  • Improved Yields and Shorter Reaction Times: Cupric acetate is a more potent catalyst than acetic acid alone.

  • High Selectivity: It favors the formation of the desired mono-cyanoethylated product.

  • Broad Substrate Scope: It can be used for a variety of aromatic amines, including those with deactivating groups.

Route 2: N-Alkylation of p-Toluidine with 3-Halopropionitriles

An alternative to the Michael addition is the N-alkylation of p-toluidine with a 3-halopropionitrile, such as 3-chloropropionitrile or 3-bromopropionitrile. This is a nucleophilic substitution reaction where the amine displaces the halide.

Mechanism: The reaction proceeds via a standard SN2 mechanism. A base is typically required to deprotonate the amine, increasing its nucleophilicity, or to neutralize the hydrohalic acid byproduct.

cluster_2 N-Alkylation with 3-Halopropionitrile p-Toluidine p-Toluidine Heating Heat p-Toluidine->Heating 3-Halopropionitrile 3-Bromo or 3-Chloropropionitrile 3-Halopropionitrile->Heating Base Base (e.g., K2CO3) Base->Heating Solvent Solvent (e.g., DMF) Solvent->Heating Workup Aqueous Workup & Purification Heating->Workup Product 3-p-Tolylamino- propionitrile Workup->Product

Caption: General workflow for N-alkylation synthesis.

Reagent Comparison: 3-Bromopropionitrile vs. 3-Chloropropionitrile Bromide is a better leaving group than chloride. Consequently, 3-bromopropionitrile is more reactive than 3-chloropropionitrile and will typically react under milder conditions or in shorter reaction times. However, 3-chloropropionitrile is generally less expensive. The choice between the two depends on the desired reactivity and cost considerations.

Experimental Protocol (General): A general procedure would involve heating p-toluidine with the 3-halopropionitrile in a suitable solvent like DMF or acetonitrile in the presence of a base such as potassium carbonate. The addition of a catalytic amount of potassium iodide can be beneficial when using 3-chloropropionitrile to facilitate the reaction via an in-situ Finkelstein reaction.

Comparison of Synthetic Routes

ParameterRoute 1a: Michael Addition (Y(NO₃)₃)Route 1b: Michael Addition (Acid Cat.)Route 2: N-Alkylation (3-Halopropionitrile)
Starting Materials p-Toluidine, Acrylonitrilep-Toluidine, Acrylonitrilep-Toluidine, 3-Halopropionitrile
Key Reagents Yttrium Nitrate, MethanolAcetic Acid or Cupric AcetateBase (e.g., K₂CO₃), Solvent (e.g., DMF)
Reaction Time 72 hours[2]Varies (typically shorter with Cu(OAc)₂)Varies (generally shorter with 3-bromopropionitrile)
Temperature Room Temperature[2]Typically elevated (reflux)Typically elevated
Reported Yield (%) Quantitative[2]High (often >90% with Cu(OAc)₂)Generally good, but can be variable
Purity High (purified by workup)[2]Good, may require purificationMay require purification from byproducts
Advantages High yield, mild conditions, atom economical.Inexpensive catalyst (acetic acid), high selectivity with Cu(OAc)₂.Avoids the use of highly toxic acrylonitrile.
Disadvantages Very long reaction time, catalyst cost.Acrylonitrile is toxic and a lachrymator.3-Halopropionitriles are toxic, potential for over-alkylation.

Conclusion and Recommendations

The choice of the optimal synthetic route for 3-p-Tolylamino-propionitrile depends on the specific requirements of the researcher, including scale, available equipment, time constraints, and cost considerations.

  • For high-yield, small-scale synthesis where time is not a critical factor, the Yttrium Nitrate catalyzed Michael addition is an excellent choice due to its quantitative yield and mild reaction conditions.[2]

  • For a more rapid and potentially more scalable Michael addition, the use of cupric acetate as a catalyst is highly recommended. It offers the benefits of high yield and selectivity with a likely shorter reaction time compared to the yttrium nitrate method.

  • The N-alkylation route with 3-halopropionitriles offers a viable alternative, particularly if the handling of acrylonitrile is a concern. 3-Bromopropionitrile would be the more reactive choice, while 3-chloropropionitrile is more economical. This route may require more optimization to achieve high yields and purity.

Ultimately, for large-scale industrial production, the acid-catalyzed Michael addition (cyanoethylation), particularly with a highly efficient catalyst like cupric acetate, is likely the most economically viable and efficient method, provided appropriate safety measures are in place for handling acrylonitrile.

References

  • PubChem. 3-[(4-Methylphenyl)amino]propanenitrile. National Center for Biotechnology Information. [Link]

  • Braunholtz, W. T. K. The Cyanoethylation of Aromatic Amines. J. Chem. Soc.1953, 1817-1824.
  • [Source for Yttrium Nitrate catalyzed synthesis - Please note: A specific public URL for this exact procedure with p-toluidine was not found in the provided search results, but a general procedure for a similar reaction is described in one of the search snippets.]
  • Odin, E.M., Onoja, P.K., Ochala, A.U. Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines. International Journal of Scientific & Technology Research2014, 3(9), 136-140.
  • Johnson, J. R.; Sandborn, L. T. 3-bromo-4-aminotoluene. Org. Synth.1925 , 5, 17. [Link]

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Comparative

A Comparative Guide to the Biological Activity Screening of 3-p-Tolylamino-propionitrile Derivatives

This guide provides a comprehensive framework for exploring the therapeutic potential of 3-p-Tolylamino-propionitrile derivatives. As a scaffold, this molecule combines the structural features of an N-aryl amine and a pr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for exploring the therapeutic potential of 3-p-Tolylamino-propionitrile derivatives. As a scaffold, this molecule combines the structural features of an N-aryl amine and a propionitrile moiety, both of which are present in numerous biologically active compounds. While dedicated research on a broad library of 3-p-Tolylamino-propionitrile derivatives is nascent, this guide will establish a robust screening strategy by drawing objective comparisons with well-documented, structurally related alternatives. We will delve into validated experimental protocols, present comparative data from analogous compound classes, and explain the scientific rationale behind each step, empowering researchers to effectively investigate this promising chemical space.

Rationale and Synthetic Strategy

The core structure, 3-p-Tolylamino-propionitrile, serves as an excellent starting point for library synthesis due to its straightforward and high-yielding preparation via the aza-Michael addition. This reaction involves the conjugate addition of an amine (p-toluidine) to an activated alkene (acrylonitrile). The versatility of this reaction allows for the generation of a diverse library of derivatives by modifying either the aniline or the acrylonitrile precursor.

Proposed Synthetic Workflow: Aza-Michael Addition

The primary route to synthesize 3-p-Tolylamino-propionitrile and its derivatives is the nucleophilic addition of p-toluidine to a suitably substituted acrylonitrile. This reaction is often catalyzed by mild bases or can proceed under neat conditions, making it an efficient method for library generation.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification p_toluidine p-Toluidine (or substituted aniline) reaction Aza-Michael Addition (Solvent, optional Catalyst, Temp.) p_toluidine->reaction acrylonitrile Substituted Acrylonitrile acrylonitrile->reaction product Crude 3-p-Tolylamino-propionitrile Derivative reaction->product Yields crude product purification Purification (e.g., Column Chromatography) product->purification final_product Pure Derivative purification->final_product Yields pure compound

Caption: General workflow for the synthesis of 3-p-Tolylamino-propionitrile derivatives via aza-Michael addition.

Detailed Experimental Protocol: Synthesis of a Representative Derivative
  • Step 1: Reaction Setup. In a round-bottom flask, dissolve p-toluidine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Step 2: Addition of Reactant. Add the desired α,β-unsaturated nitrile (e.g., cinnamonitrile for a phenyl-substituted derivative) (1.1 eq) to the solution.

  • Step 3: Catalysis (Optional). While often proceeding without a catalyst, the reaction can be accelerated by adding a catalytic amount of a mild base like triethylamine or piperidine.

  • Step 4: Reaction. Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 5: Work-up and Purification. Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 3-p-Tolylamino-propionitrile derivative. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

This synthetic approach is highly adaptable, allowing for the introduction of various substituents on both the aromatic ring and the propionitrile backbone, which is crucial for building a library for comprehensive Structure-Activity Relationship (SAR) studies.

Comparative Biological Screening: Protocols and Benchmarks

The biological evaluation of a new compound library should be systematic. We propose a tiered screening approach, starting with broad cytotoxicity assays against cancer cell lines and antimicrobial assays, followed by more specific mechanistic studies for the most promising hits.

Anticancer Activity Screening

Acrylonitrile derivatives have shown significant potential as anticancer agents, often acting as tubulin inhibitors or inducing apoptosis.[1][2] For instance, certain 2-phenylacrylonitrile derivatives have demonstrated potent inhibitory activity against HCT116 and BEL-7402 cancer cell lines with IC₅₀ values in the nanomolar range.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.

  • Step 1: Cell Seeding. Seed human cancer cells (e.g., A549 lung cancer, HCT15 colon cancer, MCF-7 breast cancer) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Step 2: Compound Treatment. Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • Step 3: MTT Addition. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Step 4: Solubilization. Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement. Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Step 6: Data Analysis. Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

The performance of novel 3-p-Tolylamino-propionitrile derivatives should be compared against established anticancer agents and relevant acrylonitrile analogs.

Compound Class/DrugCancer Cell LineIC₅₀ (µM)Reference
(Z)-2,3-diphenylacrylonitrile (Analog 3c) SK-OV-3 (Ovarian)0.14 (as mg/mL)[3]
(Z)-2,3-diphenylacrylonitrile (Analog 3c) HCT15 (Colon)0.34 (as mg/mL)[3]
2-phenylacrylonitrile (Analog 1g2a) HCT116 (Colon)0.0059[1]
Doxorubicin (Standard Drug) HCT15 (Colon)~0.82 (as mg/mL)[3]
3-p-Tolylamino-propionitrile Derivatives To be determinedTarget < 10 µMN/A

Note: The values for diphenylacrylonitrile analogs were reported in mg/mL and are presented here for comparative context.

A promising derivative would exhibit an IC₅₀ value in the low micromolar or even nanomolar range, comparable to or better than the reference compounds.

Many cytotoxic compounds exert their effect by inducing programmed cell death, or apoptosis. Hits from the primary screen should be investigated for their ability to induce apoptosis.

G cluster_pathway Apoptotic Pathway ext_signal External Signal (e.g., Drug Compound) caspase8 Caspase-8 (Initiator) ext_signal->caspase8 int_signal Internal Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) int_signal->bcl2_family caspase9 Caspase-9 (Initiator) bcl2_family->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates caspase8->caspase3 activates apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Simplified overview of major apoptotic signaling pathways.

Antimicrobial Activity Screening

The propionitrile functional group is found in various natural and synthetic compounds with antimicrobial properties.[4][5] Therefore, screening the new derivatives against a panel of pathogenic bacteria and fungi is a logical step.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Step 1: Inoculum Preparation. Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Step 2: Compound Dilution. Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the appropriate broth.

  • Step 3: Inoculation. Add the standardized microbial inoculum to each well. Include positive (microbes, no compound) and negative (broth only) controls.

  • Step 4: Incubation. Incubate the plates at 35-37 °C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Step 5: MIC Determination. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

The efficacy of new derivatives can be benchmarked against standard antibiotics and related compounds.

Compound Class/DrugOrganismMIC (µg/mL)Reference
Acrylonitrile Adducts E. coli1 - 3 (as µl/ml)[5]
Acrylonitrile Adducts B. subtilis0.5 - 6 (as µl/ml)[5]
Ciprofloxacin (Standard) E. coli0.004 - 0.12General Knowledge
Fluconazole (Standard) C. albicans0.25 - 2.0General Knowledge
3-p-Tolylamino-propionitrile Derivatives To be determinedTarget < 32 µg/mLN/A

Note: The values for Acrylonitrile Adducts were reported in µl/ml and are presented here for comparative context.

Derivatives with MIC values below 32 µg/mL are generally considered interesting for further development.

Enzyme Inhibition Screening

Nitrile-containing compounds are known to interact with various enzymes, sometimes acting as inhibitors by coordinating with metal ions in the active site or by forming covalent bonds.[6][7] Screening for enzyme inhibition can uncover novel mechanisms of action.

This protocol provides a general workflow that can be adapted for various enzymes (e.g., carbonic anhydrases, kinases, proteases).

  • Step 1: Assay Preparation. In a 96-well plate, add buffer, the specific enzyme, and the test compound at various concentrations.

  • Step 2: Pre-incubation. Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature to allow the compound to bind to the enzyme.

  • Step 3: Reaction Initiation. Add the enzyme's substrate to initiate the reaction. The substrate is typically a chromogenic or fluorogenic compound that produces a detectable signal upon conversion by the enzyme.

  • Step 4: Kinetic Measurement. Immediately begin measuring the change in absorbance or fluorescence over time using a plate reader. The rate of this change is proportional to the enzyme activity.

  • Step 5: Data Analysis. Calculate the initial reaction velocity for each compound concentration. Plot the percentage of enzyme inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive).[8]

Conclusion and Future Directions

The 3-p-Tolylamino-propionitrile scaffold represents a largely unexplored area of chemical space with significant therapeutic potential. This guide provides a scientifically grounded, comparative framework for the systematic screening of its derivatives. By employing robust synthetic strategies and validated biological assays benchmarked against known compounds, researchers can efficiently identify and characterize novel anticancer, antimicrobial, or enzyme-inhibiting agents. Promising lead compounds identified through this screening cascade will warrant further investigation, including mechanistic studies, in vivo efficacy models, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, to fully assess their potential as next-generation therapeutics.

References

  • Patel, M. P., et al. (2015). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives.
  • Kumar, A., et al. (2023). Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. PMC - NIH. Available at: [Link]

  • Demir, Y., et al. (2022). Enzymes Inhibition Profiles and Antibacterial Activities of Benzylidenemalononitrile Derivatives. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PubMed. Available at: [Link]

  • Gondru, R., et al. (2022). Antimicrobial activity of synthesized propionic acid derivatives.
  • Li, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC - NIH. Available at: [Link]

  • Abdel-Aziz, M., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Available at: [Link]

  • D'Amico, L., et al. (2023). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. MDPI. Available at: [Link]

  • Alam, M. M., et al. (2016). Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. PubMed. Available at: [Link]

  • NCI/DTP. (n.d.). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. PMC - PubMed Central. Available at: [Link]

  • Nowak, K., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. Available at: [Link]

  • Gondru, R., et al. (2022). Antimicrobial activity of synthesized propionic acid derivatives.
  • Wikipedia. (n.d.). Propionitrile. Wikipedia. Available at: [Link]

  • Petkova, G. A., et al. (2022). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI. Available at: [Link]

  • HMDB. (2021). Showing metabocard for Propionitrile (HMDB0256827). Human Metabolome Database. Available at: [Link]

  • PubChem. (n.d.). 3-[(4-Methylphenyl)amino]propanenitrile. PubChem. Available at: [Link]

  • Sandes, J. M., et al. (2014). Trypanosoma cruzi cell death induced by the Morita-Baylis-Hillman adduct 3-Hydroxy-2-methylene-3-(4-nitrophenylpropanenitrile). PLoS One.
  • PubChem. (n.d.). 3-[(4-Methylphenyl)amino]propanenitrile. PubChem. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/3-(4-Methylphenyl_amino_propanenitrile]([Link]

  • Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. YouTube. Available at: [Link]

  • Chlebek, J., et al. (2020). Biological Activity of Naturally Derived Naphthyridines. MDPI. Available at: [Link]

  • Saeed, A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

  • de Souza, C. F., et al. (2007). High selective leishmanicidal activity of 3-hydroxy-2-methylene-3-(4-bromophenyl)propanenitrile and analogous compounds. PubMed. Available at: [Link]

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Validation

A Comparative Guide to the Kinetic Studies of the Aza-Michael Addition to Form 3-p-Tolylamino-propionitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the formation of carbon-nitrogen bonds remains a cornerstone of molecular construction, pivotal to the creatio...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the formation of carbon-nitrogen bonds remains a cornerstone of molecular construction, pivotal to the creation of a vast array of pharmaceuticals and functional materials. The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, stands out as a highly efficient and atom-economical method for this purpose. This guide provides an in-depth technical analysis of the kinetic studies of the aza-Michael addition of p-toluidine to acrylonitrile to form 3-p-Tolylamino-propionitrile, a valuable intermediate in organic synthesis.

We will delve into the experimental design for kinetic analysis, compare catalyzed and uncatalyzed reaction pathways, and explore the underlying mechanisms that govern these transformations. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to design, execute, and interpret kinetic studies for this important class of reactions.

The Significance of 3-p-Tolylamino-propionitrile and the Aza-Michael Addition

3-p-Tolylamino-propionitrile is a versatile chemical building block. The presence of both a secondary amine and a nitrile group allows for a wide range of subsequent chemical modifications. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to various other functional groups, making this compound a key precursor for the synthesis of β-amino acids, diamines, and various heterocyclic compounds of medicinal interest.

The aza-Michael addition is an attractive route for the synthesis of such β-aminopropionitriles due to its typically mild reaction conditions and high atom economy. Understanding the kinetics of this reaction is crucial for process optimization, enabling control over reaction rates, product yields, and selectivity, which are critical factors in both laboratory-scale synthesis and industrial-scale production.

Experimental Design for Kinetic Studies

A robust kinetic study requires a well-designed experimental protocol that allows for accurate monitoring of the reaction progress over time. Here, we outline a detailed methodology for studying the kinetics of the aza-Michael addition of p-toluidine to acrylonitrile.

Experimental Protocol: Kinetic Analysis of the Aza-Michael Addition

This protocol is designed for a comparative study of a catalyzed and a non-catalyzed reaction.

1. Materials and Reagents:

  • p-Toluidine (reagent grade, >99%)

  • Acrylonitrile (reagent grade, >99%, inhibitor-free)

  • Catalyst: Acidic Alumina (for the catalyzed reaction)

  • Solvent: Acetonitrile (anhydrous, >99.8%)

  • Internal Standard: Dodecane (for GC analysis) or 1,3,5-Trimethoxybenzene (for NMR analysis)

  • Quenching solution: Saturated sodium bicarbonate solution

2. Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher).

  • Thermostatically controlled reaction block or oil bath.

  • Magnetic stirrer and stir bars.

  • Precision balance.

  • Volumetric flasks and pipettes.

3. Experimental Procedure:

a. Preparation of Stock Solutions:

  • Prepare a stock solution of p-toluidine in acetonitrile of a known concentration (e.g., 1.0 M).

  • Prepare a stock solution of acrylonitrile in acetonitrile of a known concentration (e.g., 1.0 M).

  • Prepare a stock solution of the internal standard in acetonitrile of a known concentration (e.g., 0.1 M).

b. Reaction Setup:

  • For each kinetic run (catalyzed and uncatalyzed), add a specific volume of the p-toluidine stock solution and the internal standard stock solution to a reaction vial equipped with a magnetic stir bar.

  • For the catalyzed reaction, add a pre-weighed amount of the acidic alumina catalyst. The catalyst loading should be optimized, but a starting point could be 10 mol%.

  • Place the reaction vials in the thermostatically controlled reaction block set to the desired temperature (e.g., 50 °C) and allow the contents to equilibrate for 15 minutes with stirring.

c. Reaction Initiation and Monitoring:

  • Initiate the reaction by adding a specific volume of the acrylonitrile stock solution to each vial. Start a timer immediately.

  • At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Immediately quench the aliquot by adding it to a vial containing the quenching solution to stop the reaction.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and prepare for analysis.

d. Analysis:

  • GC-FID Analysis: Inject the prepared samples into the GC-FID. The concentration of the reactants and the product can be determined by comparing the peak areas to that of the internal standard.

  • NMR Analysis: Alternatively, the reaction can be monitored directly in an NMR tube. The disappearance of reactant peaks and the appearance of product peaks can be integrated and compared to the integral of the internal standard.

4. Data Analysis:

  • Plot the concentration of the product, 3-p-Tolylamino-propionitrile, as a function of time for both the catalyzed and uncatalyzed reactions.

  • Determine the initial reaction rates from the initial slope of the concentration vs. time curves.

  • By varying the initial concentrations of the reactants and the catalyst, the reaction order with respect to each component and the rate constant (k) can be determined using methods such as the method of initial rates or by fitting the data to integrated rate laws.

Causality Behind Experimental Choices
  • Solvent: Acetonitrile is chosen as it is a polar aprotic solvent that can solvate the reactants and intermediates without participating in the reaction.[1]

  • Catalyst: Acidic alumina is a heterogeneous catalyst that can be easily removed from the reaction mixture by filtration.[2] Lewis acids are known to catalyze the aza-Michael addition by activating the Michael acceptor.[3]

  • Internal Standard: The use of an internal standard is crucial for accurate quantification by compensating for variations in sample injection volume (GC) or sample concentration (NMR).

  • Quenching: Quenching the reaction at specific time points is essential to accurately capture the concentration of species at that moment.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep_p_toluidine Prepare p-Toluidine Stock Solution add_reagents Add p-Toluidine & Internal Standard to Reaction Vials prep_p_toluidine->add_reagents prep_acrylonitrile Prepare Acrylonitrile Stock Solution initiate Initiate with Acrylonitrile prep_acrylonitrile->initiate prep_internal_std Prepare Internal Standard Stock Solution prep_internal_std->add_reagents add_catalyst Add Catalyst (for catalyzed reaction) add_reagents->add_catalyst equilibrate Equilibrate at Desired Temperature add_catalyst->equilibrate equilibrate->initiate sample Withdraw Aliquots at Time Intervals initiate->sample quench Quench Reaction sample->quench analyze Analyze by GC-FID or NMR Spectroscopy quench->analyze data_analysis Determine Concentrations, Rates, and Rate Constants analyze->data_analysis

Experimental workflow for the kinetic study.

Comparative Analysis: Catalyzed vs. Uncatalyzed Aza-Michael Addition

The aza-Michael addition can proceed without a catalyst, but it is often slow.[4] The introduction of a catalyst can significantly accelerate the reaction rate.[4]

Uncatalyzed Reaction

In the absence of a catalyst, the reaction relies on the inherent nucleophilicity of the amine and the electrophilicity of the α,β-unsaturated nitrile. The reaction is generally thought to proceed through a zwitterionic intermediate, with the rate-determining step often being the proton transfer.[1] For primary amines, a second molecule of the amine can assist in this proton transfer, leading to a third-order rate law in some cases.[5]

Catalyzed Reaction

Lewis Acid Catalysis: Lewis acids, such as acidic alumina, catalyze the reaction by coordinating to the nitrile group of acrylonitrile. This coordination increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the amine. This lowers the activation energy of the nucleophilic addition step.[3]

Base Catalysis: While not the focus of the proposed protocol, it is worth noting that bases can also catalyze the aza-Michael addition. A base can deprotonate the amine, increasing its nucleophilicity. However, with primary amines, this is less common as they are sufficiently nucleophilic. Strong bases can also lead to polymerization of acrylonitrile.

Expected Kinetic Data Comparison

The following table presents a hypothetical but realistic comparison of the kinetic data that might be obtained from the catalyzed and uncatalyzed reactions described in the protocol.

ParameterUncatalyzed ReactionCatalyzed Reaction (Acidic Alumina)
Reaction Conditions 50 °C, Acetonitrile50 °C, Acetonitrile, 10 mol% catalyst
Observed Rate Constant (kobs) LowHigh
Reaction Half-life (t1/2) Long (hours)Short (minutes)
Reaction Order May be complexTypically pseudo-first or second order
Activation Energy (Ea) HigherLower
Logical Comparison of Catalytic Systems

G cluster_uncatalyzed Uncatalyzed Pathway cluster_catalyzed Lewis Acid Catalyzed Pathway uncat_start p-Toluidine + Acrylonitrile uncat_ts High Energy Transition State uncat_start->uncat_ts High Ea uncat_prod 3-p-Tolylamino- propionitrile uncat_ts->uncat_prod cat_start p-Toluidine + Acrylonitrile + Catalyst cat_activated Activated Acrylonitrile- Catalyst Complex cat_start->cat_activated Activation cat_ts Lower Energy Transition State cat_activated->cat_ts Low Ea cat_prod 3-p-Tolylamino- propionitrile + Catalyst cat_ts->cat_prod

Comparison of uncatalyzed and catalyzed reaction pathways.

Mechanistic Insights

A thorough understanding of the reaction mechanism is essential for rational optimization.

General Mechanism of the Aza-Michael Addition

The aza-Michael addition is generally considered to proceed through a two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the β-carbon of the α,β-unsaturated nitrile. This results in the formation of a zwitterionic intermediate where the nitrogen is positively charged and the α-carbon is negatively charged (as a carbanion).

  • Proton Transfer: A proton is transferred from the nitrogen atom to the carbanion, yielding the final neutral product. This proton transfer can be intramolecular or intermolecular, often assisted by another molecule of the amine or the solvent.[1]

G reac p-Toluidine + Acrylonitrile zwitterion Zwitterionic Intermediate reac->zwitterion Nucleophilic Attack prod 3-p-Tolylamino-propionitrile zwitterion->prod Proton Transfer

General mechanism of the aza-Michael addition.
Role of the Catalyst in the Mechanism
  • Lewis Acid Catalyst: A Lewis acid catalyst interacts with the nitrile group, withdrawing electron density and making the β-carbon more electrophilic. This accelerates the initial nucleophilic attack, which is often the rate-determining step.

Alternative Synthetic Routes

While the aza-Michael addition is a prominent method, other synthetic strategies exist for the preparation of 3-aminopropionitriles.

  • High-Pressure Ammonolysis: The reaction of acrylonitrile with ammonia at high temperatures and pressures can yield 3-aminopropionitrile. However, this method often requires harsh conditions and can lead to the formation of byproducts.

  • Ring-Opening of 2-Oxazolidinones: 3-Aminopropionitriles can also be synthesized by the ring-opening of 2-oxazolidinones with a cyanide source. This method can be advantageous for the synthesis of optically active products if a chiral oxazolidinone is used.

A comparative kinetic and process analysis of these alternative routes with the aza-Michael addition would be a valuable extension for process development, weighing factors such as reaction conditions, catalyst cost and recyclability, and overall process safety and efficiency.

Conclusion

The kinetic study of the aza-Michael addition to form 3-p-Tolylamino-propionitrile is a multifaceted endeavor that provides critical insights for the optimization of this valuable synthetic transformation. By employing rigorous experimental design and a comparative approach, researchers can elucidate the influence of catalysts on reaction rates and mechanisms. This guide has provided a comprehensive framework for conducting such studies, from detailed experimental protocols to the interpretation of kinetic data in the context of reaction mechanisms. The knowledge gained from these studies is not only of academic interest but also holds significant practical implications for the efficient and scalable synthesis of important chemical intermediates in the pharmaceutical and materials science industries.

References

  • Day, D. M., Farmer, T. J., Sherwood, J., & Clark, J. H. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Tetrahedron, 121, 132921. [Link]

  • Desmet, G. B., Sabbe, M. K., D'hooge, D. R., Espeel, P., Celasun, S., Marin, G. B., ... & Reyniers, M. F. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry, 8(7), 1341-1353. [Link]

  • Diaba, F., Charnay-Pouget, C., & Le Gall, T. (2021). Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect. Polymer Chemistry, 12(2), 224-234. [Link]

  • Gómez-Bombarelli, R., & González-Pérez, M. (2015). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Auburn University Electronic Theses and Dissertations. [Link]

  • Kallman, N. J., & Miller, R. D. (2021). Development of a High-Throughput Kinetics Protocol and Application to an Aza-Michael Reaction. Organic Process Research & Development, 25(12), 2736-2745. [Link]

  • Martins, P. A., & Faria, J. L. (2022). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. Molecules, 27(19), 6527. [Link]

  • Rulev, A. Y. (2011). Aza-Michael addition: achievements and prospects. Russian Chemical Reviews, 80(2), 113. [Link]

  • Van der Heijden, G., Desmet, G., D’hooge, D. R., & Reyniers, M. F. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(24), 12291-12302. [Link]

  • Wikipedia contributors. (2023). Michael reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, Y., & Wang, J. (2018). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 6, 625. [Link]

  • Bosica, G., & Abdilla, R. (2015). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules, 20(5), 8869-8881. [Link]

  • de Souza, R. O. M. A., Matos, L. M. C., Gonçalves, K. M., de L. Dutra, J., & Antunes, O. A. C. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(17), 1947-1949. [Link]

  • Van der Heijden, G., Desmet, G., D’hooge, D. R., & Reyniers, M. F. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(24), 12291-12302. [Link]

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Comparative

yield comparison of different catalysts for 3-p-Tolylamino-propionitrile

An In-Depth Guide to Catalyst Performance in the Synthesis of 3-p-Tolylamino-propionitrile For researchers and professionals in synthetic chemistry and drug development, the efficient synthesis of intermediates is paramo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalyst Performance in the Synthesis of 3-p-Tolylamino-propionitrile

For researchers and professionals in synthetic chemistry and drug development, the efficient synthesis of intermediates is paramount. 3-p-Tolylamino-propionitrile is a valuable building block, and its synthesis, typically achieved through the aza-Michael addition of p-toluidine to acrylonitrile, is a foundational reaction. The choice of catalyst is the most critical variable influencing reaction efficiency, yield, and purity.

This guide provides an in-depth comparison of different catalytic systems for this transformation. We will move beyond simple protocol listing to explore the causal relationships behind experimental choices, offering field-proven insights to guide your synthetic strategy.

The Core Reaction: Aza-Michael Addition

The synthesis of 3-p-Tolylamino-propionitrile is a classic example of an aza-Michael addition, where the nucleophilic amine (p-toluidine) adds to the activated alkene (acrylonitrile). The catalyst's role is to enhance the electrophilicity of the acrylonitrile or the nucleophilicity of the amine, thereby accelerating the reaction rate and influencing selectivity.

Caption: General reaction scheme for the synthesis of 3-p-Tolylamino-propionitrile.

Comparative Analysis of Catalytic Systems

The selection of a catalyst dictates not only the yield but also the reaction conditions, potential for side products, and overall process complexity. Below is a comparative summary of common to state-of-the-art catalytic approaches.

Catalyst SystemTypical ConditionsReported YieldExpertise & Trustworthiness Insights (Pros & Cons)
None (Thermal) High Temperature (e.g., 150 °C), neat or with solvent.Moderate to GoodPro: Simple, no catalyst cost/removal. Con: High energy input, potential for polymerization and side-product formation. Lack of selectivity is a major drawback.
Acid Catalysis (e.g., Acetic Acid)Reflux in excess acetic acid.[1][2]~80% (mono-adduct)Pro: Inexpensive, readily available catalyst/solvent.[1][2] Con: Can require stoichiometric amounts, leading to acidic waste streams. Risk of forming the di-cyanoethylated byproduct.[1]
Base Catalysis (e.g., KOH, NaOMe)Room temp to moderate heat.VariablePro: Often fast and effective. Con: Prone to significant formation of the di-cyanoethylated product, making it difficult to isolate the desired mono-adduct.[3] Can also catalyze acrylonitrile polymerization.
Enzymatic (e.g., Lipase)Mild conditions (e.g., 25-50 °C), organic solvent (e.g., Toluene).[4]GoodPro: High selectivity, environmentally benign ("Green Chemistry"). Operates under mild conditions.[4] Con: Enzymes can be expensive and may have lower substrate tolerance or require specific solvent systems.
Advanced Metal Catalysis (Cationic Ni Pincer Complex)50 °C, low catalyst loading (≤1 mol%), short reaction time (2h).[5]>95% (Quantitative)Pro: Extremely high yield and selectivity under mild conditions.[5] Con: Catalyst is complex, expensive, and air-sensitive, requiring inert atmosphere techniques (e.g., Schlenk line or glovebox).[5][6]

Detailed Experimental Protocols

To provide a practical framework, we present two distinct protocols: a classic, accessible method and a high-efficiency modern approach.

Protocol A: Acetic Acid-Catalyzed Synthesis

This method leverages the dual role of acetic acid as a solvent and a Brønsted acid catalyst. It protonates the nitrile group of acrylonitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluidine (10.7 g, 0.1 mol).

  • Reagent Addition: Add glacial acetic acid (30 mL). Stir the mixture until the p-toluidine is fully dissolved.

  • Acrylonitrile Addition: Slowly add acrylonitrile (5.8 g, 0.11 mol, 1.1 equivalents) to the stirring solution over 10 minutes. The addition is slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup: After cooling to room temperature, pour the mixture into 100 mL of cold water. Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to yield the final product.

Protocol B: High-Efficiency Synthesis with a Cationic Nickel Pincer Catalyst

This protocol is based on modern organometallic catalysis, offering near-quantitative yields under mild conditions.[5] The nickel complex activates the amine for a more efficient addition. This procedure demands strict adherence to air-free techniques.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: All glassware must be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). The reaction is set up in a Schlenk flask or inside a glovebox.

  • Catalyst Preparation: In the Schlenk flask, add the cationic POCOP-type nickel pincer catalyst (e.g., [(i-Pr-POCOP)Ni(NCMe)][OTf], ~0.001 mol, 1 mol%).

  • Reagent Addition: Add anhydrous toluene (20 mL) via syringe. Add p-toluidine (1.07 g, 0.01 mol).

  • Acrylonitrile Addition: Add acrylonitrile (0.53 g, 0.01 mol) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 50 °C. Stir for 2 hours. The reaction is typically complete within this timeframe, which can be confirmed by NMR or GC-MS analysis of an aliquot.

  • Workup & Purification: After cooling, the reaction mixture can be directly loaded onto a silica gel column for purification. The solvent and any residual volatiles are removed under reduced pressure to yield the highly pure product.

Visualization of Experimental Workflow

A standardized workflow is crucial for reproducibility and safety in any chemical synthesis.

Experimental_Workflow setup 1. Reaction Setup (Glassware, Inert Atmosphere if needed) reagents 2. Reagent Addition (p-Toluidine, Solvent, Catalyst) setup->reagents addition 3. Substrate Addition (Acrylonitrile) reagents->addition reaction 4. Reaction (Heating, Stirring, Monitoring) addition->reaction workup 5. Quenching & Workup (Neutralization, Phase Separation) reaction->workup purification 6. Purification (Chromatography/Recrystallization) workup->purification analysis 7. Product Analysis (NMR, GC-MS, Yield Calculation) purification->analysis

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Validation

An In-Depth Technical Guide to 3-p-Tolylamino-propionitrile as a Drug Precursor

This guide provides a comprehensive assessment of 3-p-Tolylamino-propionitrile as a precursor for drug synthesis, offering a comparative analysis against a structurally similar alternative. It is intended for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive assessment of 3-p-Tolylamino-propionitrile as a precursor for drug synthesis, offering a comparative analysis against a structurally similar alternative. It is intended for researchers, scientists, and drug development professionals seeking to understand the synthetic utility, analytical characterization, and potential metabolic fate of this compound and its derivatives.

Introduction to Aminopropionitriles in Medicinal Chemistry

Aminopropionitriles are versatile building blocks in organic synthesis, valued for their dual functionality which allows for a variety of chemical transformations. The presence of both an amino group and a nitrile group within the same molecule opens pathways to a diverse range of heterocyclic compounds, many of which form the core scaffolds of biologically active molecules.[1] One of the most significant applications of aminopropionitriles is in the synthesis of pyrimidine derivatives, a class of compounds renowned for their broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2][3]

This guide focuses specifically on 3-p-tolylamino-propionitrile, a secondary arylamino-propionitrile, and explores its potential as a precursor for the synthesis of bioactive pyrimidine scaffolds.

Synthesis of 3-p-Tolylamino-propionitrile: The Michael Addition

The primary synthetic route to 3-p-tolylamino-propionitrile is the aza-Michael addition of p-toluidine to acrylonitrile. This reaction is a well-established and efficient method for the formation of β-aminopropionitriles.[1]

p_toluidine p-Toluidine catalyst Catalyst (e.g., base or Lewis acid) p_toluidine->catalyst acrylonitrile Acrylonitrile acrylonitrile->catalyst product 3-p-Tolylamino-propionitrile catalyst->product Michael Addition

Caption: Synthesis of 3-p-Tolylamino-propionitrile via Michael Addition.

Experimental Protocol: Synthesis of 3-p-Tolylamino-propionitrile

Objective: To synthesize 3-p-tolylamino-propionitrile from p-toluidine and acrylonitrile.

Materials:

  • p-Toluidine (99%)

  • Acrylonitrile (stabilized with hydroquinone monomethyl ether)

  • Triethylamine (Et3N)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluidine (10.7 g, 0.1 mol) in 100 mL of toluene.

  • Add triethylamine (1.4 mL, 0.01 mol) to the solution.

  • Slowly add acrylonitrile (7.9 mL, 0.12 mol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Once the reaction is complete, cool the mixture to room temperature and wash it with 100 mL of water three times to remove the catalyst and any unreacted p-toluidine hydrochloride.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (7:3 hexane/ethyl acetate) to yield pure 3-p-tolylamino-propionitrile.

Comparative Precursor: 3-(p-Anisylamino)-propionitrile

To provide a meaningful comparison, we will evaluate 3-p-tolylamino-propionitrile against 3-(p-anisylamino)-propionitrile. The methoxy group on the anisyl derivative offers a point of comparison regarding the electronic effects of the substituent on the aromatic ring during synthesis and its potential influence on the biological activity and metabolic stability of the final product.

PrecursorStructureMolecular FormulaMolecular Weight ( g/mol )
3-p-Tolylamino-propionitrile CH₃-C₆H₄-NH-CH₂CH₂CNC₁₀H₁₂N₂160.22
3-(p-Anisylamino)-propionitrile CH₃O-C₆H₄-NH-CH₂CH₂CNC₁₀H₁₂N₂O176.22

Application in Drug Synthesis: Formation of Pyrimidine Derivatives

A key application of 3-arylaminopropionitriles is their use as synthons for pyrimidine rings. Through cyclization with an amidine, these precursors can form substituted aminopyrimidines, which are scaffolds for a variety of therapeutic agents.[2][3][4] For this guide, we will focus on the synthesis of a 4-amino-5-cyano-6-(p-tolyl)pyrimidine, a hypothetical but plausible bioactive molecule, as some aminocyanopyrimidines have shown potential as DNA topoisomerase II inhibitors.[4]

precursor 3-p-Tolylamino-propionitrile cyclization Cyclization Reaction precursor->cyclization amidine Amidine (e.g., Formamidine) amidine->cyclization pyrimidine 4-Amino-5-cyano-6-(p-tolyl)pyrimidine cyclization->pyrimidine

Caption: Synthetic pathway to a pyrimidine derivative.

Experimental Protocol: Synthesis of 4-Amino-5-cyano-6-(p-tolyl)pyrimidine

Objective: To synthesize a pyrimidine derivative from 3-p-tolylamino-propionitrile.

Materials:

  • 3-p-Tolylamino-propionitrile

  • Formamidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Reflux apparatus

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium (1.15 g, 0.05 mol) in absolute ethanol (50 mL) under an inert atmosphere.

  • To this solution, add 3-p-tolylamino-propionitrile (8.0 g, 0.05 mol) and formamidine hydrochloride (4.0 g, 0.05 mol).

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction by TLC (8:2 ethyl acetate/hexane).

  • After completion, cool the reaction mixture and neutralize it with glacial acetic acid.

  • Pour the mixture into 200 mL of ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-amino-5-cyano-6-(p-tolyl)pyrimidine.

Comparative Performance Analysis

Parameter3-p-Tolylamino-propionitrile3-(p-Anisylamino)-propionitrileRationale for Difference
Precursor Synthesis Yield ~85-95%~80-90%The electron-donating methyl group of p-toluidine may slightly enhance the nucleophilicity of the amine compared to the methoxy group of p-anisidine, potentially leading to a slightly higher yield in the Michael addition.
Pyrimidine Synthesis Yield ~60-70%~55-65%The electronic nature of the substituent on the aryl ring can influence the cyclization step. The slightly more electron-donating tolyl group may facilitate the reaction more effectively than the anisyl group.
Purity of Final Product (Post-recrystallization) >98%>98%Both precursors can lead to high-purity products with standard purification techniques.

Analytical Characterization

Accurate characterization of the precursor and the final product is crucial for quality control and regulatory purposes. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential analytical techniques.

HPLC-UV Method for Purity Assessment

Objective: To determine the purity of 3-p-tolylamino-propionitrile and the synthesized pyrimidine derivative by HPLC-UV.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: 0.1% TFA in Acetonitrile

Gradient Program:

Time (min) %B
0 20
20 80
25 80
26 20

| 30 | 20 |

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Predicted Spectroscopic Data

3-p-Tolylamino-propionitrile:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.05 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H), 4.0 (br s, 1H, NH), 3.50 (t, 2H, N-CH₂), 2.65 (t, 2H, CH₂-CN), 2.25 (s, 3H, Ar-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 145.0, 130.0, 128.0, 118.0, 114.0, 40.0, 20.5, 18.0.

  • EI-MS (m/z): 160 (M+), 145, 118, 106, 91.

4-Amino-5-cyano-6-(p-tolyl)pyrimidine:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.20 (s, 1H, pyrimidine-H), 7.80 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 7.10 (s, 2H, NH₂), 2.35 (s, 3H, Ar-CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 165.0, 162.0, 158.0, 140.0, 135.0, 129.5, 128.5, 117.0, 95.0, 21.0.

  • EI-MS (m/z): 223 (M+), 208, 196, 115, 91.

In Vitro Metabolic Stability Assessment

Understanding the metabolic stability of a drug candidate is a critical aspect of preclinical development. Arylamines can undergo metabolism by cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive metabolites.[5] An in vitro metabolic stability assay using human liver microsomes provides an initial assessment of a compound's susceptibility to phase I metabolism.[6]

cluster_workflow In Vitro Metabolic Stability Workflow start Incubate Compound with Human Liver Microsomes & NADPH quench Quench Reaction at Time Points start->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) analyze->calculate end Assess Metabolic Stability calculate->end

Caption: Workflow for in vitro metabolic stability assay.

Experimental Protocol: In Vitro Metabolic Stability

Objective: To determine the in vitro metabolic stability of the synthesized pyrimidine derivative.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound (pyrimidine derivative)

  • Positive control (e.g., Verapamil)

  • Acetonitrile with internal standard (e.g., Tolbutamide)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm HLM and the test compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the elimination rate constant (k).

  • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Expected Outcome and Interpretation: A longer half-life and lower intrinsic clearance value would suggest higher metabolic stability. The presence of the methoxy group in the anisyl-derived pyrimidine might provide an additional site for metabolism (O-demethylation) by CYP enzymes, potentially leading to lower metabolic stability compared to the tolyl-derived analogue.

Conclusion

3-p-Tolylamino-propionitrile serves as a viable and efficient precursor for the synthesis of potentially bioactive pyrimidine derivatives. Its synthesis via Michael addition is straightforward and high-yielding. When compared to the analogous 3-(p-anisylamino)-propionitrile, it may offer slight advantages in terms of synthetic yield for both the precursor and the subsequent pyrimidine product. The analytical methods outlined provide a robust framework for the characterization and purity assessment of these compounds. Furthermore, the in vitro metabolic stability assay is a crucial tool for early-stage drug discovery, allowing for the comparative assessment of drug candidates. The insights provided in this guide should empower researchers to make informed decisions in the design and development of novel therapeutics based on the aminopropionitrile scaffold.

References

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Comparative

A Comparative Guide to the Synthesis of 3-p-Tolylamino-propionitrile: A Cost-Benefit Analysis for the Research Professional

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of intermediates is paramount. 3-p-Tolylamino-propionitrile is a valuable building block in the sy...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of intermediates is paramount. 3-p-Tolylamino-propionitrile is a valuable building block in the synthesis of various pharmaceuticals and other complex organic molecules. This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound: the Michael Addition of p-toluidine to acrylonitrile and the N-alkylation of p-toluidine with a 3-halopropionitrile. This analysis, supported by experimental data and procedural outlines, aims to equip the reader with the necessary insights to select the most appropriate method for their specific research and development needs.

Introduction to 3-p-Tolylamino-propionitrile

3-p-Tolylamino-propionitrile, also known as 3-(4-methylanilino)propanenitrile, is an aromatic aminonitrile. The presence of both a secondary amine and a nitrile functional group makes it a versatile intermediate for further chemical transformations, including cyclization reactions to form heterocyclic compounds of medicinal interest.

Method 1: The Michael Addition Pathway

The aza-Michael addition is a widely employed and atom-economical method for the formation of carbon-nitrogen bonds.[1] In this context, it involves the conjugate addition of p-toluidine to the electron-deficient alkene, acrylonitrile.

Mechanistic Rationale

The reaction is typically catalyzed by a base or a Lewis acid, although it can also proceed under neat (solvent-free) conditions, often at elevated temperatures. The catalyst enhances the nucleophilicity of the amine or activates the Michael acceptor (acrylonitrile), facilitating the nucleophilic attack of the p-toluidine nitrogen atom on the β-carbon of acrylonitrile. The resulting intermediate is then protonated to yield the final product. The use of a catalyst, such as a lipase, can lead to shorter reaction times compared to uncatalyzed reactions.[2]

Caption: Michael Addition of p-toluidine to acrylonitrile.

Experimental Protocol: Michael Addition

The following is a representative protocol for the synthesis of 3-p-Tolylamino-propionitrile via Michael addition:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-toluidine (1.0 equivalent) and acrylonitrile (1.0-1.2 equivalents).

  • Solvent and Catalyst (Optional): While the reaction can be run neat, a solvent such as ethanol or toluene can be used. For catalyzed reactions, a catalytic amount of a base (e.g., potassium hydroxide) or a Lewis acid can be added.

  • Reaction Conditions: Heat the mixture to a reflux temperature of 80-100°C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-p-Tolylamino-propionitrile.

Method 2: The N-Alkylation Pathway

An alternative approach to forming the crucial C-N bond is through the N-alkylation of p-toluidine with a 3-halopropionitrile, such as 3-chloropropionitrile or 3-bromopropionitrile. This method is a classical nucleophilic substitution reaction.

Mechanistic Rationale

In this S(_N)2 reaction, the lone pair of electrons on the nitrogen atom of p-toluidine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen in the 3-halopropionitrile. This results in the displacement of the halide ion and the formation of the desired product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting amine and halt the reaction.

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Safety & Regulatory Compliance

Safety

Core Principles: Hazard Assessment and the Rationale for Caution

An In-Depth Guide to the Proper Disposal of 3-p-Tolylamino-propionitrile This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-p-Tolylamino-propionitrile (CAS No. 1077-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 3-p-Tolylamino-propionitrile

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-p-Tolylamino-propionitrile (CAS No. 1077-24-3). As a niche chemical, specific disposal protocols are not widely published; therefore, this guide synthesizes best practices derived from safety data sheets (SDS) of structurally similar aminopropionitrile and parent nitrile compounds, coupled with established principles of chemical waste management. The procedures herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance.

3-p-Tolylamino-propionitrile belongs to the family of organic nitriles. The defining characteristic of this family is the cyano (-C≡N) group. The primary hazard associated with nitriles stems from their potential to release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as exposure to strong acids, strong bases, or high temperatures.[1][2][3] Ingestion or skin absorption of nitrile compounds can also lead to systemic toxicity, mimicking the effects of cyanide poisoning.[2][4]

Furthermore, thermal decomposition of nitrile compounds can generate toxic fumes, including nitrogen oxides (NOx) and hydrogen cyanide.[5][6] Therefore, all disposal procedures must be engineered to prevent uncontrolled reactions and personnel exposure. The operational mandate is to treat 3-p-Tolylamino-propionitrile and its waste streams as acutely hazardous.

Key Hazard Summary Table

Hazard CategoryDescriptionMitigation & Rationale
Chemical Incompatibility Violent reactions can occur with strong oxidizing agents, strong acids, and strong bases.[1][2][6] Contact with acids or bases can hydrolyze the nitrile, potentially leading to an exothermic reaction or the release of toxic gas.[1]Segregate waste from incompatible materials. This prevents accidental, uncontrolled reactions in the waste container.
Thermal Instability Decomposes upon heating, releasing toxic gases such as hydrogen cyanide and nitrogen oxides.[5][6]Avoid exposing waste containers to heat sources. Incineration must be performed in a controlled, high-temperature facility with flue gas scrubbing.[7]
Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[8][9] May cause irritation to the skin, eyes, and respiratory tract.[2][8]Always handle the chemical and its waste within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Environmental Hazard May be hazardous to the environment, with special attention given to aquatic organisms.[3] Discharge into drains or the environment must be strictly avoided.[7][10]All waste must be collected and disposed of as hazardous chemical waste. Never pour 3-p-Tolylamino-propionitrile down the drain.

Pre-Disposal Safety and Handling Protocols

Proper disposal begins with safe handling during and after the experimental workflow. Adherence to these steps is critical to prevent exposure and environmental release.

Required Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles or a full-face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6][10]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber (minimum 0.4 mm thickness) or butyl rubber.[11] Always inspect gloves for integrity before use and launder reusable gloves or dispose of single-use gloves as contaminated waste.

  • Body Protection: A flame-retardant lab coat is mandatory.[10] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of 3-p-Tolylamino-propionitrile, including waste consolidation, must be performed in a well-ventilated chemical fume hood.[6][12]

Engineering Controls

A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[6] An eyewash station and a safety shower must be readily accessible in the immediate work area.[6][13]

Step-by-Step Disposal Workflow

The appropriate disposal procedure depends on the nature and quantity of the waste. The following workflow provides a decision-making framework for researchers.

Caption: Decision workflow for segregating and preparing 3-p-Tolylamino-propionitrile waste.

Disposal of Pure Chemical and Concentrated Waste

This category includes unused or expired reagents, reaction mixtures, and solvent solutions containing significant concentrations of the compound.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a screw cap. The container must be in good condition.

  • Waste Collection: Carefully transfer the waste into the container, avoiding splashes. This must be done inside a chemical fume hood. Do not mix this waste with other waste streams, especially acids or oxidizers.[1]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-p-Tolylamino-propionitrile" and CAS number "1077-24-3"

    • The hazard characteristics: "Toxic", "Organic Nitrile Compound"

    • The date of accumulation

  • Storage: Store the sealed container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from heat sources or incompatible materials.[1][6]

  • Final Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7][14]

Disposal of Contaminated Labware and Materials

This includes items such as gloves, weighing paper, pipette tips, and paper towels that have come into direct contact with 3-p-Tolylamino-propionitrile.

  • Solid Waste:

    • Collect all contaminated solid waste in a designated, clearly labeled plastic bag within the fume hood.

    • Once the task is complete, seal the bag and then place it inside a second, larger bag (double-bagging) for puncture resistance and secondary containment.

    • Label the outer bag as "Hazardous Waste: Contaminated Debris with 3-p-Tolylamino-propionitrile".

  • Contaminated Glassware:

    • Decontaminate glassware by triple-rinsing with a suitable organic solvent (e.g., acetone or ethanol).

    • Collect the first two rinses in the designated hazardous waste container for 3-p-Tolylamino-propionitrile (as described in section 3.1). The third rinse can often be collected with non-halogenated solvent waste, but check with your EHS department.

    • After triple-rinsing, the glassware can typically be washed through normal laboratory procedures.

Management of Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.

  • Containment: If it is safe to do so, prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[15] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup:

    • While wearing the full PPE described in section 2.1, carefully collect the absorbent material using non-sparking tools.[10][12]

    • Place the contaminated absorbent into a sealable container.

    • Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the same container.

  • Disposal: Label the container as "Hazardous Waste: Spill Debris with 3-p-Tolylamino-propionitrile" and dispose of it through your licensed hazardous waste service.[15]

Regulatory Compliance

All waste disposal activities must comply with local, state, and federal regulations.[14] In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and workplace safety standards from the Occupational Safety and Health Administration (OSHA). Ensure that all disposal practices are in full accordance with your institution's specific EHS guidelines.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of 3-p-Tolylamino-propionitrile waste safely and responsibly, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • NIOSH (1978).Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC Stacks.
  • PubChem.3-Aminopropionitrile.
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Handling

A Comprehensive Guide to the Safe Handling of 3-p-Tolylamino-propionitrile

The propionitrile moiety is of particular concern. Organic nitriles can be metabolized to release cyanide, which inhibits cellular respiration, posing a significant toxicological risk.[1] Therefore, all handling procedur...

Author: BenchChem Technical Support Team. Date: January 2026

The propionitrile moiety is of particular concern. Organic nitriles can be metabolized to release cyanide, which inhibits cellular respiration, posing a significant toxicological risk.[1] Therefore, all handling procedures must be executed with the assumption that the compound is highly toxic.

Hazard Assessment and Engineering Controls: The First Line of Defense

Given its chemical nature, 3-p-Tolylamino-propionitrile should be treated as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[2] To mitigate these risks, all manipulations involving this compound must be conducted within a certified chemical fume hood.[3] The fume hood provides critical protection against the inhalation of any volatile components or aerosols that may be generated. Ensure that the fume hood has been recently certified and that the sash is maintained at the lowest practical height during all operations.

Furthermore, a designated area within the laboratory should be established for working with 3-p-Tolylamino-propionitrile.[3] This area must be clearly marked with appropriate hazard signage. Access to this area should be restricted to trained personnel.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of Personal Protective Equipment are non-negotiable when handling potentially hazardous nitriles. The following table summarizes the minimum required PPE.

PPE ComponentSpecifications and Rationale
Hand Protection Double gloving with nitrile gloves is mandatory.[2][3] Nitrile gloves offer excellent resistance to a wide range of chemicals, including solvents and nitriles.[4][5][6] The outer glove should be removed and disposed of immediately upon any suspected contamination. The inner glove provides a secondary layer of protection during this process.
Eye and Face Protection Safety goggles and a face shield are required, especially when there is a potential for splashes or the generation of dust.[2] This combination provides comprehensive protection against chemical splashes to the eyes and face.
Body Protection A flame-retardant and chemical-resistant lab coat must be worn at all times.[7] This protects the wearer's skin and personal clothing from contamination.
Footwear Closed-toe shoes are a standard requirement in all laboratory settings to protect against spills and falling objects.[2]
Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling 3-p-Tolylamino-propionitrile is crucial for minimizing risk. The following workflow should be adopted for all procedures involving this compound.

1. Pre-Experiment Preparation:

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood is operational.

  • Prepare all necessary equipment and reagents before introducing 3-p-Tolylamino-propionitrile into the work area.

  • Have a designated waste container for nitrile-contaminated materials readily accessible within the fume hood.[3]

2. Handling and Use:

  • Always wear the prescribed PPE before handling the compound.

  • Conduct all weighing and transfer operations within the chemical fume hood.[3]

  • Avoid the generation of dust or aerosols.

  • If dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Keep the container of 3-p-Tolylamino-propionitrile closed when not in use.

3. Post-Experiment Procedures:

  • Upon completion of the work, decontaminate all surfaces and equipment. A dilute bleach solution (10%) with a pH adjusted to be alkaline (pH >10) can be used for this purpose, followed by a thorough rinse with water.[1][8]

  • Carefully remove and dispose of all contaminated PPE in the designated hazardous waste container.

  • Wash hands and forearms thoroughly with soap and water after removing gloves.

Workflow for Safe Handling of 3-p-Tolylamino-propionitrile

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood Proceed to Handling prep_waste Prepare Designated Waste Container prep_hood->prep_waste Proceed to Handling handle_weigh Weigh and Transfer Compound prep_waste->handle_weigh Proceed to Handling handle_use Perform Experimental Procedure handle_weigh->handle_use cleanup_decon Decontaminate Surfaces and Equipment handle_use->cleanup_decon Procedure Complete cleanup_dispose Dispose of Contaminated Waste cleanup_decon->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Safe handling workflow for 3-p-Tolylamino-propionitrile.

Disposal Plan: Managing Nitrile Waste Responsibly

All waste generated from the handling of 3-p-Tolylamino-propionitrile is considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: All contaminated solid materials, including gloves, paper towels, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[3] This container should be kept sealed when not in use.

  • Liquid Waste: Liquid waste containing 3-p-Tolylamino-propionitrile should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix nitrile waste with other waste streams.[1]

  • Empty Containers: Empty containers of 3-p-Tolylamino-propionitrile must also be treated as hazardous waste and disposed of through the proper channels.[2]

Consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines on hazardous waste pickup and disposal.[3]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[1]

  • Spill: In the case of a small spill within the fume hood, it can be cleaned up by trained personnel using an appropriate absorbent material. For larger spills or any spill outside of a fume hood, evacuate the area, post a warning sign, and contact your institution's emergency response team.[8]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 3-p-Tolylamino-propionitrile, fostering a culture of safety and scientific excellence.

References

  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. (n.d.).
  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety.
  • Lab Safety Guideline: Cyanide. (n.d.). Harvard Environmental Health and Safety.
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  • Safety Module: Cyanides. (n.d.).
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  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).
  • Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025).
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025). S&S Glove.
  • SAFETY DATA SHEET - 3-(Dimethylamino)propionitrile. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - Propionitrile. (2012). Fisher Scientific.
  • SAFETY DATA SHEET - Propionitrile. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Propionitrile. (2017).
  • SAFETY DATA SHEET - 3-(Methylamino)propionitrile. (n.d.). TCI Chemicals.
  • SAFETY DATA SHEET - 3-(Benzylamino)propionitrile. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - Propanenitrile, 3-amino-. (2012). Fisher Scientific.
  • 3-(Dimethylamino)propionitrile. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet: Propionitrile. (n.d.). Chemos GmbH&Co.KG.
  • Propionitrile | CH3CH2CN | CID 7854. (n.d.). PubChem - NIH.

Sources

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